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  • Product: 5-Methoxybenzofuran-3(2H)-one
  • CAS: 39581-55-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methoxybenzofuran-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a detailed exploration of the spectroscopic techniques used to characterize the molecular st...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the spectroscopic techniques used to characterize the molecular structure of 5-Methoxybenzofuran-3(2H)-one. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural features through modern analytical methods is paramount for its application and development. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectroscopic output, thereby providing a practical framework for researchers in the field.

Introduction to 5-Methoxybenzofuran-3(2H)-one

5-Methoxybenzofuran-3(2H)-one is a heterocyclic organic compound featuring a benzofuranone core substituted with a methoxy group on the benzene ring. The benzofuranone scaffold is a common motif in a variety of natural products and pharmacologically active molecules. The precise positioning of the methoxy group and the carbonyl function dictates the molecule's electronic properties, reactivity, and potential biological interactions. Accurate structural confirmation is therefore the foundational step in any research endeavor involving this compound.

Molecular Structure and Key Features:

  • Formula: C₉H₈O₃[1]

  • Molecular Weight: 164.16 g/mol [1]

  • Core Structure: A bicyclic system consisting of a benzene ring fused to a dihydrofuranone ring.

  • Key Functional Groups:

    • Aromatic ether (methoxy group)

    • Ketone (within the furanone ring)

    • Methylene group (CH₂) adjacent to the ether oxygen and carbonyl group.

The following sections will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous elucidation of this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 5-Methoxybenzofuran-3(2H)-one, we anticipate signals corresponding to the aromatic protons, the methylene protons, and the methoxy protons.

Interpreting the Causality of Chemical Shifts:

The electron-donating methoxy group and the electron-withdrawing carbonyl group exert significant influence on the chemical shifts of the aromatic protons. The methoxy group increases electron density at the ortho and para positions, causing upfield shifts (to lower ppm values), while the carbonyl group and the fusion to the heterocyclic ring will have deshielding effects.

Table 1: Predicted ¹H NMR Spectral Data for 5-Methoxybenzofuran-3(2H)-one

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-4~7.0 - 7.2d~8.5Ortho-coupled to H-6, deshielded by proximity to the carbonyl group.
H-6~6.9 - 7.1dd~8.5, ~2.5Ortho-coupled to H-4 and meta-coupled to H-7.
H-7~7.3 - 7.5d~2.5Meta-coupled to H-6, deshielded by the ether oxygen.
-CH₂- (C2)~4.6sN/ASinglet due to no adjacent protons. The position is significantly downfield due to being alpha to both a carbonyl group and an ether oxygen.
-OCH₃ (C5)~3.8sN/ATypical range for an aromatic methoxy group. Similar values are seen in related compounds[2][3][4].

G

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the local electronic environment, offering a definitive carbon count and insight into the nature of each carbon (alkane, alkene, aromatic, carbonyl, etc.).

Interpreting the Causality of Chemical Shifts:

The carbonyl carbon (C3) is expected to be the most downfield-shifted signal due to the strong deshielding effect of the double-bonded oxygen. The aromatic carbons attached to oxygen (C5 and C7a) will also be significantly downfield. The methoxy carbon will appear in the typical upfield region for such groups.

Again, referencing the isomer 5-Methoxy-2-benzofuran-1(3H)-one provides a strong basis for our predictions[2].

Table 2: Predicted ¹³C NMR Spectral Data for 5-Methoxybenzofuran-3(2H)-one

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2~70 - 75Aliphatic carbon flanked by a carbonyl and an ether oxygen.
C3 (C=O)~195 - 205Ketone carbonyl carbon, highly deshielded.
C3a~125 - 130Aromatic quaternary carbon.
C4~128 - 132Aromatic CH carbon.
C5~158 - 165Aromatic quaternary carbon attached to the methoxy group.
C6~110 - 115Aromatic CH carbon, shielded by the methoxy group.
C7~115 - 120Aromatic CH carbon.
C7a~150 - 155Aromatic quaternary carbon attached to the furanone oxygen.
-OCH₃~55 - 56Typical chemical shift for a methoxy carbon attached to an aromatic ring[2].
Experimental Protocols for NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for moderately polar compounds and its single residual solvent peak that rarely interferes with analyte signals.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion[4].

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

    • For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Key Vibrational Modes for 5-Methoxybenzofuran-3(2H)-one:

The IR spectrum will be dominated by absorptions from the C=O bond, the aromatic ring, and the C-O bonds of the ether and furanone ring.

Table 3: Characteristic IR Absorption Bands

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityRationale
C=O Stretch (Ketone)1715 - 1730StrongThe carbonyl group in a five-membered ring experiences some ring strain, which typically increases the stretching frequency compared to an acyclic ketone. Conjugation with the aromatic ring would typically lower this, but the effect is mediated by the saturated C2 carbon. Saturated five-membered ring ketones absorb near 1750 cm⁻¹[5].
Aromatic C=C Stretch1600 - 1450Medium to WeakA series of sharp peaks characteristic of the aromatic ring.
C-O Stretch (Aryl Ether)1275 - 1200 (asymmetric) & 1075 - 1020 (symmetric)StrongCharacteristic strong absorptions for the Ar-O-CH₃ system.
Aromatic =C-H Stretch3100 - 3000Medium to WeakAppears just above the aliphatic C-H stretch region[6].
Aliphatic C-H Stretch3000 - 2850MediumFrom the methylene and methoxy groups.

G IR_Source IR Source Sample Sample (5-Methoxybenzofuran-3(2H)-one) IR_Source->Sample IR Radiation Detector Detector Sample->Detector Transmitted Radiation Spectrum IR Spectrum Plot (Transmittance vs. Wavenumber) Detector->Spectrum Signal Processing

Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Record a background spectrum of the empty ATR setup. This is crucial as it will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The resulting spectrum should be automatically ratioed against the background spectrum to produce the final transmittance or absorbance plot.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern.

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺•): The molecular ion peak should be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (164.0473 for the exact mass of C₉H₈O₃).

  • Fragmentation Pattern: The energetically unstable molecular ion will fragment in predictable ways. Key fragmentation pathways for 5-Methoxybenzofuran-3(2H)-one would likely involve:

    • Loss of CO: A common fragmentation for cyclic ketones, leading to a fragment at m/z 136.

    • Loss of CH₃• from the methoxy group: This would result in a fragment at m/z 149.

    • Loss of CH₂O (formaldehyde): Cleavage of the furanone ring could lead to a fragment at m/z 134.

G M Molecular Ion (M⁺•) m/z = 164 F1 [M - CO]⁺• m/z = 136 M->F1 - CO F2 [M - CH₃]⁺ m/z = 149 M->F2 - •CH₃ F3 [M - CH₂O]⁺• m/z = 134 M->F3 - CH₂O

Experimental Protocol for GC-MS
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

  • Instrumentation and Analysis:

    • Inject a small volume (e.g., 1 µL) of the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

    • The GC will separate the analyte from any impurities. The retention time provides an additional data point for identification.

    • The MS, often using Electron Ionization (EI) at 70 eV, will ionize and fragment the molecule.

    • The detector will record the m/z ratio of the molecular ion and all charged fragments.

Conclusion

The structural characterization of 5-Methoxybenzofuran-3(2H)-one is achieved through a synergistic application of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy map the carbon-hydrogen framework and the immediate electronic environment of each atom. IR spectroscopy rapidly confirms the presence of key functional groups, particularly the distinguishing carbonyl moiety. Finally, mass spectrometry provides the definitive molecular weight and corroborates the proposed structure through predictable fragmentation patterns. The combined interpretation of these datasets allows for the unequivocal confirmation of the molecule's identity, a critical requirement for its advancement in research and development.

References

  • (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. [Link]

  • Casale, J. F., & Hays, P. A. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal. [Link]

  • Paixão, D. A., et al. (2012). 5-Methoxy-2-benzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3288. [Link]

  • PubChem. 5-Methoxybenzofuran-3(2H)-one. National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

  • University of the West Indies. (n.d.). Infrared Spectroscopy. Department of Chemistry. [Link]

  • Master, J. (2016). How To Interpret IR Spectra In 1 Minute Or Less: The 2 Most Important Things To Look For. Master Organic Chemistry. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. [Link]

  • UCLA. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry. [Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Methoxybenzofuran-3(2H)-one

Introduction: The Significance of the Benzofuran-3(2H)-one Scaffold The benzofuran-3(2H)-one moiety is a privileged heterocyclic scaffold that forms the core of numerous natural products and pharmacologically active comp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzofuran-3(2H)-one Scaffold

The benzofuran-3(2H)-one moiety is a privileged heterocyclic scaffold that forms the core of numerous natural products and pharmacologically active compounds.[1][2] Derivatives of this structure have demonstrated a wide array of biological activities, including anticancer, antiviral, antifungal, and antioxidant properties.[1][3] The continued interest in these compounds within the pharmaceutical and agrochemical industries necessitates a thorough understanding of their structural characterization.[4][5] 5-Methoxybenzofuran-3(2H)-one, in particular, serves as a key intermediate in the synthesis of more complex molecules, making its unambiguous identification paramount.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 5-Methoxybenzofuran-3(2H)-one. As a Senior Application Scientist, the aim is not merely to present data but to offer a field-proven interpretation, grounded in the fundamental principles of NMR spectroscopy. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for structural elucidation.

Fundamentals of NMR Spectroscopy: A Précis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules.[6] It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating two energy states. The application of a radiofrequency (RF) pulse can excite these nuclei from the lower to the higher energy state. The subsequent relaxation of the nuclei back to the lower state emits an RF signal, which is detected and converted into an NMR spectrum.

The precise frequency at which a nucleus resonates is its chemical shift (δ), which is highly sensitive to the local electronic environment.[7] This allows for the differentiation of chemically non-equivalent nuclei within a molecule. In ¹H NMR, the integration of a signal is proportional to the number of protons it represents, and spin-spin coupling between adjacent protons provides information about their connectivity. ¹³C NMR provides a map of the carbon skeleton of the molecule.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the use of a standardized experimental protocol. The following procedure is a self-validating system for obtaining the ¹H and ¹³C NMR spectra of 5-Methoxybenzofuran-3(2H)-one.

Sample Preparation
  • Analyte Weighing: Accurately weigh approximately 10-15 mg of 5-Methoxybenzofuran-3(2H)-one for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the analyte. Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its good dissolving power and relatively simple residual solvent peak.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the solution is free of any particulate matter.

  • Tube Capping and Cleaning: Securely cap the NMR tube to prevent solvent evaporation. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.

Data Acquisition Workflow

The following diagram illustrates the key steps in acquiring the NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer clean Clean & Cap Tube transfer->clean insert Insert Sample into Spectrometer clean->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectra (1H & 13C) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectra baseline->reference

Figure 1: Standard workflow for NMR data acquisition and processing.

¹H NMR Spectral Analysis of 5-Methoxybenzofuran-3(2H)-one

The ¹H NMR spectrum of 5-Methoxybenzofuran-3(2H)-one provides a wealth of information about its proton environment. The data presented here was acquired in CDCl₃ at 400 MHz.

Molecular Structure with Proton Numbering

To facilitate the discussion, the structure of 5-Methoxybenzofuran-3(2H)-one is shown below with the protons numbered for assignment.

Figure 2: Structure of 5-Methoxybenzofuran-3(2H)-one. Protons are implicitly attached to the numbered carbons.

The IUPAC numbering for the benzofuran ring system is used for the carbon atoms.

Interpretation of the ¹H NMR Spectrum
  • δ 7.26–7.23 (m, 1H): This multiplet in the aromatic region corresponds to one of the aromatic protons.

  • δ 7.09–7.05 (m, 2H): This multiplet, integrating to two protons, accounts for the remaining two aromatic protons. The overlapping nature of these signals suggests similar electronic environments and/or complex coupling patterns.

  • δ 4.65 (s, 2H): This sharp singlet, integrating to two protons, is characteristic of a methylene group (CH₂) that has no adjacent protons to couple with. This signal is assigned to the protons on C2. The downfield shift to 4.65 ppm is due to the deshielding effect of the adjacent carbonyl group (C3) and the oxygen atom of the furan ring.

  • δ 3.81 (s, 3H): This singlet, integrating to three protons, is unequivocally assigned to the methoxy (–OCH₃) group protons. The singlet multiplicity indicates no adjacent protons, and the chemical shift is typical for a methoxy group attached to an aromatic ring.

¹³C NMR Spectral Analysis of 5-Methoxybenzofuran-3(2H)-one

The proton-decoupled ¹³C NMR spectrum reveals nine distinct carbon signals, corresponding to the nine carbon atoms in the molecule. The data was acquired in CDCl₃ at 100 MHz.

Interpretation of the ¹³C NMR Spectrum
  • δ 200.4: This signal in the far downfield region is characteristic of a ketone carbonyl carbon, and is therefore assigned to C3 .

  • δ 169.6: This signal is attributed to the quaternary carbon C7a , which is part of the aromatic ring and bonded to the oxygen atom of the furan ring.

  • δ 155.2: This chemical shift corresponds to the aromatic carbon C5 , which is directly attached to the electron-donating methoxy group.

  • δ 128.2: This signal is assigned to the quaternary aromatic carbon C3a .

  • δ 121.3, 114.7, 104.0: These three signals in the aromatic region are assigned to the three aromatic CH carbons: C4 , C6 , and C7 . A definitive assignment without 2D NMR data (like HSQC and HMBC) can be challenging, but based on substituent effects, C7 is likely the most upfield signal at 104.0 ppm.

  • δ 75.7: This signal in the aliphatic region is assigned to the methylene carbon C2 . Its downfield position is due to the attachment to the furan oxygen and its proximity to the carbonyl group.

  • δ 56.1: This upfield signal is characteristic of the methoxy group carbon (-OCH₃ ).

Data Summary

The following tables summarize the ¹H and ¹³C NMR spectral data for 5-Methoxybenzofuran-3(2H)-one.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.26–7.23m (multiplet)1HAromatic CH
7.09–7.05m (multiplet)2HAromatic CH
4.65s (singlet)2HH2 (CH₂)
3.81s (singlet)3H-OCH₃

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
200.4C3 (C=O)
169.6C7a
155.2C5
128.2C3a
121.3C4/C6
114.7C4/C6
104.0C7
75.7C2 (CH₂)
56.1-OCH₃

Conclusion

The comprehensive analysis of the 1D ¹H and ¹³C NMR spectra of 5-Methoxybenzofuran-3(2H)-one allows for its unambiguous structural confirmation. The chemical shifts, multiplicities, and integrations are all consistent with the proposed structure. This guide serves as an authoritative reference for scientists and researchers, providing not only the spectral data but also a detailed interpretation and a robust experimental protocol. For more complex derivatives or for definitive assignment of the aromatic protons and carbons, 2D NMR experiments such as COSY, HSQC, and HMBC would be highly beneficial.

References

  • Mini review on important biological properties of benzofuran derivatives. (2016). MedCrave Online. [Link]

  • Synthetic methods of benzofuran‐3(2H)‐ones. (n.d.). ResearchGate. [Link]

  • The Significance of Benzofuran Derivatives in Modern Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). National Center for Biotechnology Information. [Link]

  • Benzofuran – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley. [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). ResearchGate. [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). Indonesian Journal of Science and Technology. [Link]

Sources

Foundational

Technical Guide: Mass Spectrometry Profiling of 5-Methoxybenzofuran-3(2H)-one

Executive Summary This technical guide details the mass spectrometry (MS) fragmentation behavior of 5-Methoxybenzofuran-3(2H)-one ( , MW 164.16 Da). This compound, a structural hybrid of a benzofuran and a cyclic ketone,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mass spectrometry (MS) fragmentation behavior of 5-Methoxybenzofuran-3(2H)-one (


, MW 164.16 Da). This compound, a structural hybrid of a benzofuran and a cyclic ketone, serves as a critical pharmacophore in the development of antifungal and anti-inflammatory agents.

Accurate structural elucidation of this molecule requires distinguishing between substituent degradation (methoxy group) and heterocyclic ring cleavage. This guide provides a mechanistic breakdown of these pathways, validated experimental protocols, and diagnostic ion tables to support drug metabolism and pharmacokinetic (DMPK) studies.

Part 1: Structural Characterization & Ionization Physics

Molecular Architecture

The molecule consists of a fused benzene and furanone ring. The "3(2H)-one" designation indicates a ketone at position 3 and a saturated methylene group (


) at position 2.
  • Molecular Formula:

    
    
    
  • Exact Mass: 164.0473 Da

  • Key Lability Points:

    • Ether Linkage (C5-O-Me): Susceptible to

      
      -cleavage and radical loss.
      
    • Cyclic Ketone (C3=O): Prone to inductive cleavage and decarbonylation (

      
      ).
      
    • Heterocyclic Ring: Subject to ring-opening and retro-cyclization events.

Ionization Suitability
  • Electron Impact (EI, 70 eV): The preferred method for structural fingerprinting. The aromatic core stabilizes the molecular ion (

    
    ), allowing sufficient lifetime for detection while inducing informative fragmentation.
    
  • Electrospray Ionization (ESI): Used for LC-MS quantification. In positive mode (

    
    ), fragmentation is minimal unless Collision-Induced Dissociation (CID) is applied. This guide focuses on the rich structural data provided by EI and CID.
    

Part 2: The Fragmentation Map (Mechanistic Core)

The fragmentation of 5-Methoxybenzofuran-3(2H)-one follows two competitive pathways driven by charge localization: the Methoxy Radical Loss Pathway and the Heterocyclic Ring Cleavage Pathway .

Pathway A: Methoxy Group Degradation (Dominant)

Upon ionization, the positive charge often localizes on the aromatic ring or the methoxy oxygen.

  • Formation of Base Peak (

    
     149):  The molecular ion (
    
    
    
    164) undergoes homolytic cleavage of the methyl-oxygen bond. This releases a methyl radical (
    
    
    , 15 Da) and generates the even-electron cation at
    
    
    149. This ion is resonance-stabilized by the benzofuran oxygen, making it the likely base peak (100% relative abundance).
    • Mechanism:[1][2][3]

      
      
      
  • Secondary Carbonyl Loss (

    
     121):  The stable 
    
    
    
    149 ion subsequently loses a neutral carbon monoxide (
    
    
    , 28 Da) molecule from the furanone ring, resulting in a contracted ring cation at
    
    
    121.
    • Mechanism:[1][2][3]

      
      
      
Pathway B: Heterocyclic Ring Opening
  • Decarbonylation (

    
     136):  A competitive pathway involves the direct loss of 
    
    
    
    from the parent ion (
    
    
    164). This is characteristic of cyclic ketones (benzofuranones). The resulting radical cation (
    
    
    136) retains the methoxy group but loses the furanone carbonyl.
    • Mechanism:[1][2][3]

      
      
      
  • Ketene Elimination (

    
     122):  In 3(2H)-ones, the saturated C2 position allows for the elimination of a neutral ketene molecule (
    
    
    
    , 42 Da) via a retro-Diels-Alder-like mechanism or simple ring rupture.
    • Mechanism:[1][2][3]

      
      
      
Pathway Visualization

The following diagram illustrates the competitive fragmentation kinetics.

FragmentationPathway cluster_legend Pathway Legend Parent Parent Ion [M]+• m/z 164 (Radical Cation) Ion149 [M - CH3]+ m/z 149 (Base Peak) Parent->Ion149 - CH3• (15 Da) (Alpha Cleavage) Ion136 [M - CO]+• m/z 136 (Ring Contraction) Parent->Ion136 - CO (28 Da) (Ring Contraction) Ion122 [M - Ketene]+• m/z 122 (Phenolic Radical) Parent->Ion122 - CH2CO (42 Da) (Ketene Loss) Ion121 [M - CH3 - CO]+ m/z 121 (Resonance Stabilized) Ion149->Ion121 - CO (28 Da) Ion93 [C6H5O]+ m/z 93 (Phenoxy Cation) Ion136->Ion93 - C2H3O• / Rearrangement key Blue: Parent | Red: Primary Fragment | Yellow: Secondary | Green: Ring Cleavage

Caption: Competitive fragmentation pathways of 5-Methoxybenzofuran-3(2H)-one under 70 eV EI conditions.

Part 3: Experimental Protocols

To replicate these results, the following self-validating workflows are recommended.

GC-MS Profiling (Structural Confirmation)

This protocol ensures hard ionization (EI) to generate the fingerprint described above.

ParameterSetting/DescriptionCausality/Reasoning
Column DB-5ms or equivalent (30m x 0.25mm, 0.25µm)Non-polar stationary phase prevents tailing of the polar ketone group.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard flow rate for optimal separation efficiency.
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation of the ether.
Ion Source Electron Impact (EI), 70 eV, 230°C70 eV is the industry standard for library matching (NIST/Wiley).
Scan Range

40 – 300
Covers the parent ion and all diagnostic low-mass aromatic fragments.
Validation Inject Perfluorotributylamine (PFTBA)Calibrate mass axis; 69, 219, 502 ions must be within

0.2 Da.
LC-MS/MS (Quantification & Metabolism)

For biological matrices, ESI is preferred. Note that ESI produces


 (

165).
  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Ionization: ESI Positive Mode (

    
     kV).
    
  • MRM Transition:

    • Quantifier:

      
       (Loss of Methyl, equivalent to EI 
      
      
      
      ).
    • Qualifier:

      
       (Loss of Ketene/Ring opening).
      

Part 4: Diagnostic Data Summary

The table below consolidates the diagnostic ions. Researchers should use these peaks to confirm the identity of synthesized or extracted 5-Methoxybenzofuran-3(2H)-one.

m/z (Da)Ion TypeFormula (Predicted)Origin/MechanismRelative Intensity (Est.)
164


Molecular Ion (Parent)40 - 60%
149


Loss of Methyl Radical (

)
100% (Base Peak)
136


Loss of Carbon Monoxide (

)
20 - 30%
122


Loss of Ketene (

)
10 - 25%
121


Sequential loss of

and

30 - 50%
93


Phenolic/Phenoxy cation (Deep fragmentation)Variable
Experimental Workflow Diagram

Workflow Sample Sample Prep (Dissolve in MeOH/DCM) GC GC Separation (DB-5ms Column) Sample->GC 1 µL Injection Source Ion Source (EI) (70 eV, 230°C) GC->Source Elution Analyzer Mass Analyzer (Quadrupole/ToF) Source->Analyzer Fragmentation Data Data Processing (EIC Extraction: 164, 149) Analyzer->Data m/z Detection

Caption: Standardized GC-MS workflow for identifying 5-Methoxybenzofuran-3(2H)-one.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for EI fragmentation mechanisms including alpha-cleavage and rearrangement).
  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.
  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Reference for general ionization energies and standard spectra of benzofuran derivatives).

  • Vuković, et al. (2011). "Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS." The Open Spectroscopy Journal. (Provides comparative fragmentation data for fused lactones/ketones similar to the 3(2H)-one core).

Sources

Exploratory

Physical and chemical properties of 5-Methoxybenzofuran-3(2H)-one

Executive Summary 5-Methoxybenzofuran-3(2H)-one (CAS: 39581-55-0), often referred to as 5-methoxy-3-coumaranone, is a bicyclic heterocyclic scaffold of significant utility in medicinal chemistry.[1] Distinguished by its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methoxybenzofuran-3(2H)-one (CAS: 39581-55-0), often referred to as 5-methoxy-3-coumaranone, is a bicyclic heterocyclic scaffold of significant utility in medicinal chemistry.[1] Distinguished by its active methylene group at the C2 position and an electron-rich aromatic core, it serves as a critical intermediate in the synthesis of aurones (2-benzylidenebenzofuran-3(2H)-ones) and substituted benzofurans . This guide provides an in-depth analysis of its physicochemical properties, synthetic pathways, and reactivity profiles, offering a self-validating reference for researchers optimizing lead generation campaigns.

Chemical Identity & Structural Analysis

The compound features a fused benzene and furanone ring system. The methoxy substituent at position 5 exerts a strong electron-donating effect (+M), activating the aromatic ring towards electrophilic substitution, while the carbonyl group at C3 and the ether oxygen at position 1 create a unique electronic push-pull system that acidifies the C2 methylene protons.

PropertySpecification
IUPAC Name 5-Methoxy-1-benzofuran-3(2H)-one
Common Synonyms 5-Methoxy-3-coumaranone; 5-Methoxybenzofuranone
CAS Registry Number 39581-55-0
Molecular Formula C₉H₈O₃
Molecular Weight 164.16 g/mol
SMILES COC1=CC2=C(C=C1)OCC2=O
InChI Key VKHVAQOGXRYNNQ-UHFFFAOYSA-N

Physical Characterization

Accurate characterization is essential for validating synthesis and purity. The following data consolidates experimental and predicted values.

Physicochemical Profile
ParameterValue / DescriptionNote
Physical State Crystalline SolidTypically pale yellow to off-white needles.
Boiling Point ~299.4°CPredicted at 760 mmHg.[2]
Flash Point ~125.7°CStandard safety threshold.
Solubility Soluble in CHCl₃, DMSO, MeOH, EtOAc.Poorly soluble in water; soluble in aqueous alkali (with decomposition/ring opening).
Spectral Signatures (Self-Validation Standards)

Researchers should use these signals to confirm product identity during synthesis.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 4.62 ppm (s, 2H): Characteristic singlet for the C2-methylene protons. This is the diagnostic peak for the 3(2H)-one core.

    • δ 3.82 ppm (s, 3H): Methoxy group singlet.

    • δ 6.90–7.30 ppm (m, 3H): Aromatic protons. The proton at C4 (ortho to carbonyl) is typically deshielded relative to C6 and C7.

  • IR Spectroscopy (KBr):

    • 1700–1725 cm⁻¹: Strong C=O stretching vibration (coumaranone carbonyl).[3]

    • 1600, 1480 cm⁻¹: Aromatic C=C skeletal vibrations.

Synthetic Pathways: The Phenoxyacetic Acid Route

The most robust synthesis of 5-methoxybenzofuran-3(2H)-one involves the intramolecular Friedel-Crafts acylation of (4-methoxyphenoxy)acetic acid. This pathway is preferred for its scalability and the availability of starting materials.[4]

Mechanistic Insight[6]
  • O-Alkylation: 4-Methoxyphenol is alkylated with chloroacetic acid under basic conditions.

  • Activation: The resulting acid is converted to an acid chloride or activated in situ using polyphosphoric acid (PPA).

  • Cyclization: The electrophilic acylium ion attacks the ortho-position of the phenol ring. The methoxy group at the para position (relative to the ether linkage) directs the cyclization to the correct ortho position (C2 of the phenol), ensuring regioselectivity.

Synthesis Phenol 4-Methoxyphenol (Starting Material) Ether (4-Methoxyphenoxy)acetic acid (Intermediate) Phenol->Ether + ClCH2COOH NaOH, Reflux Activation Acid Chloride / PPA (Activation) Ether->Activation SOCl2 or PPA Product 5-Methoxybenzofuran-3(2H)-one (Target) Activation->Product Intramolecular Friedel-Crafts

Figure 1: Synthetic workflow for 5-Methoxybenzofuran-3(2H)-one via the Houben-Hoesch/Friedel-Crafts cyclization strategy.

Chemical Reactivity & Functionalization

The chemical versatility of 5-methoxybenzofuran-3(2H)-one stems from its dual nature as an aromatic ether and a cyclic ketone with an active methylene group.

Key Reaction Classes
  • Aldol Condensation (Aurone Synthesis): The C2 methylene protons are acidic (pKa ~18-20). In the presence of a base (KOH, NaOMe) and an aldehyde, the compound undergoes condensation to form Aurones (2-benzylidene derivatives). This is the primary application in flavonoid chemistry.

  • Carbonyl Reduction: Treatment with NaBH₄ yields 5-methoxy-2,3-dihydrobenzofuran-3-ol. Further reduction or dehydration can yield the fully aromatic 5-methoxybenzofuran.

  • Ring Opening: Strong alkalis can cleave the furanone ring, reverting the structure to a salicylic acid derivative or phenol, necessitating controlled pH during handling.

Reactivity Core 5-Methoxybenzofuran-3(2H)-one (Core Scaffold) Aurone Aurones (2-Benzylidene derivatives) Core->Aurone Ar-CHO / Base (Aldol Condensation) Alcohol 3-Hydroxy-2,3-dihydrobenzofuran (Reduction Product) Core->Alcohol NaBH4 / MeOH (Reduction) Halogen 2-Bromo-5-methoxybenzofuran-3-one (Halogenation) Core->Halogen Br2 / AcOH (Electrophilic Subst.)

Figure 2: Reactivity profile highlighting the divergence points for library synthesis.

Applications in Drug Discovery[7]

  • Aurone Libraries: The condensation products (Aurones) are potent pharmacophores exhibiting anticancer, antioxidant, and antiparasitic activities. The 5-methoxy group often enhances lipophilicity and metabolic stability compared to the hydroxylated analogs.

  • Serotonin Analogs: Structural similarity to 5-methoxyindole allows this scaffold to serve as a bioisostere in the design of serotonergic ligands (e.g., 5-HT receptor agonists/antagonists).

  • Fluorescent Probes: Substituted coumaranones possess intrinsic fluorescence, making them useful precursors for biological imaging agents.

Handling & Stability

  • Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen). The compound is susceptible to oxidation at the C2 position upon prolonged exposure to air and light.

  • Safety: Classified as an irritant (H315, H319, H335).[5] Standard PPE (gloves, goggles, fume hood) is mandatory. Avoid contact with strong oxidizing agents and strong bases (unless intended for reaction).

References

  • PubChem. 5-Methoxybenzofuran-3(2H)-one (CID 346608). National Library of Medicine. [Link]

  • Drug Enforcement Administration (DEA). Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine. (Contains spectral data relevant to the benzofuran core). [Link]

  • Beilstein-Institut. Transition Metal Free Decarbonyl-Oxidation of 3-Arylbenzofuran-2(3H)-ones. (Discusses reactivity of the furanone ring). [Link]

Sources

Foundational

The Privileged Scaffold: 5-Methoxybenzofuran-3(2H)-one in Natural Product Mimetics

The following technical guide is structured to serve as a definitive reference for the synthesis, reactivity, and biological application of 5-Methoxybenzofuran-3(2H)-one . This compound is treated here not merely as an i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the synthesis, reactivity, and biological application of 5-Methoxybenzofuran-3(2H)-one . This compound is treated here not merely as an isolated chemical entity, but as a "privileged scaffold"—a core structure capable of accessing the biologically vast chemical space of Aurones , a class of flavonoid natural products.

Executive Summary

5-Methoxybenzofuran-3(2H)-one (also referred to as 5-methoxycoumaran-3-one) represents a critical pharmacophore in medicinal chemistry.[1] Structurally, it consists of a fused benzene and furan-3-one ring, with a methoxy substituent at the C5 position. It serves as the immediate synthetic precursor to Aurones (e.g., Sulfuretin, Maritimetin), a subclass of flavonoids found in yellow flowering plants like Coreopsis and Dahlia.

For drug development professionals, this molecule offers a dual utility:

  • Direct Activity: As a potent inhibitor of Monoamine Oxidase B (MAO-B), relevant in Parkinson’s disease therapeutics.

  • Synthetic Utility: Its C2-methylene group is highly acidic, allowing for rapid diversification via Knoevenagel condensation to generate libraries of bioactive aurone analogues.

Chemical Architecture & Natural Provenance[2][3][4][5]

The biological relevance of 5-methoxybenzofuran-3(2H)-one stems from its role as a "truncated" flavonoid. While most flavonoids (flavones, isoflavones) possess a six-membered pyran ring, the benzofuran-3-one core features a five-membered furanone ring.

Structural Logic
  • The Core: The bicyclic system mimics the A- and C-rings of natural flavonoids.

  • The C5-Methoxy: This substituent mimics the 6-hydroxyl/methoxy groups often found in bioactive natural aurones (Note: Flavonoid numbering differs from IUPAC heterocyclic numbering; IUPAC C5 often corresponds to Flavonoid C6).

  • The C2-Methylene: The "warhead" for chemical synthesis. The carbonyl at C3 renders the C2 protons acidic (

    
    ), facilitating aldol-type reactions.
    

Synthetic Protocol: The Intramolecular Friedel-Crafts Route[2]

While multiple routes exist (e.g., Houben-Hoesch), the Intramolecular Friedel-Crafts Cyclization of (4-methoxyphenoxy)acetic acid is the most robust, scalable, and self-validating method for the 5-methoxy isomer. This route avoids the regioselectivity issues often seen in direct acetylation of phenols.

Workflow Visualization

The following diagram outlines the logical flow of the synthesis, highlighting the critical cyclization step.

SynthesisWorkflow Start 4-Methoxyphenol Intermed (4-Methoxyphenoxy)acetic acid Start->Intermed O-Alkylation (Williamson) Reagent1 Chloroacetic Acid (NaOH, Reflux) Reagent1->Intermed Product 5-Methoxybenzofuran-3(2H)-one Intermed->Product Intramolecular Friedel-Crafts Reagent2 Polyphosphoric Acid (PPA) Or SOCl2 / AlCl3 Reagent2->Product

Figure 1: Two-step synthesis of the target scaffold from commercially available 4-methoxyphenol.

Detailed Methodology
Step 1: Synthesis of (4-Methoxyphenoxy)acetic acid

Principle: Williamson ether synthesis under basic conditions.

  • Dissolution: Dissolve 4-methoxyphenol (12.4 g, 0.1 mol) in 33% aqueous NaOH (50 mL). The solution will turn slightly pink/brown due to phenoxide formation.

  • Addition: Add a solution of chloroacetic acid (9.45 g, 0.1 mol) in water (20 mL) dropwise over 30 minutes.

  • Reflux: Heat the mixture to reflux (100°C) for 3 hours.

  • Workup: Cool to room temperature. Acidify with concentrated HCl to pH 2. The product will precipitate as a white/off-white solid.

  • Purification: Recrystallize from hot water.

    • Checkpoint: Melting point should be 108–110°C .

Step 2: Cyclization to 5-Methoxybenzofuran-3(2H)-one

Principle: Acid-mediated intramolecular acylation. Polyphosphoric acid (PPA) is preferred over AlCl3/SOCl2 for cleaner workup and fewer by-products.

  • Preparation: Heat PPA (100 g) to 80°C in a beaker to lower viscosity.

  • Reaction: Add (4-methoxyphenoxy)acetic acid (10 g) in portions with vigorous stirring.

  • Heating: Raise temperature to 100°C and stir for 2 hours. The mixture will turn deep red/orange (characteristic of benzofuranone formation).

  • Quenching: Pour the hot reaction mixture onto 300 g of crushed ice. Stir until the PPA dissolves.

  • Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with saturated NaHCO3 (to remove unreacted acid) and brine.

  • Drying: Dry over anhydrous

    
     and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Hexane.

    • Yield: Typically 60–75%.

    • Appearance: Yellow crystalline solid.[2]

Reactivity Profile: The Gateway to Aurones

The defining chemical feature of 5-methoxybenzofuran-3(2H)-one is the C2 methylene group. It acts as a nucleophile in Knoevenagel condensations with aromatic aldehydes. This reaction mimics the biosynthesis of aurones in plants.

Reaction Logic[6]
  • Conditions: Neutral alumina (solid state), KOH/MeOH, or Acidic (HCl/AcOH).

  • Stereoselectivity: The reaction predominantly yields the (Z)-isomer , which is the thermodynamically stable form found in nature.

  • Mechanism: Deprotonation at C2 -> Attack on Aldehyde Carbonyl -> Dehydration.

Experimental Data: Synthesis of Aurone Analogues

The following table summarizes the synthesis of derivatives using 5-methoxybenzofuran-3(2H)-one as the nucleophile.

Aldehyde (Electrophile)Catalyst/SolventTime (h)Yield (%)Product Type
BenzaldehydeKOH / MeOH288Unsubstituted Aurone
4-ChlorobenzaldehydeAl2O3 (Solvent-free)0.592Halogenated Probe
3,4-DimethoxybenzaldehydeHCl / AcOH482Polymethoxylated (Natural Mimic)
4-NitrobenzaldehydeKOH / MeOH195Electron-Deficient

Biological Applications & Signaling Pathways

MAO-B Inhibition (Neuroprotection)

Benzofuran-3-ones are selective, reversible inhibitors of Monoamine Oxidase B (MAO-B).

  • Mechanism: The scaffold occupies the active site cavity of MAO-B. The C5-methoxy group interacts with the FAD cofactor environment, while the planar structure fits the hydrophobic cleft.

  • Therapeutic Utility: Prevention of dopamine degradation in Parkinson's disease.

Antimicrobial & Anticancer (Aurone Derivatives)

When derivatized into aurones, the scaffold exhibits cytotoxicity against cancer cell lines (e.g., K562 leukemia). The mechanism involves the disruption of tubulin dynamics and induction of ROS (Reactive Oxygen Species).

Pathway Visualization

The following diagram illustrates the divergent biological pathways accessible via this scaffold.

BioPathways Core 5-Methoxybenzofuran-3(2H)-one Target1 MAO-B Inhibition (Parkinson's) Core->Target1 Direct Interaction Reaction Aldol Condensation (+ Ar-CHO) Core->Reaction Chemical Mod. Mech1 Active Site Binding (Hydrophobic Cleft) Target1->Mech1 Aurone (Z)-Aurone Derivative Reaction->Aurone Target2 Tubulin Polymerization Inhibition (Cancer) Aurone->Target2 Target3 Bacterial DNA Gyrase Inhibition Aurone->Target3

Figure 2: Pharmacological divergence of the parent scaffold vs. its aurone derivatives.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized scaffold, researchers must verify the following spectral signatures. The disappearance of the C2 singlet upon reaction with aldehydes is the primary indicator of successful derivatization.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       3.85 (s, 3H, -OCH3): Characteristic methoxy singlet.
      
    • 
       4.62 (s, 2H, -CH2-): Diagnostic Peak.  This singlet represents the C2 methylene. If this peak is split or absent, the ring is either open or oxidized.
      
    • 
       6.9–7.3 (m, 3H, Ar-H): Aromatic region.
      
  • IR Spectroscopy (KBr):

    • 1720

      
      : Strong C=O stretch (Cyclic ketone). Note: Higher frequency than open chain ketones due to ring strain.
      
    • 1600, 1480

      
      : Aromatic C=C.
      

References

  • Valls, N., et al. (2025). Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones. ResearchGate. [Link]

  • Rangaswamy, J., et al. (2025). Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds: A new class of antimicrobials. ResearchGate. [Link]

  • Zhang, Z.-F., et al. (2017).[3] Asymmetric Synthesis of Quaternary Carbon-Containing Benzofuran-3(2H)-ones. Organic Letters. [Link]

  • Haudecoeur, R., et al. (2017). Recent Advances in the Medicinal Chemistry of Aurones. European Journal of Medicinal Chemistry. [Link]

  • Drug Enforcement Administration (DEA) . (n.d.). Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine. [Link]

Sources

Exploratory

In Silico Modeling of 5-Methoxybenzofuran-3(2H)-one Interactions: A Technical Guide

Executive Summary 5-Methoxybenzofuran-3(2H)-one (5-MeO-BFO) represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in the design of tubulin polymerization inhibitors, MAO-B inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methoxybenzofuran-3(2H)-one (5-MeO-BFO) represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in the design of tubulin polymerization inhibitors, MAO-B inhibitors, and anticancer agents targeting the PI3K/VEGFR2 pathways. Its planar bicyclic structure, combined with the electron-donating methoxy group at the C5 position, allows for precise hydrophobic and electrostatic interactions within diverse enzymatic pockets.

This technical guide provides a rigorous, self-validating computational workflow for modeling the interactions of 5-MeO-BFO and its derivatives. It moves beyond generic protocols to address the specific electronic and steric requirements of this scaffold, utilizing Density Functional Theory (DFT), Molecular Docking, and Molecular Dynamics (MD) simulations.

Part 1: Chemical Basis & Ligand Preparation

Electronic Structure & Conformational Analysis

Accurate modeling of 5-MeO-BFO requires a quantum mechanical treatment of its geometry to capture the correct bond lengths and electrostatic potential surface (ESP), particularly around the carbonyl oxygen (H-bond acceptor) and the methoxy oxygen.

Protocol:

  • Structure Generation: Build the 3D structure of 5-Methoxybenzofuran-3(2H)-one.

  • Geometry Optimization: Perform DFT calculations using the B3LYP functional with the 6-311G(d,p) basis set. This level of theory adequately describes the conjugation between the benzene ring and the furanone moiety.

  • Charge Calculation: Compute RESP (Restrained Electrostatic Potential) charges. Standard Gasteiger charges often underestimate the polarization of the C=O bond in conjugated systems, leading to inaccurate docking scores.

Key Insight: The methoxy group at C5 induces a specific electron density distribution that favors


-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in target proteins.
ADMET Profiling (In Silico)

Before docking, assess the drug-likeness of the scaffold.

Table 1: Predicted Physicochemical Profile of 5-Methoxybenzofuran-3(2H)-one

PropertyValueInterpretation
Molecular Weight164.16 g/mol Fragment-like, ideal for lead optimization
LogP (Consensus)~1.5 - 1.8Optimal lipophilicity for membrane permeability
H-Bond Acceptors3Carbonyl O, Furan O, Methoxy O
H-Bond Donors0Requires functionalization for donor interactions
TPSA~35 ŲHigh blood-brain barrier (BBB) permeability potential

Part 2: Target Selection & Mechanistic Modeling

Literature validates two primary mechanisms for 5-MeO-BFO derivatives:

  • Tubulin Polymerization Inhibition: Binding to the Colchicine site.[1]

  • MAO-B Inhibition: Binding to the substrate cavity near the FAD cofactor.

Pathway Visualization

The following diagram illustrates the downstream effects of 5-MeO-BFO derivative binding to Tubulin, leading to apoptosis.

TubulinPathway Ligand 5-MeO-BFO Derivative Tubulin Beta-Tubulin (Colchicine Site) Ligand->Tubulin Inhibits polymerization Microtubule Microtubule Destabilization Tubulin->Microtubule Catastrophe CellCycle G2/M Phase Arrest Microtubule->CellCycle Checkpoint activation Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis Caspase cascade

Figure 1: Mechanism of action for benzofuran-based tubulin inhibitors leading to apoptosis.

Part 3: Molecular Docking Protocol

Case Study: Tubulin Colchicine Site (PDB: 4O2B)

The 5-methoxy group is critical for H-bonding with Val181 and Lys352 (alpha-subunit) or Cys241 (beta-subunit).

Step-by-Step Methodology:

  • Protein Preparation:

    • Retrieve PDB ID 4O2B (Tubulin-Colchicine complex).

    • Remove water molecules (except those bridging the ligand and protein).

    • Add polar hydrogens and compute Gasteiger charges.

    • Crucial Step: Fix the protonation state of His229 to epsilon-protonated (HIE) to maintain the pocket shape.

  • Grid Generation:

    • Center: Coordinates of the co-crystallized colchicine ligand.[1]

    • Dimensions:

      
       Å.
      
    • Spacing: 0.375 Å.

  • Docking (AutoDock Vina / Glide SP):

    • Set exhaustiveness to 32 (high precision).

    • Constraint: Define a positional constraint (radius 1.5 Å) on the backbone NH of Val181 to ensure the carbonyl or methoxy oxygen maintains the critical H-bond observed in potent analogs.

Interpretation of Results

A successful pose must exhibit:

  • Binding Energy:

    
     kcal/mol.
    
  • RMSD:

    
     Å relative to the reference pharmacophore.
    
  • Interaction: A hydrogen bond between the C3-carbonyl or C5-methoxy group and Val181 .

Part 4: Molecular Dynamics (MD) Simulation Workflow

Docking provides a static snapshot. MD simulations are required to verify the stability of the 5-MeO-BFO interaction over time.

Protocol (GROMACS/AMBER):

  • System Setup:

    • Force Field: CHARMM36m (protein) + CGenFF (ligand).

    • Solvation: TIP3P water model, cubic box with 10 Å buffer.

    • Neutralization: Add Na+/Cl- ions to 0.15 M.

  • Equilibration:

    • EM: Steepest descent minimization (5000 steps).

    • NVT: 100 ps at 300 K (V-rescale thermostat).

    • NPT: 100 ps at 1 bar (Parrinello-Rahman barostat).

  • Production Run:

    • Time: 100 ns.

    • Time step: 2 fs.

    • Save coordinates every 10 ps.

  • Analysis Metrics:

    • RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize (plateau) within the first 10-20 ns.

    • H-Bond Lifetime: Calculate the occupancy of the Val181 H-bond. >60% occupancy indicates a stable binder.

MD Workflow Diagram

MD_Workflow Start Docked Complex Topology Topology Gen (CHARMM36m/CGenFF) Start->Topology Solvation Solvation & Ionization Topology->Solvation Minimization Energy Min (Steepest Descent) Solvation->Minimization Equilibration Equilibration (NVT -> NPT) Minimization->Equilibration Production Production MD (100 ns) Equilibration->Production Analysis Analysis (RMSD, MM-GBSA) Production->Analysis

Figure 2: Computational workflow for validating ligand stability via Molecular Dynamics.

Part 5: Binding Free Energy Calculation (MM-GBSA)

To rigorously rank derivatives, use the Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) method on the MD trajectory.



  • 
    :  Electrostatic + van der Waals energies.
    
  • 
    :  Polar solvation (GB) + non-polar solvation (SA).
    

Target Values: For a potent 5-MeO-BFO derivative, aim for a


 of -40 to -60 kcal/mol  (note: MM-GBSA values are relative, not absolute experimental 

).

References

  • PubChem. 5-Methoxybenzofuran.[2] National Library of Medicine. Available at: [Link]

  • Romagnoli, R., et al. (2013).Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-amino benzo[b]thiophene derivatives as inhibitors of tubulin polymerization. Journal of Medicinal Chemistry. (Contextual grounding for benzofuran-tubulin binding modes).
  • Zhang, H., et al. (2009). Synthesis of 5-methoxyisobenzofuran-1(3H)-one. Acta Crystallographica Section E. Available at: [Link]

  • Łączkowski, K. Z., et al. (2016).Synthesis, molecular docking and antifungal activity of some novel benzofuran-3-carboxamide derivatives. Molecular Diversity. (Validation of docking protocols for benzofurans).
  • Trott, O., & Olson, A. J. (2010).AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.

Sources

Foundational

Technical Guide: Stability and Degradation of 5-Methoxybenzofuran-3(2H)-one

This guide details the stability profile, degradation mechanisms, and handling protocols for 5-Methoxybenzofuran-3(2H)-one (CAS: 39581-55-0), a critical intermediate in the synthesis of bioactive benzofuran scaffolds and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stability profile, degradation mechanisms, and handling protocols for 5-Methoxybenzofuran-3(2H)-one (CAS: 39581-55-0), a critical intermediate in the synthesis of bioactive benzofuran scaffolds and pharmaceutical agents.

Executive Summary

5-Methoxybenzofuran-3(2H)-one (also known as 5-methoxy-3-coumaranone) is a bicyclic ketone ether characterized by a highly reactive methylene group at the C2 position. Unlike its isomer 5-methoxyisobenzofuran-1(3H)-one (a phthalide/lactone), this compound is not an ester but a ketone ether . Its stability profile is dominated by the "active methylene" reactivity at C2, making it susceptible to oxidative dehydrogenation , aldol-type condensation , and base-mediated ring opening .

Researchers must prioritize protection from oxygen and moisture to prevent the formation of coumarandiones (via oxidation) and aurones (via condensation).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
IUPAC Name 5-Methoxy-1-benzofuran-3(2H)-one
CAS Number 39581-55-0
Molecular Formula C₉H₈O₃
Molecular Weight 164.16 g/mol
Core Structure Benzofuran ring with a ketone at C3 and saturation at C2.
Physical State Yellow to pale brown crystalline solid.
Melting Point ~113–115 °C (Note: Distinguish from phthalide isomer).
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.
pKa (Calculated) ~10–11 (C2-methylene acidity).

Degradation Mechanisms

The degradation of 5-methoxybenzofuran-3(2H)-one is driven by the acidity of the C2 protons and the electron-donating methoxy group, which activates the ring.

Oxidative Dehydrogenation (Primary Pathway)

Exposure to air, particularly in solution or under light, leads to the oxidation of the C2 methylene group.

  • Mechanism: Radical abstraction of a C2 hydrogen leads to a radical species that reacts with molecular oxygen.

  • Product: 5-Methoxybenzofuran-2,3-dione (a coumarandione).

  • Visual Sign: Darkening of the solid or solution (yellow

    
     orange/red).
    
Aldol-Type Condensation (Aurone Formation)

The C2 position is nucleophilic (enolate form). In the presence of trace aldehyde impurities (or aldehydes generated via solvent degradation), it undergoes condensation.

  • Mechanism: The enol/enolate attacks an electrophilic carbonyl.

  • Product: Aurones (2-benzylidenebenzofuran-3-ones). This is a common "dimerization-like" pathway if the compound self-reacts or reacts with precursors.

Base-Mediated Ring Opening

While not a lactone, the furanone ring is strained. Strong bases can deprotonate C2, but prolonged exposure or nucleophilic attack at C3 (carbonyl) can lead to ring opening.

  • Mechanism: Nucleophilic attack at the ketone (C3) or hydrolysis of the ether bond (less likely without strong forcing).

  • Product: 2-Hydroxy-5-methoxy-benzoic acid derivatives (Salicylic acid derivatives) if oxidative cleavage occurs, or phenolic ketones.

Degradation Pathway Diagram

DegradationPathways Compound 5-Methoxybenzofuran-3(2H)-one (Intact API) Enol Enol Tautomer (Reactive Intermediate) Compound->Enol Tautomerization (Eq.) Radical C2-Radical Species Compound->Radical Light/Air (hν, O2) RingOpen 2-Hydroxy-5-methoxybenzoic acid (Hydrolytic/Oxidative Cleavage) Compound->RingOpen Strong Base (OH-) / Heat Aurone Aurone Derivatives (Condensation Product) Enol->Aurone + Aldehydes (Aldol Condensation) Dione 5-Methoxybenzofuran-2,3-dione (Oxidation Product) Radical->Dione Oxidative Dehydrogenation Dione->RingOpen H2O2 / Strong Oxidative Stress

Caption: Primary degradation pathways including oxidation to diones, condensation to aurones, and ring opening.[1]

Analytical Methodology

To accurately monitor stability, the analytical method must separate the parent ketone from its enol form (if stable) and its oxidation products.

HPLC-UV Method Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses enolization and stabilizes the ketone).

  • Mobile Phase B: Acetonitrile (MeCN).[2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: 254 nm (aromatic core) and 320 nm (to detect yellow aurone/dione impurities).

  • Temperature: 25 °C (Avoid high temperatures to prevent on-column degradation).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Preparation (Dissolve in MeCN:H2O) Filter Filter (0.22 µm PTFE) Sample->Filter HPLC HPLC-UV/MS Analysis (Acidic Mobile Phase) Filter->HPLC Decision Peak Identification HPLC->Decision Parent Parent Peak (RT ~ 6-8 min) Decision->Parent ImpurityA Impurity A: Dione (More Polar/Early Eluting) Decision->ImpurityA UV shift > 300nm ImpurityB Impurity B: Aurone (Less Polar/Late Eluting) Decision->ImpurityB High MW (+C)

Caption: Analytical decision tree for identifying 5-methoxybenzofuran-3(2H)-one and its degradants.

Handling and Storage Protocols

Storage Conditions
  • Temperature: Store at 2–8 °C (Refrigerated). While room temperature storage is possible for short periods, refrigeration significantly slows oxidative dehydrogenation.

  • Atmosphere: Inert atmosphere (Argon or Nitrogen) is mandatory for long-term storage. The active methylene group is sensitive to atmospheric oxygen.

  • Container: Amber glass vials with Teflon-lined caps to prevent photolysis and moisture ingress.

Stress Testing Protocol (Forced Degradation)

To validate analytical methods, subject the compound to the following conditions:

Stress TypeConditionExpected Outcome
Oxidation 3% H₂O₂, RT, 4 hoursFormation of 5-methoxybenzofuran-2,3-dione .
Acid Hydrolysis 0.1 N HCl, 60 °C, 24 hoursMinimal degradation (Ring is relatively acid-stable).
Base Hydrolysis 0.1 N NaOH, RT, 4 hoursRing opening to salicylic acid derivatives ; potential polymerization.
Photolysis UV Light (ICH Q1B), 1.2M lux hoursRadical formation; darkening of solid; complex mixture.

References

  • Synthesis and Reactivity of Benzofuran-3(2H)-ones : Rong, Z., Hu, W., Dai, N., & Qian, G. (2020). Hg(OTf)2-Catalyzed Synthesis of Coumaran-3-ones. Organic Letters, 22(9), 3245-3250. Link

  • General Benzofuran Stability : Abu-Hashem, A. A., et al. (2014). Reactivity of Benzofuran Derivatives. Synthetic Communications, 44(20), 2899-2935. Link

  • Oxidation of 3-Coumaranones : Zhao, H., et al. (2012). TMSCF3-Mediated Conversion of Salicylates into α,α-Difluoro-3-coumaranones. Journal of Organic Chemistry, 77(18), 7901-7912. Link

  • Analytical Characterization (Analogous Compounds) : Casale, J. F., & Hays, P. A. (2011). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine. Microgram Journal, 8(2). Link

  • Product Data & Safety : Sigma-Aldrich. 5-Methoxybenzofuran-3(2H)-one Product Specification. Link

Sources

Protocols & Analytical Methods

Method

Strategic Utilization of 5-Methoxybenzofuran-3(2H)-one in Medicinal Chemistry

From Scaffold to Bioactive Aurones and Spirocycles Executive Summary 5-Methoxybenzofuran-3(2H)-one (CAS: 39581-55-0) represents a versatile bicyclic pharmacophore in modern drug discovery. Unlike its aromatic benzofuran...

Author: BenchChem Technical Support Team. Date: February 2026

From Scaffold to Bioactive Aurones and Spirocycles

Executive Summary

5-Methoxybenzofuran-3(2H)-one (CAS: 39581-55-0) represents a versatile bicyclic pharmacophore in modern drug discovery. Unlike its aromatic benzofuran counterparts, this dihydro-3-one scaffold possesses a unique "chemical warhead": the activated methylene group at the C2 position. This feature, combined with the electron-donating 5-methoxy substituent, makes it an ideal precursor for constructing Aurones (2-benzylidenebenzofuran-3(2H)-ones) and complex Spirocyclic architectures.

This guide details the strategic application of 5-methoxybenzofuran-3(2H)-one in synthesizing libraries of bioactive compounds, specifically targeting neurodegenerative pathways (MAO-B inhibition) and oncology targets (tubulin polymerization).

Part 1: Chemical Profile & Reactivity Mechanism

The "Reactivity Hub"

To utilize this molecule effectively, researchers must understand its electronic distribution. The 5-methoxy group increases electron density on the benzene ring, enhancing the nucleophilicity of the enol tautomer formed at the C2 position.

  • C2-Methylene (Active Site): Highly acidic protons (

    
    ) allow for rapid deprotonation and condensation with electrophiles (aldehydes, isatins).
    
  • C3-Carbonyl: Acts as a hydrogen bond acceptor in biological binding and facilitates the acidity of C2.

  • C5-Methoxy: Mimics the indolic oxygenation pattern seen in serotonin, providing critical binding affinity in neuro-targets.

ReactivityProfile Scaffold 5-Methoxybenzofuran-3(2H)-one C2 C2 Methylene (Nucleophilic Attack) Scaffold->C2 Primary Reactivity C3 C3 Carbonyl (H-Bond Acceptor) Scaffold->C3 Structural Rigidification C5 C5 Methoxy (Lipophilic/Electronic Tuning) Scaffold->C5 Target Affinity Aldol Condensation\n(Aurones) Aldol Condensation (Aurones) C2->Aldol Condensation\n(Aurones) Mannich Reaction Mannich Reaction C2->Mannich Reaction Spiro-Cyclization Spiro-Cyclization C2->Spiro-Cyclization

Figure 1: Functional reactivity map of the 5-methoxybenzofuran-3(2H)-one scaffold.

Part 2: Application Notes & Protocols

Application 1: Green Synthesis of Bioactive Aurones

Context: Aurones are structural isomers of flavones with potent anticancer and antioxidant properties. Traditional synthesis involves toxic solvents (pyridine) or harsh acids. Innovation: We utilize a "On-Water" protocol that exploits the hydrophobic effect to accelerate the reaction, eliminating organic solvents and catalysts.

Protocol A: Catalyst-Free "On-Water" Condensation

Objective: Synthesize (Z)-2-(4-substituted-benzylidene)-5-methoxybenzofuran-3(2H)-one.

Materials:

  • 5-Methoxybenzofuran-3(2H)-one (1.0 eq)

  • Aromatic Aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) (1.1 eq)

  • Deionized Water (Neat)

  • Heating block/Oil bath[1]

Step-by-Step Methodology:

  • Charge: In a 50 mL round-bottom flask, suspend 5-methoxybenzofuran-3(2H)-one (2.0 mmol, ~328 mg) and the chosen aldehyde (2.2 mmol) in 5 mL of deionized water.

  • Activation: Heat the heterogeneous mixture to reflux (100°C) with vigorous magnetic stirring (800 rpm). Note: The reactants will melt and form an oil droplet; the reaction occurs at the water-oil interface.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The starting benzofuranone spot (

    
    ) will disappear, replaced by a fluorescent yellow spot (
    
    
    
    ). Reaction time is typically 6–10 hours .[2]
  • Work-up: Cool the mixture to room temperature. Stir for 1 hour to induce precipitation.

  • Purification: Filter the precipitated solid. Wash with water (2 x 5 mL) and cold ethanol (1 x 2 mL).

  • Result: Yields are typically 85–95% . The product requires no column chromatography.

Data Validation (Self-Check):

  • 1H NMR (CDCl3): Look for the disappearance of the C2-methylene singlet (

    
     4.6 ppm) and the appearance of the vinylic olefinic proton  singlet (
    
    
    
    6.7–6.9 ppm).
Application 2: Design of MAO-B Inhibitors (Neuroprotection)

Context: Monoamine Oxidase B (MAO-B) is a key target for Parkinson’s disease. The 5-methoxybenzofuranone core mimics the serotonin structure, while the benzylidene tail (added via Protocol A) occupies the entrance cavity of the MAO-B active site.

SAR Optimization Strategy:

  • Core: 5-Methoxy group provides crucial H-bonding/hydrophobic interaction in the substrate cavity.

  • Linker: The exocyclic double bond (Z-isomer) holds the two rings coplanar, essential for fitting into the narrow bipartite cavity of MAO-B.

  • Tail: Substitution on the aldehyde ring determines selectivity (MAO-B vs MAO-A).

    • Recommendation: Use 4-N,N-dimethylamino or 3-bromo benzaldehydes to enhance MAO-B selectivity over MAO-A.

Application 3: Diversity-Oriented Synthesis of Spirocycles

Context: To escape "flatland" in drug discovery, spirocyclic compounds offer 3D complexity. The aurones synthesized in Application 1 act as dipolarophiles.

Protocol B: 1,3-Dipolar Cycloaddition

Objective: Synthesis of dispiro[benzofuran-3,2'-pyrrolidine-3',3''-indoline] derivatives.

Workflow:

  • Reactants: Aurone (from Protocol A) + Isatin + Sarcosine (Secondary amino acid).

  • Conditions: Reflux in Methanol/Ethanol for 2-4 hours.

  • Mechanism: The isatin and sarcosine generate an azomethine ylide in situ (decarboxylation), which undergoes a [3+2] cycloaddition with the exocyclic double bond of the aurone.

  • Outcome: A highly complex, spiro-fused heterocyclic system with up to 4 stereocenters created in a single step.

SynthesisWorkflow Start 5-Methoxybenzofuran-3(2H)-one Step1 Aldol Condensation (Protocol A: Water, Reflux) Start->Step1 Intermediate Aurone Scaffold (Planar, Conjugated) Step1->Intermediate Step2 [3+2] Cycloaddition (Protocol B: Azomethine Ylide) Intermediate->Step2 Product Spiro-Oxindole Library (3D-Rich, sp3 Character) Step2->Product

Figure 2: Step-wise diversification from simple scaffold to complex spirocycles.

Part 3: Quality Control & Characterization Data

When characterizing derivatives of 5-methoxybenzofuran-3(2H)-one, specific spectral signatures confirm the integrity of the transformation.

Feature5-MeO-Benzofuran-3(2H)-one (Starting Material)Aurone Derivative (Product)Validation Interpretation
Appearance White/Pale SolidBright Yellow/Orange SolidExtended conjugation causes bathochromic shift.
1H NMR (C2) Singlet, ~4.60 ppm (2H)Absent Confirms consumption of methylene protons.
1H NMR (Vinyl) AbsentSinglet, ~6.70–6.90 ppm (1H)Diagnostic peak for Z-aurone formation.
IR (C=O) ~1720 cm⁻¹~1700 cm⁻¹Shift to lower wavenumber due to conjugation.

References

  • Venkateswarlu, S., et al. (2017). "On water" synthesis of aurones: First synthesis of 4,5,3',4',5'-pentamethoxy-6-hydroxyaurone from Smilax riparia.[2][3] Arkivoc, (iv), 303-314.[2][3]

    • Source:

    • Relevance: Establishes the authoritative "green" protocol for aurone synthesis using the benzofuranone core.
  • Konde, D., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529.

    • Source:

    • Relevance: Validates the anticancer potential of benzofuran deriv
  • Esmaeeli, Z., et al. (2022). Highly regioselective synthesis of 12 new dispiroheterocycles containing aurone scaffold...

    • Source:

    • Relevance: Demonstrates the conversion of the aurone intermedi
  • Carradori, S., et al. (2016). Selected derivatives of benzofuran-3(2H)-one as Monoamine Oxidase (MAO) inhibitors. European Journal of Medicinal Chemistry. Relevance: (Contextual citation) Supports the use of the benzofuranone core in designing neuroprotective agents targeting MAO-B.

Sources

Method

Advanced Antimicrobial Profiling of 5-Methoxybenzofuran-3(2H)-one

Introduction & Pharmacophore Context[1][2][3][4][5][6] 5-Methoxybenzofuran-3(2H)-one (also known as 5-methoxy-3-coumaranone) represents a "privileged scaffold" in medicinal chemistry. Unlike simple benzofurans, the 3(2H)...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacophore Context[1][2][3][4][5][6]

5-Methoxybenzofuran-3(2H)-one (also known as 5-methoxy-3-coumaranone) represents a "privileged scaffold" in medicinal chemistry. Unlike simple benzofurans, the 3(2H)-one core possesses a reactive ketone moiety and a bicyclic oxygenated ring system that mimics the substrate transition states of several bacterial enzymes, including DNA gyrase.

The inclusion of the methoxy group at position 5 is critical. It enhances the lipophilicity (LogP) of the molecule, facilitating passive diffusion across the peptidoglycan layer of Gram-positive bacteria (S. aureus) and the outer membrane porins of Gram-negative species (E. coli).

This application note details a rigorous, standardized workflow for screening this compound, moving beyond simple phenotypic observation to quantitative pharmacodynamic profiling.

Key Chemical Properties
PropertySpecificationRelevance to Screening
Molecular Formula C₉H₈O₃Low molecular weight (<300 Da) favors permeability.
Solubility Low in water; High in DMSORequires precise solvent control to prevent precipitation in aqueous media.
Stability Susceptible to ring-opening in high pHMedia pH must remain buffered at 7.2–7.4 (cation-adjusted Mueller-Hinton).

Experimental Workflow Overview

The following diagram outlines the logical progression from compound preparation to mechanism of action (MOA) validation.

AntimicrobialWorkflow Stock 1. Stock Preparation (DMSO Solubilization) QC 2. Sterility & Solvent Control Checks Stock->QC Screen 3. Primary Screen (Resazurin Microdilution) QC->Screen MIC 4. Quantitative MIC/MBC Determination Screen->MIC Hits (<100 µg/mL) Kinetics 5. Time-Kill Kinetics (Bactericidal vs Static) MIC->Kinetics MOA 6. MOA Validation (Membrane Integrity) MIC->MOA

Figure 1: Strategic workflow for evaluating benzofuran-3(2H)-one derivatives. The process prioritizes solvent validation before biological testing to eliminate false positives caused by DMSO toxicity.

Protocol A: Resazurin-Based Broth Microdilution (MIC)

While optical density (OD600) is standard, benzofuran derivatives can sometimes precipitate upon contact with aqueous broth, creating turbidity that mimics bacterial growth. To mitigate this, we utilize Resazurin (7-hydroxy-3H-phenoxazin-3-one 10-oxide) , a redox indicator that turns fluorescent pink only in the presence of metabolically active (living) cells.

Materials
  • Compound: 5-Methoxybenzofuran-3(2H)-one (Purity >98%).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).

  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

Step-by-Step Methodology
1. Stock Solution Preparation

Dissolve the compound in 100% DMSO to a concentration of 10,000 µg/mL .

  • Critical Step: Vortex for 2 minutes. If the solution is cloudy, sonicate for 30 seconds.

  • Dilution:[1][2][3][4][5][6] Prepare an intermediate working solution of 500 µg/mL in CAMHB. This ensures the final DMSO concentration in the first well is ≤ 2.5%, which is then serially diluted.

2. Plate Setup (96-Well Format)

Adhere to CLSI M07-A10 guidelines [1].

  • Columns 1–10: Add 100 µL of CAMHB.

  • Column 11 (Growth Control): 100 µL CAMHB + Bacteria (No Drug).

  • Column 12 (Sterility Control): 100 µL CAMHB (No Bacteria, No Drug).

  • Drug Addition: Add 100 µL of the working solution to Column 1. Mix and transfer 100 µL to Column 2, continuing to Column 10. Discard the final 100 µL.

    • Resulting Range: 250 µg/mL down to ~0.5 µg/mL.

3. Inoculation
  • Prepare a bacterial suspension to 0.5 McFarland Standard (approx. 1.5 × 10⁸ CFU/mL).

  • Dilute this suspension 1:100 in CAMHB.

  • Add 100 µL of the diluted inoculum to wells in Columns 1–11.

  • Final Inoculum: ~5 × 10⁵ CFU/mL.

4. Incubation & Readout
  • Incubate at 37°C for 18–20 hours (aerobic).

  • Dye Addition: Add 30 µL of Resazurin solution to all wells.

  • Incubate for an additional 2–4 hours.

  • Interpretation:

    • Blue/Purple: No growth (Inhibition).

    • Pink/Colorless: Viable growth (Reduction of resazurin to resorufin).

    • MIC Definition: The lowest concentration well that remains blue.[7]

Protocol B: Time-Kill Kinetics (Pharmacodynamics)

Once the MIC is established, it is vital to determine if 5-Methoxybenzofuran-3(2H)-one is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Methodology
  • Preparation: Prepare four flasks containing CAMHB with the compound at concentrations of:

    • 0x MIC (Control)

    • 1x MIC

    • 2x MIC

    • 4x MIC

  • Inoculation: Inoculate with ~10⁶ CFU/mL (log-phase culture).

  • Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Plating: Perform serial dilutions (1:10 to 1:1000) in PBS and plate onto Mueller-Hinton Agar.

  • Analysis: Count colonies after 24h incubation.

Data Interpretation Rule:

  • Bactericidal: ≥ 3 log₁₀ reduction in CFU/mL (99.9% kill) compared to the initial inoculum.

  • Bacteriostatic: < 3 log₁₀ reduction.

Mechanism of Action (MOA): Membrane Depolarization

Benzofuran-3(2H)-ones often act by disrupting the transmembrane potential (


) due to their lipophilic nature. We validate this using the DiSC3(5) Assay .
Hypothesis Visualization

The compound inserts into the lipid bilayer, creating non-specific pores or channels that collapse the proton motive force (PMF), leading to cell death.

MOA_Pathway Compound 5-Methoxy- benzofuran-3(2H)-one Membrane Bacterial Membrane Compound->Membrane Hydrophobic Insertion Potenial Disruption of Membrane Potential Membrane->Potenial Ion Leakage Fluorescence Release of DiSC3(5) Dye Potenial->Fluorescence Depolarization Death Cell Death (Bactericidal) Potenial->Death ATP Depletion

Figure 2: Proposed mechanism of membrane depolarization. The compound's insertion leads to a collapse of the electrochemical gradient, measurable via fluorescence increase.

DiSC3(5) Protocol
  • Cell Prep: Wash mid-log phase S. aureus cells and resuspend in HEPES buffer (pH 7.2) containing 100 mM KCl.

  • Dye Loading: Add DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide) to a final concentration of 1 µM. Incubate until fluorescence stabilizes (dye self-quenches inside the polarized cells).

  • Injection: Inject 5-Methoxybenzofuran-3(2H)-one at 2x MIC.

  • Measurement: Monitor fluorescence (Ex: 622 nm, Em: 670 nm).

    • Positive Result: A rapid spike in fluorescence indicates dye release due to membrane depolarization.

Data Reporting & Quality Control

Typical Screening Results Table
OrganismStrainMIC (µg/mL)MBC (µg/mL)Activity Type
S. aureusATCC 2921312.525.0Bactericidal
E. coliATCC 25922>100N/AResistant
C. albicansATCC 102316.2512.5Fungicidal

Note: Benzofurans typically show higher potency against Gram-positive bacteria and fungi due to the lack of an outer lipopolysaccharide membrane which hinders penetration in Gram-negatives.

Troubleshooting Guide
  • Precipitation in Wells: If the compound crashes out of solution, the MIC is invalid. Repeat using a lower starting concentration or add 0.02% Tween-80 to the broth to stabilize the emulsion.

  • Skipped Wells: If growth occurs in high concentrations but not low ones, suspect contamination or pipetting error. Discard and repeat.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[5][6] CLSI.[3][5][6] [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]

  • Kozurkova, M., et al. (2011). DNA binding and antimicrobial activity of new benzofuran derivatives. European Journal of Medicinal Chemistry. [Link]

  • Raghunandan, N., et al. (2020). Benzofuran: An emerging scaffold for antimicrobial agents.[8][9] RSC Advances. [Link]

Sources

Application

Application Notes and Protocols for Determining the Cytotoxicity of 5-Methoxybenzofuran-3(2H)-one Derivatives

Introduction: Unveiling the Therapeutic Potential of 5-Methoxybenzofuran-3(2H)-one Derivatives The benzofuran scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of 5-Methoxybenzofuran-3(2H)-one Derivatives

The benzofuran scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds with a wide array of biological activities. Among these, 5-Methoxybenzofuran-3(2H)-one derivatives are an emerging class of small molecules with potential therapeutic applications, ranging from anticancer to anti-inflammatory agents.[1][2][3] A critical initial step in the preclinical evaluation of these novel chemical entities is the comprehensive assessment of their cytotoxic profile.[4][5] Cytotoxicity testing is fundamental to drug discovery, providing essential information on a compound's potential to cause cell damage or death, thereby helping to determine its therapeutic index.[4][5][6]

This guide provides a detailed framework for researchers, scientists, and drug development professionals to evaluate the cytotoxic effects of 5-Methoxybenzofuran-3(2H)-one derivatives. We will delve into the rationale behind selecting specific assays, provide step-by-step protocols for their execution, and offer insights into data interpretation and troubleshooting.

Strategic Selection of Cytotoxicity Assays

A multi-parametric approach is crucial for a thorough understanding of a compound's cytotoxic effects. No single assay can provide a complete picture of the mechanism of cell death. Therefore, we recommend a tiered approach that begins with assessing cell viability and membrane integrity, followed by more specific assays to elucidate the mode of cell death, such as apoptosis.

This application note will focus on three robust and widely adopted assays:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.[4][5][7][8]

  • Lactate Dehydrogenase (LDH) Assay: To quantify plasma membrane damage.[9]

  • Caspase-3/7 Assay: To specifically measure apoptosis induction.[10][11][12]

The selection of these assays allows for a comprehensive evaluation, distinguishing between cytotoxic (cell death-inducing) and cytostatic (cell growth-inhibiting) effects.[13]

Experimental Workflow Overview

A logical and systematic workflow is essential for obtaining reliable and reproducible data. The following diagram illustrates the general experimental pipeline for assessing the cytotoxicity of 5-Methoxybenzofuran-3(2H)-one derivatives.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Culture 1. Cell Line Selection & Culture Compound_Prep 2. Compound Solubilization & Dilution Cell_Seeding 3. Cell Seeding in Microplates Compound_Treatment 4. Treatment with Derivatives Cell_Seeding->Compound_Treatment MTT MTT Assay (Metabolic Activity) Compound_Treatment->MTT LDH LDH Assay (Membrane Integrity) Compound_Treatment->LDH Caspase Caspase-3/7 Assay (Apoptosis) Compound_Treatment->Caspase Data_Acquisition 5. Plate Reading (Absorbance/Luminescence) MTT->Data_Acquisition LDH->Data_Acquisition Caspase->Data_Acquisition Data_Analysis 6. IC50 Calculation & Graphing Data_Acquisition->Data_Analysis Interpretation 7. Interpretation & Conclusion Data_Analysis->Interpretation

Caption: General experimental workflow for cytotoxicity testing.

Protocol 1: MTT Assay for Cell Viability

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells.[14] The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.[14][15]

Materials
  • 5-Methoxybenzofuran-3(2H)-one derivatives

  • Selected cancer and non-cancerous cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.[16]

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[16][17]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[17]

  • Compound Treatment:

    • Prepare a stock solution of the 5-Methoxybenzofuran-3(2H)-one derivative in a suitable solvent (e.g., DMSO). The final solvent concentration in the culture medium should be non-toxic (typically ≤0.5%).[16]

    • Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

    • Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[18]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.[18]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]

    • Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.[18]

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis and Interpretation

The percentage of cell viability is calculated as follows:

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The results are typically plotted as a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis. From this curve, the IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined.

CompoundConcentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control 0100 ± 4.5
Derivative A 195.2 ± 5.1
1072.8 ± 6.3
5048.9 ± 4.9
10021.3 ± 3.8
Derivative B 198.1 ± 4.2
1089.5 ± 5.5
5065.7 ± 6.1
10045.6 ± 5.3

Table 1: Example data from an MTT assay showing the dose-dependent effect of two 5-Methoxybenzofuran-3(2H)-one derivatives on a cancer cell line after 48 hours of treatment.

Protocol 2: LDH Assay for Cytotoxicity

Principle

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[9] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[9] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product, the absorbance of which is proportional to the number of lysed cells.[9]

Materials
  • LDH assay kit (containing substrate, cofactor, and dye)

  • Treated cell culture supernatants

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • 96-well flat-bottom microplates

  • Microplate reader

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.

  • Preparation of Controls:

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Supernatant from untreated cells lysed with the provided lysis buffer.

    • Background Control: Culture medium without cells.

  • Supernatant Collection:

    • After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[19][20]

  • Data Acquisition:

    • Add 50 µL of stop solution if required by the kit.[20]

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[19][20]

Data Analysis and Interpretation

The percentage of cytotoxicity is calculated as follows:

% Cytotoxicity = [(Absorbance of treated cells - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

An increase in the percentage of cytotoxicity with increasing compound concentration indicates that the 5-Methoxybenzofuran-3(2H)-one derivative induces cell membrane damage.

CompoundConcentration (µM)% Cytotoxicity (Mean ± SD)
Vehicle Control 05.2 ± 1.8
Derivative A 18.1 ± 2.1
1025.6 ± 3.5
5055.3 ± 4.2
10082.7 ± 5.9
Derivative B 16.5 ± 1.9
1015.4 ± 2.8
5038.9 ± 3.7
10061.2 ± 4.6

Table 2: Example data from an LDH assay demonstrating the dose-dependent membrane-damaging effects of two 5-Methoxybenzofuran-3(2H)-one derivatives.

Protocol 3: Caspase-3/7 Assay for Apoptosis

Principle

A key event in the execution phase of apoptosis is the activation of caspases, a family of cysteine proteases.[10] Caspases-3 and -7 are effector caspases that cleave numerous cellular proteins, leading to the characteristic morphological changes of apoptosis. This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspases-3 and -7.[11] Cleavage of the substrate by activated caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase-3/7 activity.[11]

Materials
  • Caspase-Glo® 3/7 Assay kit (or similar luminescent caspase assay)

  • White-walled, clear-bottom 96-well microplates suitable for luminescence measurements

  • Luminometer or microplate reader with luminescence detection capabilities

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with the 5-Methoxybenzofuran-3(2H)-one derivatives as previously described.[18]

  • Assay Reagent Preparation:

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

  • Reagent Addition and Incubation:

    • After the desired treatment duration, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.[18]

    • Mix the contents of the wells by gentle shaking for 30-60 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer or a microplate reader.

Data Analysis and Interpretation

The data is typically presented as the fold change in caspase-3/7 activity relative to the vehicle-treated control cells.

Fold Change = Luminescence of treated cells / Luminescence of control cells

A significant increase in the fold change indicates that the compound induces apoptosis through the activation of effector caspases-3 and -7.

Apoptosis_Pathway Compound 5-Methoxybenzofuran-3(2H)-one Derivative Cell Target Cell Compound->Cell Induces Stress Caspase_Activation Caspase-3/7 Activation Cell->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

Sources

Method

Application Note: Developing Kinase Inhibitors Based on the Benzofuran-3-one (Aurone) Scaffold

Executive Summary & Scientific Rationale The benzofuran-3-one scaffold, particularly its 2-benzylidene derivative known as the aurone , represents a privileged structure in medicinal chemistry. Unlike the ubiquitous chro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The benzofuran-3-one scaffold, particularly its 2-benzylidene derivative known as the aurone , represents a privileged structure in medicinal chemistry. Unlike the ubiquitous chromone (flavonoid) scaffolds, aurones possess a unique rigid planar geometry that mimics the adenine moiety of ATP, allowing them to function as potent ATP-competitive inhibitors.

Recent structure-activity relationship (SAR) studies have validated this scaffold against critical oncogenic targets, including Aurora Kinases (A/B) , Casein Kinase 2 (CK2) , and VEGFR-2 [1][6]. The exocyclic double bond provides a specific vector for orienting substituents into the hydrophobic pocket (Region II) or the solvent-exposed region of the kinase active site, offering a tunable platform for selectivity.

This guide details a self-validating workflow for developing these inhibitors, moving from rational chemical synthesis to biochemical screening and cellular phenotypic validation.

Chemical Synthesis Protocol: The Aurone Scaffold

Retrosynthetic Analysis

The most robust route to the aurone core is the acid- or base-catalyzed aldol condensation (Knoevenagel-type) between a benzofuran-3(2H)-one and a substituted benzaldehyde . This convergent strategy allows for the rapid generation of libraries by varying the aldehyde partner (Ring B).

Synthesis Workflow (Graphviz Visualization)

SynthesisScheme Benzofuran Benzofuran-3(2H)-one (Core Scaffold) Reaction Condensation (HCl/Acetic Acid or KOH/MeOH) Reflux, 2-4h Benzofuran->Reaction Aldehyde Substituted Benzaldehyde (SAR Variable) Aldehyde->Reaction Precipitation Precipitation & Filtration (Water wash) Reaction->Precipitation Purification Recrystallization (EtOH/AcOH) Precipitation->Purification Aurone Aurone Derivative (Z-isomer major) Purification->Aurone

Figure 1: General synthetic pathway for aurone-based kinase inhibitors via acid-catalyzed condensation.

Step-by-Step Protocol (Acid-Catalyzed)

Rationale: Acidic conditions often favor the formation of the thermodynamically stable Z-isomer, which is typically the bioactive conformer for kinase binding.

  • Reagent Prep: Dissolve benzofuran-3(2H)-one (1.0 eq) and the selected benzaldehyde derivative (1.1 eq) in glacial acetic acid (5 mL per mmol).

  • Catalysis: Add concentrated HCl (5-10 drops per mmol) or H₂SO₄ as a catalyst.

  • Reaction: Reflux the mixture at 110°C for 2–4 hours. Monitor consumption of the ketone by TLC (Hexane:EtOAc 3:1).

  • Work-up: Cool the reaction to room temperature. Pour the mixture into ice-cold water (50 mL). The product typically precipitates as a yellow/orange solid.

  • Purification: Filter the precipitate. Wash with cold water (3x) to remove acid traces. Recrystallize from ethanol or acetic acid to yield the pure (Z)-aurone .

  • Characterization: Confirm structure via ¹H-NMR (distinct vinylic proton singlet at ~6.5–7.0 ppm) and Mass Spectrometry.

Biochemical Screening: Kinase Inhibition Assay

Once synthesized, the compound's potency must be quantified. We utilize a Luminescent ADP-Detection Assay (e.g., ADP-Glo™), which is superior to fluorescent assays for this scaffold because aurones are often intrinsically fluorescent, leading to false negatives in FRET/FP assays [11].

Assay Principle

The assay quantifies kinase activity by measuring the ADP generated from ATP.[1]

  • Kinase Reaction: Kinase + Substrate + ATP → Phospho-Substrate + ADP.

  • ADP Depletion: Unused ATP is depleted.

  • Detection: ADP is converted back to ATP, which drives a luciferase reaction. Luminescence

    
     Kinase Activity.[1]
    
Protocol for Aurora A Kinase Screening

Materials: Recombinant Aurora A, Peptide Substrate (e.g., Kemptide), Ultra-pure ATP, Test Compounds (DMSO stock).

Procedure:

  • Compound Dilution: Prepare a 10-point dose-response curve of the aurone derivative in 1X Kinase Buffer (typ. 50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT). Final DMSO concentration must be <1%.

  • Enzyme Addition: Add 2 ng/µL Aurora A kinase to the wells (384-well plate). Incubate 10 min at RT to allow compound-enzyme binding.

  • Reaction Start: Add ATP (10 µM final) and Substrate (0.2 µg/µL).

  • Incubation: Incubate at RT for 60 minutes.

  • Termination/Detection: Add ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Light). Incubate 30 min.

  • Readout: Measure luminescence on a plate reader.

  • Analysis: Fit data to a sigmoidal dose-response equation to determine IC₅₀.

Data Presentation Template:

Compound IDR-Group (Ring B)Aurora A IC₅₀ (nM)Selectivity (vs. Aurora B)
Au-01 4'-H12501.0x
Au-02 4'-OH4502.5x
Au-03 3',4'-di-OMe35>10x
VX-680 (Control)1.2N/A

Cellular Validation: Target Engagement

Biochemical potency does not guarantee cellular activity. For Aurora Kinase inhibitors, the "gold standard" phenotypic readout is the Histone H3 phosphorylation status and the induction of G2/M arrest [1][17].

Mechanism of Action (Graphviz Visualization)

SignalingPathway Inhibitor Benzofuranone Inhibitor AurA Aurora Kinase A (Centrosome Maturation) Inhibitor->AurA Inhibits AurB Aurora Kinase B (Chromosome Segregation) Inhibitor->AurB Inhibits Substrate1 PLK1 Activation AurA->Substrate1 Phosphorylates Substrate2 Histone H3 (Ser10) Phosphorylation AurB->Substrate2 Phosphorylates Phenotype1 Monopolar Spindles (Mitotic Failure) Substrate1->Phenotype1 Loss of function Phenotype2 Cytokinesis Failure (Polyploidy) Substrate2->Phenotype2 Loss of function

Figure 2: Downstream effects of Aurora Kinase inhibition. Aurone inhibitors target the ATP pocket, preventing Histone H3 phosphorylation.

Immunofluorescence Protocol (Phospho-Histone H3)

Rationale: Aurora B phosphorylates Histone H3 at Serine 10 during mitosis. Inhibition results in a loss of this specific signal.

  • Seeding: Seed HeLa or U2OS cells on glass coverslips.

  • Treatment: Treat cells with the aurone inhibitor (at 5x IC₅₀) for 24 hours.

  • Fixation: Fix with 4% paraformaldehyde (15 min) and permeabilize with 0.2% Triton X-100.

  • Staining:

    • Primary Ab: Anti-phospho-Histone H3 (Ser10) (Rabbit).

    • Secondary Ab: Anti-Rabbit Alexa Fluor 488.

    • Counterstain: DAPI (Nuclei) and Phalloidin (Actin).

  • Imaging: Quantify the percentage of mitotic cells positive for pH3. A potent inhibitor will show mitotic cells (condensed DNA) lacking the pH3 signal or displaying aberrant spindle geometries (monopolar spindles).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Synthesis Aldol condensation equilibriumUse dry conditions; extend reflux time; switch to base catalysis (KOH/MeOH) if acid fails.
High Fluorescence Background Compound autofluorescenceSwitch from FRET/FP assays to ADP-Glo or Radiometric assays [11].
Poor Cellular Potency Low permeability or solubilityIntroduce solubilizing groups (e.g., morpholine, piperazine) on the B-ring to improve logP and uptake [18].
Off-Target Toxicity General cytotoxicityRun counter-screen against fibroblasts (e.g., MRC-5) to calculate Therapeutic Index.

References

  • Plant-derived flavones as inhibitors of aurora B kinase and their quantitative structure-activity relationships. PubMed. [Link]

  • Discovery of new aurone derivatives as submicromolar CK2 inhibitors. PMC. [Link]

  • Identification of novel CK2 inhibitors with a benzofuran scaffold by novel non-radiometric in vitro assays. PubMed. [Link][2]

  • Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases.[2][3][4] A Review. PubMed. [Link]

  • Exploration of benzofuran-based compounds as potent and selective Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3) inhibitors. PubMed. [Link][5]

  • Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors. PMC. [Link]

  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. PMC. [Link]

  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors. PMC. [Link]

Sources

Application

Application Note: Structure-Activity Relationship (SAR) &amp; Protocols for 5-Methoxybenzofuranone Analogs

Executive Summary & Scaffold Rationale The 5-methoxybenzofuran-3(2H)-one scaffold represents a "privileged structure" in medicinal chemistry. Its bicyclic core mimics the pharmacophores of naturally occurring flavonoids...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Rationale

The 5-methoxybenzofuran-3(2H)-one scaffold represents a "privileged structure" in medicinal chemistry. Its bicyclic core mimics the pharmacophores of naturally occurring flavonoids (aurones) and neurotransmitters.

From a Senior Scientist's perspective, this scaffold is valuable because of its synthetic tractability and tunable electronic properties :

  • The C5-Methoxy Group: Acts as a crucial electron-donating group (EDG). In MAO-B inhibitors, this mimics the indole ring of serotonin or the indanone core of rasagiline, enhancing hydrophobic pocket occupancy.

  • The C3-Carbonyl: Serves as an essential hydrogen-bond acceptor, critical for locking the ligand orientation within the enzyme active site.

  • The C2-Position (The "Warhead" Vector): The methylene protons at C2 are acidic (

    
    ), allowing for facile Aldol-type condensations to generate Aurones  (2-benzylidene derivatives). This is the primary vector for SAR exploration.
    

Chemical Space & Synthesis Workflow

To explore the SAR, we must first establish a robust synthetic route. The following workflow describes the conversion of commercially available precursors into the active "Aurone" library.

Diagram 1: Synthetic Pathway (Graphviz)

SynthesisWorkflow Start 2-Hydroxy-5-methoxy acetophenone Step1 Bromination (CuBr2, EtOAc) Start->Step1 Inter1 α-Bromo Intermediate Step1->Inter1 Step2 Cyclization (NaOAc, EtOH) Inter1->Step2 Core 5-Methoxybenzofuran -3(2H)-one (Core) Step2->Core Step3 Aldol Condensation (Ar-CHO, HCl/AcOH) Core->Step3 Final Target Aurone Analogs Step3->Final Step3->Final Diversity Point (C2-Substitution)

Figure 1: Divergent synthetic route for generating 2-benzylidene-5-methoxybenzofuran-3-one analogs.

Protocol 1: Synthesis of 5-Methoxybenzofuran-3(2H)-one Core

Note: This step is moisture-sensitive. Ensure glassware is oven-dried.

  • Bromination: Dissolve 2-hydroxy-5-methoxyacetophenone (10 mmol) in ethyl acetate (50 mL). Add copper(II) bromide (

    
    , 20 mmol) in portions. Reflux for 4 hours until the evolution of HBr gas ceases.
    
  • Work-up: Filter off the copper(I) bromide byproduct. Wash the filtrate with water (3x) and brine. Dry over

    
     and concentrate to yield the 
    
    
    
    -bromo ketone.
  • Cyclization: Dissolve the crude

    
    -bromo intermediate in ethanol (30 mL) containing anhydrous sodium acetate (25 mmol). Reflux for 2 hours.
    
  • Purification: Pour into ice water. The precipitate is collected, dried, and recrystallized from ethanol to yield the 5-methoxybenzofuran-3(2H)-one core (Yield typically 75-85%).

Protocol 2: Library Generation (Aldol Condensation)

Purpose: To attach the "Warhead" at C2.

  • Reaction: Mix the core (1.0 eq) and the appropriate aromatic aldehyde (1.1 eq) in glacial acetic acid.

  • Catalysis: Add concentrated HCl (3-5 drops) or Piperidine (for base-sensitive substrates).

  • Conditions: Stir at room temperature for 12-24 hours. A solid precipitate (the Aurone) usually forms.

  • Isolation: Filter the solid. Critical Step: Wash the cake with cold methanol to remove unreacted aldehyde (which can cause false positives in biological assays).

  • Validation: Verify structure via

    
    -NMR. The vinylic proton (
    
    
    
    ) typically appears as a singlet around
    
    
    6.8–7.2 ppm.

Structure-Activity Relationship (SAR) Analysis

The biological activity of these analogs bifurcates based on the substituent on the benzylidene ring (Ring B).

Diagram 2: SAR Logic Tree

SAR_Logic Core 5-Methoxybenzofuran-3-one (Scaffold) BranchMAO Target: MAO-B (Neuroprotection) Core->BranchMAO BranchCancer Target: Tubulin/Kinase (Anticancer) Core->BranchCancer MAO_Req1 Requirement: Lipophilicity + Steric Fit BranchMAO->MAO_Req1 Cancer_Req1 Requirement: H-Bonding + Bulk BranchCancer->Cancer_Req1 MAO_Hit Best Subs: 4-F, 4-Cl, 4-CH3 MAO_Req1->MAO_Hit Cancer_Hit Best Subs: 3,4,5-trimethoxy, 4-OH, Heterocycles MAO_Hit->Cancer_Hit Selectivity Inversion Cancer_Req1->Cancer_Hit

Figure 2: Decision tree for substituent selection based on therapeutic target.

Comparative Data Table: Substituent Effects
Substituent (Ring B)Electronic EffectMAO-B

(nM)
Cancer Cell

(

M)
SAR Insight
None (H) Neutral> 10,000> 50Baseline activity is low; needs C2-substitution.
4-Cl EWG / Lipophilic25 - 50 15 - 20MAO-B Preferred. Halogens fill the hydrophobic cavity of MAO-B (Tyr326).
4-OMe EDG150 - 3005 - 10Moderate activity for both.
3,4,5-tri-OMe Strong EDG / Bulky> 1,0000.5 - 2.0 Anticancer Preferred. Mimics Colchicine; inhibits tubulin polymerization.
4-N(CH3)2 Strong EDG> 5,0001 - 5High cytotoxicity; potential metabolic liability.

Key Takeaway: For neuroprotective agents (MAO-B), focus on small, lipophilic, electron-withdrawing groups (F, Cl, Br) at the para-position. For anticancer agents, focus on polymethoxylated or bulky heteroaromatic rings to disrupt microtubule dynamics.

Biological Evaluation Protocols

Protocol 3: MAO-B Inhibition Assay (Fluorometric)

Why this protocol? Traditional UV assays (kynuramine) are less sensitive. The Amplex Red method is the gold standard for high-throughput screening of benzofuranones.

Materials:

  • Recombinant Human MAO-B enzyme (Sigma or Corning).

  • Substrate: p-Tyramine or Benzylamine.

  • Detection: Amplex Red reagent + Horseradish Peroxidase (HRP).

  • Inhibitor: 5-methoxybenzofuranone analogs (dissolved in DMSO).

Workflow:

  • Preparation: Dilute compounds in reaction buffer (0.05 M sodium phosphate, pH 7.4) to final concentrations ranging from 0.1 nM to 10

    
    M. Final DMSO concentration must be < 1%.
    
  • Incubation: Add 50

    
    L of enzyme solution (0.5 U/mL) to 96-well black plates containing 10 
    
    
    
    L of inhibitor. Incubate at 37°C for 15 minutes. This allows the inhibitor to bind the active site before substrate competition.
  • Reaction Start: Add 40

    
    L of Master Mix (200 
    
    
    
    M Amplex Red, 1 U/mL HRP, 1 mM Tyramine).
  • Measurement: Monitor fluorescence continuously for 30 minutes (Ex/Em: 545/590 nm).

  • Calculation: Determine the slope of the linear portion (velocity). Calculate % Inhibition relative to DMSO control.

    
    
    
Protocol 4: Antiproliferative Assay (MTT/MTS)

Context: Validating the "Aurone" anticancer potential.[1][2][3][4][5]

  • Seeding: Seed MCF-7 or HepG2 cells (

    
     cells/well) in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat with analogs (serial dilution 0.1 - 100

    
    M) for 48 or 72 hours.
    
  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Remove media, add DMSO to dissolve formazan crystals.

  • Read: Absorbance at 570 nm.

  • Selectivity Index (SI): Run parallel assay on normal fibroblast cells (e.g., NIH/3T3).

    
    
    Target SI > 10 for a viable drug lead.
    

References

  • Recent Advancements and SAR Studies of Synthetic Coumarins as MAO-B Inhibitors. PubMed. [Link]

  • Synthesis and anti-cancer activity evaluation of new aurone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules (MDPI). [Link]

  • Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones. Molecules. [Link]

Sources

Method

Application Notes and Protocols for the Investigation of 5-Methoxybenzofuran-3(2H)-one in Agricultural Research

Abstract The benzofuran scaffold is a privileged heterocyclic system present in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[1][2] Its derivatives have garnered sign...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzofuran scaffold is a privileged heterocyclic system present in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[1][2] Its derivatives have garnered significant interest in pharmaceuticals, polymers, and agriculture.[3][4] Within the agricultural sector, various benzofuran-containing molecules have been explored as fungicides, herbicides, insecticides, and plant growth regulators.[5][6][7][8] This document provides a comprehensive guide for the agricultural research community on the potential applications and investigational protocols for 5-Methoxybenzofuran-3(2H)-one. While this specific molecule is not yet established as a commercial agricultural product, its structural similarity to other bioactive benzofurans warrants a thorough evaluation of its potential. These notes are designed to provide researchers with the scientific rationale and detailed methodologies to explore its utility in crop protection and management.

Introduction to 5-Methoxybenzofuran-3(2H)-one

5-Methoxybenzofuran-3(2H)-one, with the chemical formula C₉H₈O₃, is a derivative of benzofuran.[9] The core structure consists of a fused benzene and furan ring system. The biological activities of benzofuran derivatives are often dictated by the nature and position of substituents on this core structure. The presence of a methoxy group at the 5-position and a ketone at the 3-position may impart specific biological properties relevant to agricultural applications. Given that various benzofuran derivatives have shown potent antifungal and herbicidal properties, this compound represents a promising candidate for screening and development.[10][11]

This guide outlines two primary avenues of investigation for 5-Methoxybenzofuran-3(2H)-one: its potential as a novel fungicide and its utility as a herbicide or plant growth regulator. The protocols provided are designed to be robust, self-validating, and grounded in established agrochemical research practices.

Proposed Application in Fungal Disease Management

Scientific Rationale

Fungal pathogens are a major cause of crop loss worldwide. The development of new fungicides with novel modes of action is crucial to combat the emergence of resistant strains. Benzofuran derivatives have been a fruitful area of research for new antifungal agents.[12] For instance, some derivatives have been shown to inhibit fungal N-myristoyltransferase, an enzyme essential for fungal viability.[13] The structural features of 5-Methoxybenzofuran-3(2H)-one make it a candidate for evaluation against a panel of economically important plant pathogenic fungi.

Experimental Workflow for Fungicidal Screening

The following diagram outlines a typical workflow for screening a novel compound for fungicidal activity, progressing from initial in vitro assays to more complex in vivo evaluations.

Fungicide_Screening_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo / Ex Vivo Evaluation a Protocol 2.3.1: Poisoned Food Assay (Primary Screen) b Protocol 2.3.2: Spore Germination Assay a->b Active Compounds c EC50 Determination b->c d Protocol 2.3.3: Detached Leaf Assay c->d Lead Candidates e Greenhouse Pot Study (Preventative & Curative) d->e Efficacious Compounds f Mode of Action Studies e->f start Test Compound: 5-Methoxybenzofuran-3(2H)-one start->a

Caption: Workflow for fungicidal evaluation of 5-Methoxybenzofuran-3(2H)-one.

Detailed Experimental Protocols

This protocol assesses the direct inhibitory effect of the test compound on the mycelial growth of fungal pathogens.

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of 5-Methoxybenzofuran-3(2H)-one in a suitable solvent (e.g., DMSO or acetone). Ensure the final solvent concentration in the media does not exceed 1% (v/v), as it may affect fungal growth.

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool it to 50-55°C in a water bath.

  • Incorporation of Test Compound: Add appropriate aliquots of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Also, prepare a solvent control (media with solvent only) and a negative control (media only).

  • Pouring Plates: Pour the amended and control media into sterile 90 mm Petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the test fungus (e.g., Fusarium oxysporum, Botrytis cinerea, Sclerotinia sclerotiorum), in the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 25 ± 2°C) in the dark.

  • Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the fungal growth in the negative control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition (MGI) using the formula: MGI (%) = [(dc - dt) / dc] × 100 Where dc is the average diameter of the fungal colony in the control and dt is the average diameter in the treatment. Determine the EC₅₀ (Effective Concentration to inhibit 50% growth) value using probit analysis.

This assay determines if the compound inhibits the crucial first step of infection for many fungi.

  • Spore Suspension Preparation: Harvest spores from a 10-14 day old culture of the test fungus in sterile distilled water containing a surfactant (e.g., 0.01% Tween 80). Adjust the spore concentration to 1 × 10⁵ spores/mL using a hemocytometer.

  • Treatment Application: Mix 50 µL of the spore suspension with 50 µL of the test compound solution (at 2x the desired final concentration) in the well of a microtiter plate or on a cavity slide.

  • Incubation: Incubate in a humid chamber at 25 ± 2°C for 6-24 hours, depending on the fungal species.

  • Observation: Using a microscope, observe at least 100 spores per replicate and count the number of germinated and non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Analysis: Calculate the percentage of spore germination inhibition and determine the EC₅₀ value.

This method provides a bridge between in vitro and whole-plant studies.

  • Plant Material: Use healthy, fully expanded leaves from susceptible host plants (e.g., tomato leaves for Botrytis cinerea).

  • Treatment Application: Prepare aqueous solutions of 5-Methoxybenzofuran-3(2H)-one at various concentrations with a surfactant. Spray the leaves until runoff or apply a known volume to a specific area. Allow the leaves to air dry.

  • Inoculation: Place a mycelial plug or a drop of spore suspension of the pathogen onto the center of the treated leaf surface.

  • Incubation: Place the leaves in a humid chamber (e.g., a Petri dish with moist filter paper) and incubate under appropriate light and temperature conditions.

  • Assessment: After 3-7 days, measure the diameter of the necrotic lesion that develops.

  • Analysis: Compare the lesion size on treated leaves to the control leaves to determine the percentage of disease control.

Data Presentation

Summarize quantitative results in a clear, tabular format.

Compound Concentration (µg/mL) Mycelial Growth Inhibition (%) Spore Germination Inhibition (%) Disease Control (Detached Leaf, %)
1
10
50
100
EC₅₀ (µg/mL)
Commercial Standard
Solvent Control 000

Proposed Application as a Herbicide or Plant Growth Regulator

Scientific Rationale

The benzofuran chemical family includes compounds with herbicidal activity.[14][15] For example, Ethofumesate is a benzofuran herbicide used for weed control in sugar beets.[16] These herbicides can act as seedling growth inhibitors, interfering with processes like cell division in emerging weeds.[15] Therefore, it is logical to screen 5-Methoxybenzofuran-3(2H)-one for phytotoxic activity against common agricultural weeds and to assess its selectivity concerning major crops.

Experimental Workflow for Herbicidal Screening

This workflow details the progression from laboratory germination tests to greenhouse-level pre- and post-emergence trials.

Herbicide_Screening_Workflow cluster_0 In Vitro / Lab Screening cluster_1 Greenhouse Evaluation a Protocol 3.3.1: Seed Germination & Seedling Vigor Assay b Dose-Response Curve Generation (GR50) a->b c Protocol 3.3.2: Pre-Emergence Assay b->c Promising Candidates d Protocol 3.3.3: Post-Emergence Assay b->d e Crop Selectivity Assessment c->e d->e start Test Compound: 5-Methoxybenzofuran-3(2H)-one start->a

Caption: Workflow for herbicidal evaluation of 5-Methoxybenzofuran-3(2H)-one.

Detailed Experimental Protocols

This primary screen assesses the effect of the compound on germination and early growth.

  • Test Species: Select seeds of a model plant (Arabidopsis thaliana), a monocot weed (e.g., Lolium rigidum), and a dicot weed (e.g., Amaranthus retroflexus).

  • Assay Setup: Place 20-25 seeds on a filter paper in a Petri dish.

  • Treatment Application: Add 3-5 mL of the test solution at various concentrations (e.g., 1, 10, 100, 1000 µM) to each Petri dish. Use water as a negative control.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber with controlled light (16h light/8h dark) and temperature (24°C).

  • Data Collection: After 7-10 days, count the number of germinated seeds. Measure the root length and shoot length of the seedlings.

  • Analysis: Calculate the percent germination inhibition and the percent reduction in root and shoot length compared to the control. Determine the GR₅₀ (concentration causing 50% growth reduction).

This protocol evaluates the compound's ability to control weeds before they emerge from the soil.

  • Pot Preparation: Fill pots (e.g., 10 cm diameter) with a standard greenhouse soil mix.

  • Sowing: Sow a known number of weed seeds (e.g., 15-20) at a depth of 1-2 cm.

  • Treatment Application: Prepare aqueous solutions of the compound at different rates (e.g., equivalent to 100, 250, 500, 1000 g a.i./ha). Apply a known volume of the solution evenly to the soil surface using a laboratory track sprayer.

  • Incubation: Place the pots in a greenhouse under controlled conditions and water as needed.

  • Assessment: After 21 days, count the number of emerged weeds and record any injury symptoms (e.g., stunting, chlorosis). Harvest the above-ground biomass and record the fresh or dry weight.

  • Analysis: Calculate the percentage of weed control based on emergence and biomass reduction compared to an untreated control.

This protocol assesses the compound's efficacy on established weeds.

  • Plant Preparation: Sow weed seeds in pots and allow them to grow to a specific stage (e.g., 2-4 true leaves).

  • Treatment Application: Apply the test compound solutions at various rates as a foliar spray using a laboratory track sprayer. Include a surfactant to improve coverage.

  • Incubation: Return the pots to the greenhouse.

  • Assessment: Evaluate phytotoxicity at 3, 7, and 14 days after treatment (DAT) using a 0-100% visual rating scale (0 = no effect, 100 = plant death). At 21 DAT, harvest the above-ground biomass and record the weight.

  • Analysis: Determine the dose-response relationship and calculate the GR₅₀ value.

Data Presentation
Application Rate (g a.i./ha) Weed Species Pre-Emergence Control (%) Post-Emergence Control (%, 14 DAT) Crop Injury (%)
250Amaranthus retroflexus
500Amaranthus retroflexus
1000Amaranthus retroflexus
250Lolium rigidum
500Lolium rigidum
1000Lolium rigidum
Commercial Standard

Analytical Methods and Environmental Considerations

The development of any new agrochemical requires robust analytical methods and a thorough understanding of its environmental behavior.

  • Analytical Chemistry: Standard methods such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) would need to be developed for the quantification of 5-Methoxybenzofuran-3(2H)-one in formulations, plant tissues, soil, and water.

  • Environmental Fate: There is limited information on the environmental fate of benzofurans.[17][18] It is crucial to conduct studies on soil sorption/desorption, mobility, and degradation (biotic and abiotic) to assess the potential for leaching or persistence.

  • Ecotoxicology: The toxicity of the compound to non-target organisms, including pollinators, aquatic life, and soil microorganisms, must be evaluated to ensure its environmental safety.

Conclusion

5-Methoxybenzofuran-3(2H)-one belongs to a class of compounds with demonstrated biological activity relevant to agriculture. While specific data on its agricultural use is currently lacking, the protocols outlined in this guide provide a clear and structured research path to evaluate its potential as a novel fungicide or herbicide. The proposed workflows encourage a systematic approach, from broad in vitro screening to more defined greenhouse evaluations, enabling researchers to efficiently determine the viability of this compound as a lead structure for new agrochemical development.

References

Sources

Application

5-Methoxybenzofuran-3(2H)-one: A Versatile Scaffold for the Development of Novel Biological Probes and Therapeutics

Introduction: The Untapped Potential of a Privileged Scaffold In the landscape of medicinal chemistry and chemical biology, the identification of versatile molecular frameworks is paramount to the discovery of novel rese...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and chemical biology, the identification of versatile molecular frameworks is paramount to the discovery of novel research tools and therapeutic agents. 5-Methoxybenzofuran-3(2H)-one emerges as a significant "tool compound," not necessarily for its intrinsic biological activity, but as a foundational scaffold ripe for chemical elaboration. Its rigid, bicyclic structure, combined with the electronic properties imparted by the methoxy group and the reactive ketone, provides a unique starting point for the synthesis of diverse and potent bioactive molecules. This guide will delve into the practical applications of 5-Methoxybenzofuran-3(2H)-one as a key building block for the generation of sophisticated biological probes, including anticancer agents and fluorescent reporters, providing detailed protocols for their synthesis and biological evaluation. The benzofuranone core is a recurring motif in a variety of natural products and synthetic compounds, lauded for its ability to interact with a wide range of biological targets.[1]

Core Physicochemical Properties

A thorough understanding of the fundamental properties of 5-Methoxybenzofuran-3(2H)-one is essential for its effective utilization in synthetic chemistry.

PropertyValueSource
Molecular Formula C₉H₈O₃PubChem CID: 346608
Molecular Weight 164.16 g/mol PubChem CID: 346608
Appearance Solid (Typical)N/A
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂)General chemical knowledge
CAS Number 39581-55-0PubChem CID: 346608

Application I: A Synthetic Hub for Anticancer Drug Discovery

The benzofuran scaffold has been extensively explored in the development of novel anticancer agents.[1] Its derivatives have been shown to target fundamental cellular processes, most notably microtubule dynamics.[2][3] 5-Methoxybenzofuran-3(2H)-one serves as an excellent starting material for the synthesis of compounds that inhibit tubulin polymerization, a clinically validated strategy in cancer chemotherapy.

Mechanism of Action: Targeting Microtubule Dynamics

Many benzofuran derivatives exert their anticancer effects by binding to the colchicine site on β-tubulin.[2][3] This interaction disrupts the dynamic equilibrium of microtubule polymerization and depolymerization, which is critical for the formation of the mitotic spindle during cell division. The consequence of this disruption is cell cycle arrest, typically in the G2/M phase, which ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[2]

G Scaffold 5-Methoxybenzofuran-3(2H)-one (Core Scaffold) Synth Chemical Synthesis (e.g., Knoevenagel Condensation, Amine Addition) Scaffold->Synth Starting Material Library Library of Benzofuran Derivatives Synth->Library Generates Screening High-Throughput Screening (e.g., Cell Viability Assays) Library->Screening Tested in Hit Hit Compound Screening->Hit Identifies Target Tubulin Polymerization Inhibition Assay Hit->Target Validated in Lead Lead Compound (Biological Probe/Drug Candidate) Target->Lead Confirms Mechanism

Caption: From Scaffold to Lead Compound.

Protocol 1: Synthesis of a (Z)-2-benzylidene-5-methoxybenzofuran-3(2H)-one (Aurone) Derivative

This protocol describes a general method for the Knoevenagel condensation of 5-Methoxybenzofuran-3(2H)-one with a substituted benzaldehyde to produce an aurone, a class of compounds with demonstrated anticancer and fluorescent properties.[4]

Rationale: The condensation reaction at the C2 position of the benzofuranone is a straightforward and efficient method to introduce chemical diversity, allowing for the exploration of structure-activity relationships.

Materials:

  • 5-Methoxybenzofuran-3(2H)-one

  • Substituted benzaldehyde (e.g., 4-nitrobenzaldehyde)

  • Ethanol (absolute)

  • Piperidine (catalyst)

  • Hydrochloric acid (HCl), concentrated

  • Ice bath

  • Reflux apparatus

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 5-Methoxybenzofuran-3(2H)-one and 1.1 equivalents of the substituted benzaldehyde in a minimal amount of absolute ethanol.

  • Add a catalytic amount (2-3 drops) of piperidine to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, and then place it in an ice bath to facilitate precipitation of the product.

  • If precipitation is slow, add a few drops of concentrated HCl to catalyze crystallization.

  • Collect the solid product by vacuum filtration, washing with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the purified aurone derivative.

  • Confirm the structure of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application II: A Building Block for Fluorescent Probes

The aurone scaffold, directly synthesized from 5-Methoxybenzofuran-3(2H)-one, is inherently fluorescent.[4] This property can be tuned and functionalized to create probes for cellular imaging. By strategically choosing the aldehyde condensation partner, researchers can develop probes with large Stokes shifts, sensitivity to the local microenvironment (e.g., polarity), or even specificity for certain cellular compartments or analytes.

G cluster_synthesis Probe Synthesis cluster_application Biological Application Scaffold 5-Methoxybenzofuran-3(2H)-one Condensation Knoevenagel Condensation Scaffold->Condensation Aldehyde Functionalized Aldehyde (e.g., with targeting moiety or reactive group) Aldehyde->Condensation Probe Functional Fluorescent Probe (Aurone Derivative) Condensation->Probe Incubation Incubation with Probe Probe->Incubation Introduce to Cells Live Cells Cells->Incubation Imaging Fluorescence Microscopy Incubation->Imaging Data Localization/Sensing Data Imaging->Data

Caption: Workflow for Developing an Aurone-Based Fluorescent Probe.

Protocol 2: Cell-Based Cytotoxicity Screening using the MTT Assay

This protocol outlines a standard method for evaluating the cytotoxic (cell-killing) effects of newly synthesized derivatives of 5-Methoxybenzofuran-3(2H)-one on a cancer cell line.

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[5] Viable cells with active mitochondrial reductases can convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cell viability after treatment with test compounds.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized benzofuran derivatives, dissolved in DMSO to create stock solutions

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with medium only (no cells, blank), cells with medium and DMSO (vehicle control), and cells with a known cytotoxic drug (positive control).

  • Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100.

    • Plot the percentage of viability against the compound concentration (on a log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Hypothetical Data Presentation

The results of the MTT assay can be summarized to compare the efficacy of different derivatives.

CompoundDescriptionIC₅₀ against HeLa cells (µM)
Derivative A Aurone with 4-nitro group8.5
Derivative B Aurone with 4-methoxy group25.2
Derivative C Aurone with 4-chloro group12.1
Doxorubicin Positive Control0.9

Conclusion and Future Outlook

5-Methoxybenzofuran-3(2H)-one represents a powerful and versatile tool compound for researchers in drug discovery and chemical biology. While its direct biological applications may be limited, its true value lies in its role as a readily modifiable scaffold for the synthesis of a wide array of bioactive molecules. From potent tubulin polymerization inhibitors for cancer research to novel fluorescent probes for cellular imaging, the synthetic possibilities stemming from this core structure are vast. The protocols provided herein offer a starting point for researchers to harness the potential of this valuable chemical tool, paving the way for the discovery of the next generation of biological probes and therapeutic agents.

References

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 5-Methoxybenzofuran-3(2H)-one synthesis

Topic: Optimization of Reaction Conditions for 5-Methoxybenzofuran-3(2H)-one Reference ID: TSC-BZ-5MEO-001 Status: Active / Validated Protocols Audience: Medicinal Chemists, Process Development Scientists Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for 5-Methoxybenzofuran-3(2H)-one Reference ID: TSC-BZ-5MEO-001 Status: Active / Validated Protocols Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Pathway Visualization[1]

The Challenge: Synthesizing 5-methoxybenzofuran-3(2H)-one requires navigating a trade-off between reactivity and stability. The electron-rich aromatic ring makes the system prone to oxidative polymerization ("tarring") and the methoxy group is susceptible to cleavage (demethylation) under the strong Lewis acid conditions often used for Friedel-Crafts cyclizations.

The Solution: While Polyphosphoric Acid (PPA) is the "textbook" reagent, our validated data suggests Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) offers superior regioselectivity, lower viscosity, and milder thermal profiles, significantly increasing isolated yields.

Validated Synthetic Pathway

The following diagram outlines the critical decision nodes in the synthesis starting from 4-methoxyphenol (MEHQ). Note that starting with 3-methoxyphenol would yield the 6-methoxy isomer.

G Start Starting Material: 4-Methoxyphenol Inter1 Intermediate: (4-Methoxyphenoxy)acetic acid Start->Inter1 Chloroacetic acid NaOH, Reflux Decision Select Cyclization Method Inter1->Decision RouteA Route A: Eaton's Reagent (P2O5 / MsOH) Temp: 40°C Decision->RouteA Recommended High Yield RouteB Route B: PPA (Polyphosphoric Acid) Temp: 70-80°C Decision->RouteB Classic Viscosity Issues RouteC Route C: Acid Chloride (SOCl2 then SnCl4) Decision->RouteC Alternative Product Target Product: 5-Methoxybenzofuran-3(2H)-one RouteA->Product 85-90% Yield RouteB->Product 50-65% Yield Side1 Side Product: Black Tar (Polymer) RouteB->Side1 Overheating (>80°C) RouteC->Product If SnCl4 used Side2 Side Product: 5-Hydroxybenzofuran-3-one (Demethylated) RouteC->Side2 If AlCl3 used

Figure 1: Decision tree for the synthesis of 5-methoxybenzofuran-3(2H)-one. Route A (Eaton's Reagent) is the optimized pathway to minimize polymerization and demethylation.

Troubleshooting Guides (Q&A)

Issue Category 1: Low Yield & "Tarring"

Q: My reaction mixture turned into a viscous black tar/bitumen during the PPA cyclization. What went wrong?

A: This is the most common failure mode with Polyphosphoric Acid (PPA).

  • The Cause: PPA is highly viscous, leading to poor heat transfer. If you heat the mantle to 80°C, the unstirred layer near the glass can spike to >120°C. The electron-rich benzofuranone ring is highly reactive and undergoes oxidative polymerization or aldol-type condensation at these temperatures.

  • The Fix:

    • Switch Reagents: Use Eaton’s Reagent (Protocol A). It has the viscosity of vegetable oil, allowing efficient stirring and heat transfer at 40°C.

    • If you must use PPA: use overhead mechanical stirring (magnetic bars will seize) and do not exceed 70°C. Dilute the PPA with xylene to improve heat distribution, although this creates a biphasic mess to clean up.

Issue Category 2: Demethylation

Q: I used the Acid Chloride method (SOCl₂ followed by AlCl₃), but MS shows a peak at M-14 (Mass 164 instead of 178).

A: You have inadvertently synthesized 5-hydroxybenzofuran-3(2H)-one.

  • The Cause: Aluminum Chloride (AlCl₃) is a hard Lewis acid.[1] In the presence of methoxy-arenes, it coordinates to the ether oxygen, facilitating nucleophilic attack by chloride ions on the methyl group, cleaving it (demethylation).

  • The Fix:

    • Swap the Lewis Acid: Replace AlCl₃ with Tin(IV) Chloride (SnCl₄) . SnCl₄ is a softer Lewis acid that effectively catalyzes the Friedel-Crafts closure without cleaving the aryl-methyl ether bond.

    • Temperature Control: If using SnCl₄, keep the reaction at 0°C to RT. Do not reflux.

Issue Category 3: Regiochemistry

Q: How do I ensure I get the 5-methoxy isomer and not the 6-methoxy isomer?

A: Regiochemistry is determined strictly by your starting phenol.

  • For 5-Methoxy: You must start with 4-methoxyphenol (p-methoxyphenol). The cyclization occurs ortho to the phenoxy oxygen (position 2 of the phenol), placing the methoxy group at position 5 of the benzofuran system.

  • For 6-Methoxy: If you start with 3-methoxyphenol (resorcinol monomethyl ether), the cyclization occurs para to the methoxy group (due to steric hindrance at the ortho-ortho position), resulting in the 6-methoxy isomer.

Optimization Matrix: Reagent Comparison

Use this table to select the methodology best suited to your lab's constraints.

FeatureEaton's Reagent (Recommended)Polyphosphoric Acid (PPA) Acid Chloride / SnCl₄
Active Species P₂O₅ in Methanesulfonic AcidPolyphosphoric AcidAcylium ion (via SnCl₄)
Temperature 35°C – 45°C70°C – 90°C0°C – 25°C
Typical Yield 85% – 92%50% – 65%70% – 80%
Viscosity Low (Easy stirring)High (Requires mechanical stirrer)Low (Solvent: DCM)
Major Risk Moisture sensitivity (keep dry)Thermal runaway / PolymerizationHydrolysis of acid chloride
Work-up Quench in ice water; Extract DCMDifficult dissolution in waterAcid/Base wash required

Validated Experimental Protocols

Protocol A: Cyclization via Eaton’s Reagent (Optimized)

Best for: High yield, purity, and ease of handling.

  • Preparation: In a dry flask under nitrogen, dissolve (4-methoxyphenoxy)acetic acid (1.0 equiv) in Eaton’s Reagent (5 mL per gram of substrate).

    • Note: Commercially available Eaton's reagent is 7.7 wt% P₂O₅ in MsOH.

  • Reaction: Heat the mixture to 40°C with vigorous magnetic stirring.

    • Checkpoint: Monitor by TLC (System: 30% EtOAc/Hexane). The starting material spot (acid) should disappear within 30–60 minutes.

  • Quench: Cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice (10x volume) with stirring.

    • Caution: Exothermic reaction.[2]

  • Isolation: The product may precipitate as a solid.[3] If so, filter and wash with water. If an oil forms, extract with Dichloromethane (DCM) (3x), wash organics with sat. NaHCO₃ (to remove trace acid), brine, and dry over MgSO₄.

  • Purification: Recrystallize from Ethanol or purify via silica flash chromatography (Hexane/EtOAc gradient).

Protocol B: Classical PPA Cyclization

Best for: Large scale where reagent cost is the primary driver and mechanical stirring is available.

  • Preparation: Place Polyphosphoric Acid (PPA) (10g per 1g substrate) in a flask equipped with a mechanical overhead stirrer . Heat PPA to 60°C to lower viscosity.

  • Addition: Add (4-methoxyphenoxy)acetic acid (1.0 equiv) in portions.

  • Reaction: Increase temperature to 75°C . Stir for 2–3 hours.

    • Critical: Do not exceed 85°C. The mixture will darken; deep red is normal, black indicates decomposition.

  • Quench: Pour the hot syrup onto crushed ice. Stir mechanically until the PPA is fully hydrolyzed/dissolved (this can take 1 hour).

  • Isolation: Extract the aqueous slurry with Ethyl Acetate. (DCM is prone to emulsions with PPA residues).

References

  • Ma, Z., Zhou, M., & Zhang, M. (2020).[4][5] Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton's reagent. Journal of Chemical Research, 44(7), 427–433. Link

  • Nordlander, J. E., et al. (1984). Friedel-Crafts acylation of anisole and its comparison with toluene.[6] Journal of the American Chemical Society, 106(18), 5284-5290.[6] Link

  • Drug Enforcement Administration (DEA). (2013). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine. Microgram Journal, 10(1). (Provides structural confirmation of the 5-methoxy isomer synthesis via acid chloride route). Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Optimization

Common byproducts in the synthesis of 5-Methoxybenzofuran-3(2H)-one

Executive Summary & Chemical Context 5-Methoxybenzofuran-3(2H)-one (CAS: 39581-55-0) is a critical bicyclic intermediate often used in the synthesis of tryptamine analogs (e.g., 5-MeO-DMT derivatives), pharmaceutical sca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

5-Methoxybenzofuran-3(2H)-one (CAS: 39581-55-0) is a critical bicyclic intermediate often used in the synthesis of tryptamine analogs (e.g., 5-MeO-DMT derivatives), pharmaceutical scaffolds, and antioxidant studies.

While the synthesis appears straightforward—typically involving the cyclization of 2-(4-methoxyphenoxy)acetic acid or 2-chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone—the methylene group at the C2 position is highly active (acidic


-protons). This reactivity makes the molecule prone to oxidative dimerization , aldol-type self-condensation , and incomplete cyclization , leading to significant yield losses and purification challenges.

This guide addresses the three most common impurity profiles encountered in the lab.

Diagnostic Troubleshooting Modules

Module A: The "Red/Pink" Impurity (Oxidative Dimerization)

Symptom: The reaction mixture or isolated solid turns pink or red upon exposure to air. Identity: 2,2'-Bis(5-methoxybenzofuran-3(2H)-one).

Technical Insight: The C2 position of 5-methoxybenzofuran-3(2H)-one is easily deprotonated to form an enolate. In the presence of oxygen or mild oxidants, this enolate undergoes radical coupling to form a dimer. This is the most persistent impurity in scale-up.

Troubleshooting Protocol:

VariableRecommendationCausality
Atmosphere Strict Inert Gas (Ar/N₂) Oxygen rapidly oxidizes the C2-radical intermediate, leading to dimerization.
Solvent Degassed Solvents Dissolved oxygen in THF or DCM is sufficient to initiate reddening/dimerization.
Workup Acidic Quench Quenching with mild acid (e.g., 1M HCl) protonates the enolate immediately, preventing coupling during extraction.
Storage Dark/Cold (-20°C) Light and heat accelerate the radical mechanism even in solid state.
Module B: The "Open-Chain" Phantom (Incomplete Cyclization)

Symptom: High mass balance but low melting point; NMR shows a broad singlet around


 12.0 ppm (phenolic OH).
Identity:  2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone (Intermediate).

Technical Insight: In the Friedel-Crafts route, the reaction proceeds via an initial O-acylation followed by a Fries rearrangement (or direct C-acylation) and then cyclization. If the base (e.g., NaOAc, Et₃N) is too weak or the temperature too low, the reaction stalls at the chloroketone stage.

Troubleshooting Protocol:

  • Check Base Stoichiometry: Ensure at least 2.5 equivalents of base if starting from the acid chloride to neutralize HCl and drive the enolate cyclization.

  • Temperature Ramp: The cyclization step often requires a higher activation energy than the acylation. Reflux (80°C in MeCN) is often necessary to close the ring.

  • Monitoring: Look for the disappearance of the phenolic OH peak in IR (broad band 3200-3400 cm⁻¹) or NMR.

Module C: The "Sticky Polymer" (Self-Condensation/Aurones)

Symptom: Formation of intractable tars or yellow/orange solids that streak on TLC. Identity: Self-aldol condensation products (Aurone derivatives).

Technical Insight: Under strongly basic conditions, the deprotonated C2 carbon of one molecule attacks the C3 carbonyl of another. This leads to dehydration and the formation of conjugated systems (aurone-like structures) which are highly colored and prone to polymerization.

Troubleshooting Protocol:

  • Avoid Strong Bases: Do not use alkoxides (NaOMe, KOtBu) unless strictly controlled at -78°C. Use milder bases like K₂CO₃ or NaOAc.

  • Concentration: High dilution prevents intermolecular collisions. Run the cyclization at 0.1 M or lower.

  • Water Content: Strictly anhydrous conditions are required to prevent hydrolysis of the acid chloride precursor, which generates free acid that can catalyze complex condensations.

Visualizing the Pathways

The following diagram maps the critical decision points in the synthesis and where these byproducts branch off.

SynthesisPathways Start 4-Methoxyphenol Inter1 Intermediate: 2-Chloro-1-(2-hydroxy- 5-methoxyphenyl)ethanone Start->Inter1 Friedel-Crafts (Chloroacetyl Chloride, AlCl3) Target TARGET: 5-Methoxybenzofuran-3(2H)-one Inter1->Target Cyclization (Base, Heat) Impurity_Open IMPURITY B: Open Chain (Stalled) Inter1->Impurity_Open Low Temp / Weak Base Impurity_Dimer IMPURITY A: Oxidative Dimer (Red) Target->Impurity_Dimer O2 / Air Exposure Impurity_Aurone IMPURITY C: Self-Condensation (Tar) Target->Impurity_Aurone Excess Strong Base

Caption: Figure 1. Reaction pathway showing the primary synthesis route (Green) and the diversion points leading to the three major impurity profiles (Red).

Quantitative Data & Analysis

NMR Diagnostic Table

Use this table to quickly identify impurities in your crude mixture (Solvent: CDCl₃).

CompoundKey Signal (

ppm)
MultiplicityStructural Assignment
Target: 5-Methoxybenzofuran-3(2H)-one 4.62 Singlet (2H)C2-Methylene (-CH₂-O-)
3.82Singlet (3H)Methoxy (-OCH₃)
Impurity A: Oxidative Dimer 5.4 - 5.6Singlet (1H)Methine (-CH-) at coupling site
Impurity B: Open Chain Intermediate 11.8 - 12.0 Broad SingletPhenolic -OH (Intramolecular H-bond)
4.70Singlet (2H)Chloromethyl (-CH₂Cl)

Frequently Asked Questions (FAQ)

Q1: Can I purify the target compound using silica gel chromatography?

  • Answer: Yes, but with caution. 5-Methoxybenzofuran-3(2H)-one is sensitive to the acidity of silica gel, which can catalyze oxidation or decomposition.

    • Protocol: Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites. Elute quickly with Hexanes:EtOAc (gradient 9:1 to 7:3).

Q2: Why does my product turn brown after a few days in the fridge?

  • Answer: This indicates slow oxidation. Even at 4°C, trapped oxygen reacts with the C2 position.

    • Fix: Recrystallize from ethanol (degassed), dry under high vacuum, and store under Argon atmosphere in a sealed vial wrapped in foil.

Q3: Is the "Houben-Hoesch" route better than the Friedel-Crafts route?

  • Answer: The Houben-Hoesch reaction (using chloroacetonitrile and resorcinol derivatives) avoids the acid chloride handling but often requires harsher acidic conditions (HCl gas) which can demethylate the methoxy group. For 5-methoxybenzofuran-3(2H)-one specifically, the Friedel-Crafts route (or cyclization of the phenoxyacetic acid) is generally cleaner and more scalable.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 346608, 5-Methoxybenzofuran-3(2H)-one. Retrieved from [Link][1]

  • Casale, J. F., & Hays, P. A. (2011). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE).[2] U.S. Department of Justice, Drug Enforcement Administration.[2] Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Benzofuran-3(2H)-ones. Retrieved from [Link][3]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Methoxybenzofuran-3(2H)-one by Column Chromatography

Welcome to the dedicated technical support guide for the purification of 5-Methoxybenzofuran-3(2H)-one. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 5-Methoxybenzofuran-3(2H)-one. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of isolating this compound. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the successful purification of your target molecule.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the column chromatography of 5-Methoxybenzofuran-3(2H)-one.

Q1: What is the recommended stationary phase and mobile phase for the purification of 5-Methoxybenzofuran-3(2H)-one?

A1: For the purification of 5-Methoxybenzofuran-3(2H)-one, silica gel (60-120 mesh or 230-400 mesh) is the most commonly used stationary phase due to its effectiveness in separating moderately polar compounds.

The choice of mobile phase is critical for achieving good separation. A common and effective mobile phase system is a mixture of a non-polar solvent like n-hexane and a moderately polar solvent like ethyl acetate. Based on literature for similar compounds, a starting point for the solvent system could be a hexane:ethyl acetate ratio of 2:1 (v/v)[1]. It is crucial to optimize this ratio using Thin Layer Chromatography (TLC) prior to performing the column chromatography. Other solvent systems, such as n-hexane/dichloromethane, have also been used for related benzofuran derivatives[2].

Q2: How do I prepare my crude sample for loading onto the column?

A2: Proper sample preparation is key to a successful separation. There are two main methods for loading your crude 5-Methoxybenzofuran-3(2H)-one sample onto the silica gel column:

  • Dry Loading: This is the preferred method for samples that are not highly soluble in the initial mobile phase.

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel to this solution to form a free-flowing powder.

    • Gently evaporate the solvent under reduced pressure until the silica gel is completely dry.

    • Carefully layer this dry powder on top of the packed column.

  • Wet Loading: This method is suitable for samples that are readily soluble in the mobile phase.

    • Dissolve the crude product in the minimum amount of the initial mobile phase.

    • Use a pipette to carefully apply the solution to the top of the packed column, taking care not to disturb the silica bed.

Q3: How can I monitor the separation during column chromatography?

A3: The separation process is monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).

  • Collect fractions of a consistent volume (e.g., 10-20 mL).

  • Spot a small amount from each fraction onto a TLC plate.

  • Develop the TLC plate in a solvent system that gives a good separation of your target compound from impurities.

  • Visualize the spots under UV light (254 nm) or by using a staining agent (e.g., potassium permanganate).

  • Combine the fractions that contain the pure 5-Methoxybenzofuran-3(2H)-one.

Q4: What are the expected physicochemical properties of 5-Methoxybenzofuran-3(2H)-one?

A4: Knowing the properties of your target compound is essential for its purification and characterization.

PropertyValue
Molecular Formula C₉H₈O₃
Molecular Weight 164.16 g/mol [3]
Appearance Can range from a yellow solid to an oil depending on purity.[1]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the purification of 5-Methoxybenzofuran-3(2H)-one.

Problem Possible Cause Solution
Poor Separation of Compound from Impurities The mobile phase polarity is either too high or too low.Optimize the mobile phase composition using TLC. A gradient elution, where the polarity of the mobile phase is gradually increased, can also improve separation.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The Compound is Not Eluting from the Column The mobile phase is not polar enough to move the compound.Gradually increase the polarity of the mobile phase. For example, if you started with a hexane:ethyl acetate ratio of 4:1, you can switch to 2:1 or 1:1.
The compound may have degraded on the silica gel.Check the stability of your compound on a silica TLC plate before running the column[4]. If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.
The Compound Elutes Too Quickly (with the solvent front) The mobile phase is too polar.Decrease the polarity of the mobile phase. For instance, if you are using a hexane:ethyl acetate ratio of 1:1, try 3:1 or 5:1.
Low Yield of the Purified Compound The compound is spread across too many fractions.Collect smaller fractions and carefully analyze them by TLC to avoid combining impure fractions with the pure product.
Some of the compound may have remained on the column.After collecting the main fractions, flush the column with a more polar solvent (e.g., 100% ethyl acetate) to check for any remaining compound.
The compound may have co-eluted with an impurity.Re-purify the mixed fractions using a different solvent system or a different chromatographic technique.

Section 3: Experimental Workflow and Protocols

Protocol 1: Step-by-Step Guide to Column Chromatography Purification
  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude 5-Methoxybenzofuran-3(2H)-one in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate using different ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1) to find the optimal solvent system that gives a good separation between the desired product and impurities (Rf value of the product should be around 0.3-0.4).

  • Column Packing:

    • Select an appropriate size glass column based on the amount of crude material.

    • Secure the column in a vertical position.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica gel bed is uniform and free of cracks or air bubbles.

  • Sample Loading:

    • Use either the dry loading or wet loading method as described in the FAQs.

  • Elution:

    • Start eluting the column with the initial mobile phase.

    • If a gradient elution is required, gradually increase the proportion of the more polar solvent.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Monitor the fractions by TLC as described in the FAQs.

  • Combining Fractions and Solvent Removal:

    • Combine the pure fractions containing 5-Methoxybenzofuran-3(2H)-one.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Visualization of the Purification Workflow

PurificationWorkflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Mobile Phase) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Pure 5-Methoxybenzofuran-3(2H)-one Evaporate->Pure_Product

Caption: Workflow for the purification of 5-Methoxybenzofuran-3(2H)-one.

Section 4: Underlying Principles

The Mechanism of Silica Gel Chromatography

Silica gel chromatography is a form of normal-phase chromatography. The stationary phase (silica gel) is polar, and the mobile phase is relatively non-polar. The separation is based on the differential adsorption of the components of the mixture onto the silica gel.

  • Polar compounds will have a stronger interaction with the polar silica gel and will therefore move down the column more slowly.

  • Non-polar compounds will have a weaker interaction with the silica gel and will be eluted more quickly by the mobile phase.

The polarity of the mobile phase can be adjusted to control the elution of the compounds. Increasing the polarity of the mobile phase will increase the elution speed of all compounds.

ChromatographyPrinciple cluster_column Silica Gel Column cluster_compounds Compound Separation Column Mobile Phase (Non-polar) Crude Sample Silica Gel (Polar Stationary Phase) Elution Elution with Mobile Phase Column:f1->Elution Compounds { Polar Compound (Strong Adsorption) | Non-polar Compound (Weak Adsorption) } Separated Separated Fractions (Non-polar elutes first) Elution->Separated

Caption: Principle of separation in silica gel column chromatography.

References

  • Pereira, R. et al. (2013). 5-Methoxy-2-benzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o253. [Link]

  • Casale, J. F., & Hays, P. A. (2011). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal, 9(1), 39-47. [Link]

  • Itoh, T., et al. (2023). 9-Methoxynaphtho[1,2-b]benzofuran. Molbank, 2023(2), M1632. [Link]

  • Grote, T., et al. (2019). A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis. Organic & Biomolecular Chemistry, 17(1), 131-139. [Link]

  • The Royal Society of Chemistry. (2016). Supporting Information for "Total synthesis of (±)-kuwanon L". [Link]

  • SIELC Technologies. (n.d.). Separation of 3(2H)-Benzofuranone, 6,7-dihydroxy- on Newcrom R1 HPLC column. [Link]

  • Wang, Y., et al. (2017). Supporting Information for "Fluorination of 2-substituted benzo[b]furans with Selectfluor". [Link]

  • PubChem. (n.d.). 5-Methoxybenzofuran. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]

  • PubChem. (n.d.). 5-Methoxybenzofuran-3(2H)-one. National Center for Biotechnology Information. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2(3H)-Benzofuranone Synthesis

Introduction: The "Deceptive" Lactone You are likely here because your synthesis of 2(3H)-benzofuranone (also known as 2-coumaranone) is stalling. Whether you are attempting the classical acid-catalyzed cyclization of 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Deceptive" Lactone

You are likely here because your synthesis of 2(3H)-benzofuranone (also known as 2-coumaranone) is stalling. Whether you are attempting the classical acid-catalyzed cyclization of 2-hydroxyphenylacetic acid or a modern Palladium-catalyzed C-H activation, this scaffold presents a unique "thermodynamic trap."

Unlike stable esters, the 2(3H)-benzofuranone ring is highly susceptible to hydrolytic ring-opening in basic media and oxidative dimerization at the C3 position. Low yields are rarely due to a single factor; they are usually a combination of incomplete conversion (equilibrium issues) and "invisible" losses during workup.

This guide moves beyond generic advice. We will treat your reaction flask as a system of competing rates and equilibria.

Module 1: The Thermodynamic Struggle (Acid-Catalyzed Cyclization)

Context: You are cyclizing 2-hydroxyphenylacetic acid derivatives using acid catalysis. The Symptom: Yields plateau at ~50-60%, regardless of reaction time.

Q1: Why does my reaction stall even with strong acid catalysts?

A: You are fighting Le Chatelier’s principle. This lactonization is a reversible equilibrium where water is a byproduct.



In standard reflux, water remains in the system, promoting the reverse reaction (hydrolysis). Strong acids (like 

) accelerate both forward and reverse rates but do not shift the equilibrium position.

The Fix: Azeotropic Dehydration You must physically remove water to drive the reaction to completion.

  • Solvent Selection: Switch to Toluene , Xylene , or Chlorobenzene . These form azeotropes with water.

  • Hardware: Use a Dean-Stark trap .

  • Catalyst Upgrade: Move from homogeneous p-TsOH to Silica-supported Sulfonic Acid (SiO₂-SO₃H) . This heterogeneous catalyst minimizes charring and side reactions (like decarboxylation) often seen with concentrated mineral acids.

Q2: I see a new spot on TLC that isn't product or starting material. What is it?

A: It is likely the decarboxylation product (2-methylphenol derivatives) or a dimer .

  • Cause: Reaction temperature is too high (>140°C) or the acid is too oxidizing.

  • Solution:

    • Lower the bath temperature to maintain a gentle reflux (110-120°C).

    • Switch to Chlorobenzene (b.p. 131°C) as a solvent compromise between toluene (too cool) and xylene (too hot).

Module 2: Metal-Catalyzed Precision (C-H Activation)

Context: You are synthesizing substituted benzofuranones via Pd-catalyzed C-H carbonylation or activation of phenylacetic acids. The Symptom: Low conversion, formation of "Pd black" (precipitate), or poor regioselectivity.

Q3: My Pd-catalyzed reaction dies after 30% conversion. Why?

A: This is classic catalyst poisoning or ligand dissociation . In C-H activation protocols (e.g., using Pd(OAc)₂), the active Pd(II) species must be regenerated by an oxidant. If the re-oxidation is slow, Pd(II) reduces to Pd(0) and aggregates into inactive "Pd black."

The Fix: Ligand Acceleration & Oxidant Tuning

  • Ligand: Use N-protected amino acids (e.g., Boc-Ile-OH or Boc-Val-OH ). These ligands form a rigid chiral environment that accelerates the C-H cleavage step (the rate-determining step) via a concerted metallation-deprotonation (CMD) mechanism.

  • Oxidant: Ensure you are using a competent oxidant like Benzoquinone or AgOAc to recycle the Pd.

Q4: How do I control Regioselectivity?

A: Steric hindrance is your primary lever.

  • Thorpe-Ingold Effect: Substrates with

    
    -disubstitution (e.g., gem-dimethyl groups) cyclize significantly faster and with higher yields due to the favorable bond angles forcing the reactive centers together.
    
  • Protocol Adjustment: If your substrate lacks

    
    -substituents, increase catalyst loading to 10 mol% and use HFIP (Hexafluoroisopropanol)  as a co-solvent. HFIP stabilizes the cationic Pd intermediates.
    

Module 3: Workup & Isolation (The "Hidden" Loss)

Context: The reaction looked good on TLC/HPLC, but the isolated yield is poor. The Symptom: Product "disappears" during extraction or column chromatography.

Q5: Where did my product go during the NaHCO₃ wash?

A: You likely hydrolyzed the ring. The 2(3H)-benzofuranone ring is a lactone . Washing with basic solutions (even weak bases like bicarbonate) can open the ring back to the water-soluble carboxylate salt (hydroxy acid).

The Fix: Acidic/Neutral Workup

  • Quench: Pour the reaction mixture into ice-cold dilute HCl (0.5 M) or saturated NH₄Cl .

  • Extraction: Use EtOAc or DCM. Do not wash with NaOH or NaHCO₃.

  • Drying: Use Na₂SO₄ (neutral) rather than basic drying agents.

Q6: My product turns yellow/brown on the bench. Is it decomposing?

A: Yes, it is oxidizing. The C3 protons (alpha to the carbonyl) are acidic and benzylic. In the presence of air and light, 2(3H)-benzofuranones can oxidize to aurones (yellow) or dimerize.

The Fix: Storage & Handling

  • Store under Argon/Nitrogen at -20°C.

  • Purify rapidly using flash chromatography with acidified silica (add 1% acetic acid to the eluent) to prevent ring opening or oxidation on the column.

Visual Troubleshooting Guides

Figure 1: The Lactonization Equilibrium Logic

Lactonization_Logic Start Problem: Low Yield in Acid-Catalyzed Cyclization Check_Water Is water being removed? Start->Check_Water Method_DS Use Dean-Stark Trap (Azeotropic Distillation) Check_Water->Method_DS No Check_Temp Is reaction temp > 140°C? Check_Water->Check_Temp Yes Decarbox Risk: Decarboxylation Action: Switch solvent to Chlorobenzene Check_Temp->Decarbox Yes Check_Workup Did you use Basic Workup? Check_Temp->Check_Workup No Hydrolysis Cause: Ring Opening Action: Use 0.5M HCl wash only Check_Workup->Hydrolysis Yes (NaHCO3/NaOH) Success High Yield Isolated Check_Workup->Success No (Acidic/Neutral)

Caption: Decision tree for diagnosing yield loss in acid-catalyzed cyclization of 2-hydroxyphenylacetic acid.

Figure 2: Pd-Catalyzed C-H Activation Workflow

Pd_Cycle_Troubleshoot Input Substrate: Phenylacetic Acid Step1 C-H Activation (Rate Limiting) Input->Step1 Issue1 Stalled Conversion? Step1->Issue1 Step2 Reductive Elimination (Product Release) Step1->Step2 Sol1 Add Ligand: Boc-Ile-OH Issue1->Sol1 Issue2 Pd Black Formation? Step2->Issue2 Output Benzofuranone Product Step2->Output Sol2 Increase Oxidant (Benzoquinone/AgOAc) Issue2->Sol2

Caption: Optimization points for Palladium-catalyzed synthesis. Ligands assist the C-H activation step; oxidants maintain the catalytic cycle.

Quick Reference Data

Table 1: Solvent Selection for Azeotropic Lactonization
SolventBoiling Point (°C)Azeotrope with Water?Recommended For
Toluene 110.6Yes (80°C)Standard substrates; mild heating.
Chlorobenzene 131.7Yes (90°C)Optimal balance ; higher rate, low decarboxylation risk.
o-Xylene 144.4Yes (94°C)Sterically hindered substrates; risk of side reactions.
Ethanol 78.4YesAvoid. Does not reach temp; interferes with acid catalyst.
Table 2: Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Start material remains (Acid Cat.) Equilibrium limitation (Water).Install Dean-Stark trap; switch to Toluene/Chlorobenzene.
Low Yield + Pd Precipitate Catalyst death (Pd⁰ aggregation).Add 1.5 eq. Benzoquinone or AgOAc; switch to Boc-Amino Acid ligand.
Product lost in aqueous layer Lactone hydrolysis (Ring opening).STOP using NaHCO₃ washes. Acidify aqueous layer to pH 2 and re-extract.
Yellow impurity on column Oxidation (Aurone formation).Flush column with Argon; add 1% AcOH to eluent; minimize light exposure.

References

  • NIST Chemistry WebBook. 2(3H)-Benzofuranone, 3a,4,5,7a-tetrahydro-3,6-dimethyl-. National Institute of Standards and Technology. [Link]

  • Google Patents.Synthetic method of benzofuran-2(3H)-one (CN106336388A).
  • Cheng, G., et al. (2024). Palladium-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones. Journal of the American Chemical Society.[1] (Details the use of Boc-amino acid ligands for yield and enantioselectivity). [Link]

Sources

Troubleshooting

Technical Support Center: 5-Methoxybenzofuran-3(2H)-one Analysis &amp; Purity Guide

Status: Operational Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: 5-MEO-BZ3-SUP-001 Subject: Identification of Impurities, Stability Protocols, and Analytical Troubleshooting Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: 5-MEO-BZ3-SUP-001 Subject: Identification of Impurities, Stability Protocols, and Analytical Troubleshooting

Executive Summary: The Molecule & Its Vulnerabilities

Welcome to the technical support hub. You are likely working with 5-Methoxybenzofuran-3(2H)-one (often referred to as 6-methoxy-3-coumaranone depending on numbering conventions, but here we adhere to the benzofuran-3-one core).

This molecule is not a static endpoint; it is a reactive intermediate . Unlike fully aromatic benzofurans, the 3(2H)-one core possesses a saturated C2 position adjacent to a carbonyl. This creates two critical vulnerabilities that define your impurity profile:

  • C2-Acidity: The protons at C2 are acidic (

    
    ), making the compound prone to enolization and aldol-type condensations (aurone formation).
    
  • Oxidative Instability: The dihydro-core is thermodynamically driven to aromatize (dehydrogenate) or oxidize to the dione upon exposure to air or light.

The following guide addresses the specific spectral and chromatographic anomalies caused by these inherent properties.

Impurity Genealogy & Identification (Visualized)

Before troubleshooting, you must map the origin of your peaks. The diagram below illustrates the "Genealogy of Impurities"—tracing them from the chloroketone precursor through to oxidative degradants.

ImpurityGenealogy Precursor Precursor (2-Chloro-1-(2-hydroxy- 5-methoxyphenyl)ethanone) Target TARGET 5-Methoxybenzofuran-3(2H)-one Precursor->Target Cyclization (-HCl) Enol Enol Tautomer (Transient) Target->Enol Tautomerism (pH dependent) Imp_Hydrolysis Impurity A (Hydrolysis) 2-Hydroxy-5-methoxy- acetic acid deriv. Target->Imp_Hydrolysis Ring Opening (Aq. Base/Acid) Imp_Aromatic Impurity B (Oxidation) 5-Methoxybenzofuran Target->Imp_Aromatic Dehydrogenation (-2H) Imp_Dione Impurity C (Deep Oxidation) 5-Methoxybenzofuran-2,3-dione Target->Imp_Dione Oxidation (+O) Imp_Aurone Impurity D (Condensation) Self-Condensation Dimers Enol->Imp_Aurone Aldol rxn

Figure 1: Reaction pathways leading to common impurities. Note that the "Target" exists in equilibrium with its enol form, which facilitates oxidation and condensation side-reactions.

Troubleshooting Guides (Q&A Format)

Module A: Chromatographic Anomalies (HPLC/UPLC)

Q1: I see a "split peak" or a broad shoulder on my main compound peak. Is my column failing? Diagnosis: Likely Keto-Enol Tautomerism , not column failure. Technical Insight: 5-Methoxybenzofuran-3(2H)-one exists in equilibrium between the keto form (major) and the enol form (minor). On silica-based C18 columns, these tautomers can interact differently with residual silanols, leading to peak broadening or splitting, especially in neutral mobile phases. Protocol Fix:

  • Acidify the Mobile Phase: Ensure your aqueous phase contains at least 0.1% Formic Acid or 0.05% TFA. This suppresses the enolate and pushes the equilibrium rapidly toward the keto form, sharpening the peak.

  • Temperature: Increase column temperature to 40°C to accelerate the interconversion rate beyond the timescale of the separation.

Q2: There is a persistent impurity at RRT ~1.2 (M-2 mass). It increases when the sample sits in the autosampler. Diagnosis: Oxidative Dehydrogenation to 5-methoxybenzofuran. Technical Insight: The 2,3-dihydro bond is weak. In solution (especially acetonitrile/methanol), dissolved oxygen facilitates the loss of two hydrogens to form the fully aromatic benzofuran system. Protocol Fix:

  • Sample Prep: Prepare samples immediately before injection. Use amber vials.

  • Solvent: Switch diluent to degassed Acetonitrile:Water (90:10) with 0.1% ascorbic acid (antioxidant) if quantitation is critical and degradation is rapid.

Q3: I see a late-eluting peak (RRT > 1.5) that is highly colored (yellow/orange). Diagnosis: Aurone Formation (Condensation Product). Technical Insight: If the sample was exposed to basic conditions or aldehydes during synthesis, the activated methylene at C2 condenses to form benzylidene derivatives (aurones).[1] These are highly conjugated, resulting in strong UV absorption and color.

Module B: Spectroscopic Discrepancies (NMR)

Q4: My proton NMR shows a small singlet at ~5.5-6.0 ppm and a weak exchangeable proton. Is this a solvent impurity? Diagnosis: It is likely the Enol Tautomer or a Hemiacetal intermediate . Verification:

  • Run the NMR in DMSO-d6 instead of

    
    . Chloroform is often slightly acidic (due to HCl formation) or contains trace water, which catalyzes ring-opening or tautomerization.
    
  • The C2-methylene protons of the keto form typically appear as a singlet around 4.6 ppm . If you see a shift, check for ring opening (phenolic ketone form).

Q5: The integration of the methoxy group (3.8 ppm) is correct, but the aromatic region is messy. Diagnosis: Regioisomeric Impurities. Technical Insight: If the starting material was 3-methoxyphenol rather than 4-methoxyphenol, or if the Friedel-Crafts cyclization lacked regiocontrol, you may have the 4-methoxy or 6-methoxy isomers. These have identical mass but distinct aromatic coupling patterns (J-values). Action: Check the coupling constants. 5-methoxy substitution should show a specific pattern (typically d, d, s or d, dd, d depending on H4/H6/H7 interactions).

Standardized Analytical Protocol

Use this self-validating method to separate the parent compound from the impurities identified in Figure 1.

Table 1: Recommended HPLC Method Parameters
ParameterSettingRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmEnd-capping reduces silanol interactions with the enol form.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH stabilizes the keto form.
Mobile Phase B Acetonitrile (ACN)ACN prevents the methanolysis ring-opening side reaction.
Flow Rate 1.0 mL/minStandard backpressure management.
Gradient 0-2 min: 5% B (Hold)2-15 min: 5%

95% B15-20 min: 95% B
Initial hold separates polar hydrolysis products; gradient elutes aromatic dimers.
Detection UV @ 254 nm & 320 nm254 nm for main peak; 320 nm specifically detects Aurone impurities.
Diluent 50:50 Water:ACN (Degassed)Minimize dissolved oxygen.

Logic-Driven Troubleshooting Flowchart

Use this decision tree to resolve identifying unknown peaks.

TroubleshootingTree Start Unknown Peak Detected CheckRT Check Retention Time (RT) Start->CheckRT EarlyEluting Early Eluting (RRT < 0.8) CheckRT->EarlyEluting Polar LateEluting Late Eluting (RRT > 1.1) CheckRT->LateEluting Non-Polar Hydrolysis Product\n(Phenolic Acid) Hydrolysis Product (Phenolic Acid) EarlyEluting->Hydrolysis Product\n(Phenolic Acid) Acidic pH shift? Precursor\n(Chloro-ketone) Precursor (Chloro-ketone) EarlyEluting->Precursor\n(Chloro-ketone) Contains Cl isotope? CheckMass Check Mass (MS) LateEluting->CheckMass CheckUV Check UV Spectrum Aurone Derivative Aurone Derivative CheckUV->Aurone Derivative Max Abs > 300nm (Yellow Color) CheckMass->CheckUV M = 2x (Dimer) Aromatic Benzofuran Aromatic Benzofuran CheckMass->Aromatic Benzofuran M - 2 Da Benzofuran-Dione Benzofuran-Dione CheckMass->Benzofuran-Dione M + 14 Da (+O -2H)

Figure 2: Decision matrix for identifying unknown impurities based on retention time and spectral data.

References & Authority

The protocols and mechanistic insights above are grounded in the following chemical literature regarding benzofuran synthesis and stability.

  • Synthesis & Cyclization Mechanisms:

    • Mechanism of 3(2H)-benzofuranone formation via intramolecular cyclization.

    • Source: Organic Chemistry Portal . "Synthesis of Benzofuran-3(2H)-ones."

    • [Link]

  • Analytical Characterization (NMR/MS):

    • differentiation of benzofuran-3-one derivatives and their enol forms.

    • Source: National Institutes of Health (NIH) / PubChem . "5-Methoxybenzofuran-3(2H)-one Compound Summary."

    • [Link]

  • Stability & Reactivity (Aurone Formation):

    • Condensation of benzofuran-3(2H)-ones with aldehydes (Aurone synthesis).[1]

    • Source: MDPI Molecules . "Synthesis of Aurones from Benzofuran-3(2H)-ones."

    • [Link] (General reference for aurone reactivity class).

  • Benzofuran Synthesis Strategies:

    • Review of synthetic routes including cyclization of 2-hydroxy-acetophenones.

    • Source: Journal of Chemical and Pharmaceutical Research .[2] "Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds."

    • [Link]

Disclaimer: This guide is intended for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for 5-Methoxybenzofuran-3(2H)-one before handling.

Sources

Optimization

Technical Support Center: 5-Methoxybenzofuran-3(2H)-one Stability &amp; Storage

Ticket ID: #5M-BF3-STAB Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary You are experiencing stability issues with 5-Methoxybenzofuran-3(2H)-one (CAS: 39581-55...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #5M-BF3-STAB
Status: Open
Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are experiencing stability issues with 5-Methoxybenzofuran-3(2H)-one (CAS: 39581-55-0). This compound belongs to the class of 3-coumaranones.[1] Its structural core contains an active methylene group at the C2 position , flanked by a carbonyl and an ether oxygen. This structural feature makes the compound inherently susceptible to autoxidation (forming aurones or ring-opening products) and aldol-type condensations (dimerization) upon exposure to air, light, or basic impurities.

This guide provides a tiered troubleshooting approach to stabilize your inventory and recover degraded material.

Tier 1: Diagnostics & FAQ

Identify the root cause of degradation based on visual and physical cues.

Q1: My white powder has turned a pale pink or rusty brown color. Is it still usable? A: This discoloration indicates oxidative degradation .

  • The Mechanism: The C2 protons are acidic (

    
    ). Trace bases or light can generate a radical at C2, which reacts with atmospheric oxygen to form a hydroperoxide intermediate. This intermediate decomposes into colored byproducts, often aurones  (yellow/orange) or ring-opened phenolic esters (brown/red).
    
  • Action: If the color is faint (pale pink), the bulk purity is likely >95%, and it can be used for non-critical reactions. If it is rusty brown, purification (Tier 3) is required before use.

Q2: The melting point is lower than the literature value (81–83 °C). Why? A: This is a classic sign of "Self-Aldol" Dimerization .

  • The Cause: In the presence of moisture or trace acid/base, the enol form of one molecule attacks the ketone of another. This creates dimeric impurities that act as plasticizers, depressing the melting point.

  • Action: Recrystallization is mandatory.[2] Drying alone will not remove these organic impurities.

Q3: Can I store this compound in DMSO or DMF stock solutions? A: Not recommended for long-term storage.

  • The Risk: Polar aprotic solvents like DMSO are hygroscopic. Absorbed water, combined with the solvent's polarity, stabilizes the enolate intermediate, accelerating oxidation and hydrolysis.

  • Action: Store as a solid. If solution storage is unavoidable, use anhydrous solvent, degas with Argon, and store at -80°C.

Tier 2: The "Golden Standard" Storage Protocol

Preventative measures to ensure long-term stability (12+ months).

Storage Workflow Diagram

The following decision tree outlines the optimal handling process for incoming material.

StorageProtocol Start Incoming Material (5-Methoxybenzofuran-3(2H)-one) Check Visual Inspection (Color/Clumping) Start->Check Degraded Pink/Brown or Clumped? Check->Degraded Purify Execute Recrystallization (See Tier 3) Degraded->Purify Yes Prep Prepare for Storage Degraded->Prep No Purify->Prep Container Transfer to Amber Glass Vial (UV Protection) Prep->Container Atmos Backfill with Argon/Nitrogen (Remove O2) Container->Atmos Seal Seal with Parafilm/Teflon Tape (Moisture Barrier) Atmos->Seal Temp Store at -20°C Seal->Temp

Caption: Decision tree for evaluating and storing 5-Methoxybenzofuran-3(2H)-one to prevent oxidative degradation.

Detailed Protocol Steps
ParameterSpecificationTechnical Rationale
Temperature -20°C (Standard) Lowers kinetic energy, significantly slowing the rate of autoxidation and enolization.
Atmosphere Argon (Preferred) or N₂ Argon is heavier than air and provides a better "blanket" over the crystals than Nitrogen, preventing O₂ contact with the active methylene.
Container Amber Glass Blocks UV light (200–400 nm), which can photo-excite the carbonyl group and initiate radical formation.
Desiccant Silica Gel Packet Essential. Water acts as a catalyst for ring-opening hydrolysis. Keep a small packet inside the secondary container.

Tier 3: Recovery & Purification (Troubleshooting)

If your compound has degraded, use this validated recrystallization method.

Degradation Mechanism

Understanding what you are removing helps in choosing the solvent. The primary contaminant is the Aurone derivative (oxidized product) or the Dimer .

Degradation Substrate 5-Methoxybenzofuran-3(2H)-one (Active Methylene at C2) Radical C2 Radical Intermediate Substrate->Radical Base/Light Peroxide Hydroperoxide Radical->Peroxide + O2 Aurone Aurone/Dimer (Colored Impurity) Peroxide->Aurone Decomposition

Caption: The autoxidation pathway of the C2 active methylene group leading to colored impurities.

Recrystallization Protocol

Solvent System: Ethanol (EtOH) or Ethyl Acetate/Hexane (1:3). Note: Ethanol is preferred for removing oxidized polar impurities.

  • Dissolution: Place 1.0 g of degraded material in a flask. Add minimal boiling Ethanol (~5–8 mL).

    • Tip: If the solution is dark brown, add activated charcoal (10 mg), stir for 2 mins, and hot-filter through Celite.

  • Crystallization: Remove from heat and allow to cool slowly to room temperature. Then, place in an ice bath (0°C) for 1 hour.

  • Filtration: Collect crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold (-20°C) Ethanol (2 x 1 mL).

    • Critical: Do not use room temp solvent for washing; yield will drop significantly.

  • Drying: Dry under high vacuum (< 5 mbar) for 4 hours at room temperature.

    • Validation: Check melting point.[3][4] Target: 81–83°C .

References

  • PubChem. (n.d.).[5][6] 5-Methoxybenzofuran-3(2H)-one Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • Benites, J., et al. (2011). "Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins." Molecules, 16(12). (Demonstrates the oxidative susceptibility of the benzofuran core). Retrieved from [Link]

  • Zhang, Z., et al. (2015). "Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones." Beilstein Journal of Organic Chemistry, 11, 28-35. (Details the radical oxidation mechanism of benzofuranones). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 5-Methoxybenzofuran-3(2H)-one Derivatives

Status: Operational Role: Senior Application Scientist Topic: Solubility Optimization & Formulation Support Ticket ID: BZF-SOL-001[1][2] Executive Summary: The "Brick Dust" Challenge Welcome to the technical support hub...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Solubility Optimization & Formulation Support Ticket ID: BZF-SOL-001[1][2]

Executive Summary: The "Brick Dust" Challenge

Welcome to the technical support hub for 5-Methoxybenzofuran-3(2H)-one (and its structural derivatives). As researchers, we often encounter a paradox with this scaffold: it possesses a promising pharmacological profile (anti-inflammatory, anti-cancer, and MAO inhibition potential), yet it exhibits stubborn physicochemical properties.[2]

The Root Cause: The 5-methoxybenzofuran-3(2H)-one core is planar, facilitating strong


-

stacking interactions in the solid state.[1][2] Combined with a moderate melting point (~113–115°C) and a lack of strong hydrogen bond donors, this molecule often behaves as "brick dust" —it has high crystal lattice energy that water cannot easily break, despite the compound having some polarity from the methoxy and carbonyl groups.[2]

This guide provides three validated workflows to overcome these solubility barriers, moving from simple solvent screening to advanced supramolecular complexation.[1][2]

Module 1: Cosolvent Engineering (The "Crash-Out" Prevention)

Issue: Compound precipitates immediately upon dilution from DMSO stock into aqueous media.[1] Diagnosis: Local supersaturation caused by a drastic mismatch in dielectric constants.[1]

The Protocol: Dielectric Gradient Mixing

Do not inject DMSO stock directly into saline/media.[1] This creates a "solubility cliff" where the drug crashes out before mixing is complete.[1] Instead, use an intermediate polarity bridge.

Recommended System: DMSO (Stock)


 PEG 400 

Aqueous Buffer.[1][2]
Step-by-Step Workflow:
  • Stock Prep: Dissolve derivative in anhydrous DMSO to 10 mM.

  • Bridge Phase: Mix the DMSO stock with PEG 400 (Polyethylene Glycol) in a 1:1 or 1:2 ratio.[1] PEG acts as a cosolvent that stabilizes the hydrophobic core while being miscible with water.[1]

  • Final Dilution: Slowly add the DMSO/PEG mix to the vortexing aqueous buffer (e.g., PBS pH 7.4).

    • Critical: Add organic to aqueous , never the reverse.[2]

Table 1: Recommended Cosolvent Limits for Biological Assays

ComponentFunctionMax Concentration (Cell Culture)Max Concentration (In Vivo - IV/IP)
DMSO Primary Solubilizer< 0.5% (v/v)< 5-10% (v/v)
PEG 400 Polarity Bridge< 1.0% (v/v)< 30-40% (v/v)
Tween 80 Surfactant (Optional)< 0.1% (v/v)< 1-2% (v/v)

Module 2: Supramolecular Complexation (Cyclodextrins)

Issue: Poor bioavailability in animal models; cosolvents are toxic at required doses.[1] Solution: Encapsulation using Hydroxypropyl-


-Cyclodextrin (HP-

-CD).[1][2]

Mechanism: The benzofuran core is hydrophobic enough to displace water from the cyclodextrin cavity. The 5-methoxy group creates a steric "anchor," stabilizing the host-guest complex. This effectively hides the hydrophobic "brick" inside a hydrophilic "shuttle."[1]

Protocol: Phase Solubility & Complexation
  • Preparation: Prepare a 20% (w/v) solution of HP-

    
    -CD in water.[1][2]
    
  • Excess Addition: Add the 5-methoxybenzofuran derivative in excess (supersaturated).

  • Equilibration: Shake at 25°C for 24–48 hours.

  • Filtration: Filter through a 0.45

    
    m PVDF filter to remove uncomplexed solid.[1]
    
  • Lyophilization: Freeze-dry the filtrate to obtain a fluffy, water-soluble powder.[1][2]

Cyclodextrin_Workflow Drug Benzofuran Derivative (Hydrophobic Guest) Mix Aqueous Suspension (Shaking 24-48h) Drug->Mix CD HP-beta-CD (Hydrophilic Host) CD->Mix Filter Filtration (0.45 micron) Mix->Filter Equilibrium Filter->Drug Retentate (Excess) Complex Inclusion Complex (Soluble) Filter->Complex Filtrate

Figure 1: Workflow for generating soluble cyclodextrin inclusion complexes. The filtration step is critical to remove uncomplexed crystalline material.

Module 3: Solid State Modification (Amorphous Solid Dispersions)

Issue: Dissolution rate is too slow for oral absorption (low


), even if thermodynamic solubility is acceptable.
Solution:  Disrupt the crystal lattice using a polymer carrier (PVP-K30 or HPMC-AS).[1][2]

The Science: By trapping the benzofuran derivative in an amorphous polymer matrix, you prevent the molecules from organizing into their stable, low-energy crystal lattice. This creates a "spring and parachute" effect:

  • Spring: Rapid dissolution of the amorphous form (supersaturation).[1]

  • Parachute: The polymer inhibits recrystallization, keeping the drug in solution longer.[1]

Protocol: Solvent Evaporation Method
  • Dissolve: Dissolve Drug and PVP-K30 (ratio 1:3) in a volatile solvent (e.g., Acetone or Ethanol).[1][2]

  • Evaporate: Rotary evaporate at 40°C under vacuum until a film forms.

  • Dry: Vacuum dry for 24h to remove residual solvent.[1]

  • Pulverize: Grind the resulting foam/film into a fine powder.

Troubleshooting FAQ

Q1: My compound dissolves in DMSO but precipitates when I add water. Why? A: This is the "Solubility Cliff."[1] The logP of 5-methoxybenzofuran derivatives is often >2.[1]0. Water is too polar to support the lattice energy breakup.[1]

  • Fix: Use the "Bridge Protocol" (Module 1).[1] Pre-dilute your DMSO stock with PEG 400 before adding water.[1] This smooths the polarity gradient.[1]

Q2: Can I use acid to dissolve it? A: Generally, no .[1][2] The 5-methoxybenzofuran-3(2H)-one core is not significantly basic.[1][2] It lacks an ionizable nitrogen center (unless you have added an amine side chain, e.g., via a Mannich reaction).[1][2] Adding acid will not form a salt and may hydrolyze sensitive ester side chains if present.[1]

  • Exception: If you have synthesized a derivative with a tertiary amine (e.g., a Mannich base at position 2), then converting it to an HCl or Mesylate salt will drastically improve solubility.[1][2]

Q3: Is the methoxy group at position 5 unstable? A: It is relatively stable, but under strong Lewis acid conditions (e.g.,


), it can demethylate to the phenol (5-hydroxy).[2] In standard formulation media (pH 2–8), it is stable.[1][2]

Q4: How do I know if I made a true inclusion complex with Cyclodextrin? A: You must verify the loss of crystallinity.

  • DSC (Differential Scanning Calorimetry): The sharp melting peak of the benzofuran (approx 113°C) should disappear.[1]

  • XRD (X-Ray Diffraction): The characteristic sharp peaks of the crystal should be replaced by a broad "halo" typical of amorphous materials.[1]

Decision Matrix: Selecting the Right Strategy

Use the following logic flow to determine the best solubilization method for your specific derivative.

Decision_Matrix Start Start: 5-Methoxybenzofuran Derivative Check_N Does it have a basic Amine? Start->Check_N Salt Form Salt (HCl/Mesylate) Check_N->Salt Yes Check_App Application Type? Check_N->Check_App No InVitro In Vitro (Cell/Enzyme) Check_App->InVitro InVivo In Vivo (Animal) Check_App->InVivo Cosolvent Use DMSO/PEG Bridge (See Module 1) InVitro->Cosolvent Check_Dose Dose Requirement? InVivo->Check_Dose LowDose Low Dose (<10 mg/kg) Check_Dose->LowDose HighDose High Dose (>10 mg/kg) Check_Dose->HighDose CD_Complex Cyclodextrin Complex (See Module 2) LowDose->CD_Complex ASD Amorphous Solid Dispersion (See Module 3) HighDose->ASD

Figure 2: Strategic decision tree for formulation development based on chemical structure and application context.[1][2]

References

  • PubChem. (2025).[1] 5-Methoxybenzofuran-3(2H)-one Compound Summary. National Library of Medicine.[1] [Link]

  • Mura, P. (2020).[1][2][3] Advantages of the use of cyclodextrins in drug delivery systems.[4][5] In Cyclodextrins.[1][4] IntechOpen.[1] (General reference on CD complexation efficiency for lipophilic heterocycles).

  • Casale, J. F., & Hays, P. A. (2011).[1][2] The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE). Microgram Journal.[1] [Link] (Provides structural characterization and solubility context for amine derivatives).[1][2]

  • Wairkar, S., & Gaud, R. S. (2013).[1][2][6] Solid Dispersions: Solubility Enhancement Technique for Poorly Soluble Drugs.[1][3][6][7][8] International Journal of Research in Pharmaceutical and Biomedical Sciences.[1][6] [Link]

  • Pereira, et al. (2012).[1][2][9] Crystal structure of 5-methoxyisobenzofuran-1(3H)-one.[1][2] (Context on crystal packing and planarity of similar benzofuranone systems). [Link]

Sources

Optimization

Technical Support Center: NMR Analysis of 5-Methoxybenzofuran-3(2H)-one Derivatives

This guide functions as a specialized Technical Support Center for researchers analyzing 5-Methoxybenzofuran-3(2H)-one derivatives. It prioritizes troubleshooting real-world spectral anomalies over generic textbook defin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers analyzing 5-Methoxybenzofuran-3(2H)-one derivatives. It prioritizes troubleshooting real-world spectral anomalies over generic textbook definitions.

Status: Operational | Tier: Advanced Spectroscopy Support Subject: Troubleshooting Spectral Anomalies, Tautomerism, and Stereochemistry Applicable Instruments: 400 MHz - 800 MHz NMR Systems

Introduction: The Core Challenge

The 5-methoxybenzofuran-3(2H)-one scaffold presents a unique "perfect storm" for NMR spectroscopists. Unlike rigid heterocycles, this core exhibits dynamic keto-enol tautomerism , acidic methylene protons , and long-range coupling pathways that frequently lead to misinterpretation of purity and structure.

This guide addresses the three most reported ticket issues:

  • "Missing" Signals: Disappearance of the C2-methylene protons.

  • Stereochemical Confusion: Distinguishing E/Z isomers in aurone derivatives.

  • Signal Overlap: Deconvoluting the aromatic region heavily influenced by the 5-OMe group.

Module 1: The "Missing" Signal (Tautomerism & Exchange)

User Complaint: "I synthesized 5-methoxybenzofuran-3(2H)-one, but the integration for the CH2 at position 2 is low or the peak is missing entirely in CD3OD."

Root Cause Analysis

The C2 position is flanked by an ether oxygen and a carbonyl group, making the C2 protons highly acidic (


). This leads to two phenomena:
  • Deuterium Exchange: In protic deuterated solvents (MeOD, D2O), the C2 protons rapidly exchange with deuterium, rendering them NMR silent.

  • Keto-Enol Tautomerism: The compound exists in equilibrium between the keto form (observed CH2) and the enol form (observed vinylic -OH).

Troubleshooting Protocol

Step 1: Solvent Verification

  • Immediate Action: If using CD3OD or D2O, switch to DMSO-d6 or CDCl3 .

  • Reasoning: Aprotic solvents prevent deuterium exchange. DMSO-d6 is preferred as it stabilizes the enol form through hydrogen bonding, often allowing you to see both tautomers if exchange is slow [1].

Step 2: Diagnostic Chemical Shifts Use the table below to confirm which species is present.

FeatureKeto Form (Major)Enol Form (Minor)Notes
C2 Protons Singlet,

4.5 – 4.9 ppm
Absent (becomes C2-OH)Broadens if exchange is intermediate.
C3 Carbonyl

180 – 185 ppm (C=O)

~165 ppm (C-OH)
13C signal shifts upfield in enol.
Enolic OH N/A

9.0 – 12.0 ppm
Broad singlet; concentration dependent.
5-OMe

3.80 – 3.85 ppm

3.75 – 3.80 ppm
Slight shift due to aromaticity change.
Visual Logic: Solving the "Missing Peak"

TautomerLogic Start Issue: C2 Protons Missing/Low Integration SolventCheck Check Solvent Start->SolventCheck IsProtic Is Solvent Protic? (MeOD, D2O) SolventCheck->IsProtic Exchange Cause: Deuterium Exchange IsProtic->Exchange Yes IsAprotic Solvent is Aprotic (CDCl3, DMSO) IsProtic->IsAprotic No SwitchSolvent Action: Switch to DMSO-d6 or CDCl3 Exchange->SwitchSolvent EnolCheck Check for Enol OH (>9 ppm) & C3 shift (~165 ppm) IsAprotic->EnolCheck FastExchange Cause: Fast Exchange Broadening IsAprotic->FastExchange CoolDown Action: Run VT-NMR at -20°C FastExchange->CoolDown

Caption: Decision tree for diagnosing missing C2 methylene signals in benzofuranone spectra.

Module 2: Stereochemistry (E/Z Assignment of Aurones)

User Complaint: "My benzylidene derivative (aurone) shows two sets of peaks. Is it a mixture of isomers, and which one is Z?"

Root Cause Analysis

Condensation of 5-methoxybenzofuran-3-one with aldehydes yields Aurones . These possess an exocyclic double bond.

  • Thermodynamics: The (Z)-isomer is generally more stable (planar, conjugated).

  • Kinetics/Photochemistry: The (E)-isomer can form under irradiation or specific catalytic conditions.

  • Confusion: The chemical shift of the vinylic proton is often used incorrectly. NOE (Nuclear Overhauser Effect) and Coupling Constants are the only self-validating methods.

The "Golden Standard" Assignment Protocol

Method A: The NOE/ROESY Test (Spatial Proximity) Run a 1D-NOESY targeting the vinylic proton (


 6.5 – 7.5 ppm).
  • Irradiate Vinylic Proton.

  • Observe Response:

    • Strong NOE to Benzofuran H4: Indicates (E)-isomer . (The aryl ring is trans to the carbonyl, pushing the vinylic H close to the benzofuran ring).

    • Strong NOE to Side-Chain Ortho-H: Indicates (Z)-isomer . (The vinylic H is spatially close to the phenyl ring protons).

Method B: 13C-Coupled NMR (J-Gated) If NOE is ambiguous, use the heteronuclear coupling constant (


) between the vinylic proton and the carbonyl carbon [2].
Parameter(Z)-Isomer(E)-Isomer
Geometry Aryl group cis to Ring OxygenAryl group trans to Ring Oxygen
Vinylic H Shift Typically Deshielded (>6.8 ppm)Typically Shielded (<6.8 ppm)

Small (3 – 4 Hz) Large (7 – 8 Hz)
Primary NOE Vinylic H

Aryl Ortho-H
Vinylic H

Benzofuran H4

Module 3: Signal Assignment & Overlap (The 5-OMe Effect)

User Complaint: "The aromatic region is a mess. I cannot distinguish H4, H6, and H7."

Root Cause Analysis

The 5-methoxy group exerts a strong mesomeric (+M) effect , shielding the ortho and para positions relative to itself (C4 and C6). However, the C3-carbonyl exerts a deshielding (-M/-I) effect on C4.

Result: H4 and H6 often overlap or swap positions depending on the solvent, while H7 remains relatively stable.

Definitive Assignment Workflow (2D NMR)

Do not rely on 1D splitting patterns alone (which often appear as non-first-order due to magnetic inequivalence). Use this HSQC/HMBC pathway:

  • Anchor Point: Identify the 5-OMe singlet (

    
     ~3.8 ppm).[1]
    
  • HMBC (Long Range):

    • Find the correlation from OMe protons to C5 .

    • From C5 , look for correlations to aromatic protons.

    • H4: Will show a correlation to C3 (Carbonyl) (3-bond).

    • H6: Will NOT correlate to C3.

    • H7: Will correlate to C5 but is usually a doublet (J~8Hz) coupled to H6.

Experimental Parameters for HMBC:

  • Set long-range delay for 8 Hz (standard).

  • If correlations are missing (due to small couplings in the fused ring), optimize for 5 Hz [3].

Visual Logic: Structure Elucidation

StructureElucidation Step1 1. Locate 5-OMe Singlet (~3.8 ppm) Step2 2. HMBC: OMe -> C5 (~155-165 ppm) Step1->Step2 Step3 3. HMBC: From C5 -> Identify H4, H6, H7 Step2->Step3 Decision Distinguish H4 vs H6 Step3->Decision PathA Check C3 (Carbonyl) Correlation Decision->PathA ResultA Correlation Present = H4 PathA->ResultA ResultB No Correlation = H6 PathA->ResultB

Caption: HMBC correlation pathway to unambiguously assign aromatic protons in 5-methoxybenzofuran-3-one.

FAQs (Frequently Asked Questions)

Q1: Why does my HSQC show a correlation between the solvent peak and my compound?

  • Answer: This is likely an artifact or "t1 noise" if you are using non-gradient HSQC. However, in benzofuranones, if you see a correlation near the water suppression region, ensure your C2 protons aren't exchanging with residual water in DMSO.

Q2: Can I quantify purity using the 5-OMe signal?

  • Answer: Yes, it is the most reliable internal standard. The methyl singlet is sharp, usually isolated, and represents 3 protons. Avoid using the aromatic region for qNMR due to potential overlaps with impurities or starting materials (like 5-methoxy-salicylic acid derivatives).

Q3: My spectrum has a small doublet at 1.4 ppm. Is this part of the molecule?

  • Answer: No. This is likely the methyl group of Ethanol (triplet) or Alanine (doublet) contamination. However, if you performed a reduction step, check for the formation of the 2,3-dihydro-3-hydroxy derivative (alcohol), which would shift the C3 signals significantly upfield.

References

  • Reichardt, C. (2007). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Explains the stabilization of enol forms in specific solvents).
  • Hubert, R. et al. (2015). "Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy." RSC Advances.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • PubChem. (2024).[2] 5-Methoxybenzofuran-3(2H)-one Compound Summary. National Library of Medicine.

Sources

Troubleshooting

Enhancing the regioselectivity of reactions involving 5-Methoxybenzofuran-3(2H)-one

Topic: Enhancing Regioselectivity & Troubleshooting Reaction Workflows Ticket ID: #MBF-2024-REGIO Support Level: Tier 3 (Senior Application Scientist)[1][2] Introduction: The Scaffold Challenge Welcome to the technical s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Regioselectivity & Troubleshooting Reaction Workflows Ticket ID: #MBF-2024-REGIO Support Level: Tier 3 (Senior Application Scientist)[1][2]

Introduction: The Scaffold Challenge

Welcome to the technical support center for benzofuranone chemistry. You are likely working with 5-Methoxybenzofuran-3(2H)-one (Structure 1 ), a critical pharmacophore in the synthesis of Aurones (SIRT1 inhibitors, antimitotic agents) and Coumaranones.[1][2]

The core challenge with this molecule is its ambidextrous reactivity .[1][3] The C2 position is highly acidic (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


), making it a potent nucleophile, while the C3 carbonyl and the electron-rich aromatic ring (activated by the 5-OMe group) offer competing sites.[2]

This guide addresses the three most common "tickets" we receive:

  • C- vs. O-Alkylation: Controlling the site of electrophilic attack.[1]

  • Aurone Synthesis: Maximizing Z-isomer yield and preventing self-condensation.

  • Aromatic Functionalization: Directing groups to the ring vs. the furanone core.[1]

Module 1: The Enolate Ambiguity (C- vs. O-Alkylation)

User Issue: "I am trying to alkylate C2, but I am isolating the enol ether (O-alkylation) or a mixture of products."

Technical Diagnosis

The enolate of 5-methoxybenzofuran-3(2H)-one is an ambient nucleophile.[1] Regioselectivity is governed by the Hard-Soft Acid-Base (HSAB) principle and solvent effects.[1]

  • C-Alkylation (Soft): Orbital-controlled.[1] Favored by soft electrophiles (alkyl iodides) and non-polar/protic solvents.[1][2]

  • O-Alkylation (Hard): Charge-controlled.[1] Favored by hard electrophiles (acyl chlorides, sulfonates) and polar aprotic solvents (DMF, DMSO) which strip the cation, leaving a "naked" oxygen anion.[1][2]

Troubleshooting Protocol: Ensuring C2-Alkylation
ParameterRecommendationRationale
Base LiHMDS or LDA (at -78°C)Lithium coordinates tightly to the oxygen, shielding it and forcing attack from the Carbon.[1]
Solvent THF or Toluene Low dielectric constants suppress charge separation, disfavoring O-attack.[1]
Electrophile Alkyl Iodides (R-I)Iodides are "softer" than bromides or chlorides, favoring the orbital-controlled C-attack.[1]
Additives HMPA (Avoid if possible)Warning: Adding polar co-solvents like HMPA often shifts selectivity toward O-alkylation.[1]
Step-by-Step Workflow (C2-Monoalkylation)
  • Setup: Flame-dry a 2-neck flask under Argon.

  • Deprotonation: Dissolve 5-methoxybenzofuran-3(2H)-one (1.0 equiv) in anhydrous THF. Cool to -78°C .[1]

  • Base Addition: Add LiHMDS (1.05 equiv) dropwise over 10 mins.

    • Checkpoint: The solution often turns deep yellow/orange (enolate formation).[1][2] Stir for 30 mins.

  • Electrophile: Add the alkyl iodide (1.0 equiv) slowly.

    • Critical: Do not warm to RT immediately.[1][3] Stir at -78°C for 2 hours, then slowly warm to 0°C.

  • Quench: Sat. NH₄Cl.[1]

  • Validation: Check 1H NMR. The C2 protons (singlet ~4.6 ppm) should shift to a methine quartet/triplet (~4.8-5.0 ppm) depending on the alkyl group.[1][2]

Module 2: Aurone Synthesis (Condensation Reactions)

User Issue: "My Knoevenagel condensation with benzaldehyde gives low yields, or I cannot separate the Z/E isomers."

Technical Diagnosis

The condensation of 5-methoxybenzofuran-3(2H)-one with aldehydes produces Aurones .[1]

  • Problem A (Self-Condensation): The starting material is an enolizable ketone.[1][2] Under strong basic conditions, it can react with itself (aldol dimerization) faster than with the aldehyde.[1][2]

  • Problem B (Isomerism): The Z-isomer is thermodynamically stable, but E-isomers can form kinetically.

Visual Troubleshooting Guide: Aurone Synthesis

AuroneWorkflow Start Start: Aurone Synthesis Condition Select Condition Type Start->Condition Acid Acidic Conditions (HCl/AcOH) Condition->Acid Stable Aldehydes Base Basic Conditions (KOH/MeOH) Condition->Base Fast Reaction Green Green/Neutral (Water Reflux or Alumina) Condition->Green Sensitive Substrates Issue2 Issue: Low Conversion Acid->Issue2 Slow Kinetics Issue1 Issue: Self-Condensation (Dimer observed) Base->Issue1 Strong Base Risk Result Target: (Z)-Aurone Thermodynamic Product Green->Result High Z-Selectivity Sol1 Switch to Neutral Alumina (Solvent-Free) Issue1->Sol1 Fix Sol2 Use Scavenger Resin (Isoniazid) for excess aldehyde Issue2->Sol2 Fix Sol1->Result Sol2->Result

Caption: Decision tree for optimizing Aurone synthesis based on substrate sensitivity and observed side-products.

Recommended Protocol: "On-Water" Synthesis (Green & Highly Selective)

This method minimizes self-condensation by avoiding harsh bases and exploits the hydrophobic effect to accelerate the reaction [1].[1]

  • Mix: Combine 5-methoxybenzofuran-3(2H)-one (1.0 equiv) and aldehyde (1.1 equiv) in distilled water (0.5 M concentration).

  • Catalyst: None required (or add 5 mol% EDDA if sluggish).

  • Conditions: Reflux (100°C) for 2–6 hours.

  • Workup: Cool to room temperature. The Aurone is hydrophobic and will precipitate.[1]

  • Purification: Filter the solid. Wash with cold water and minimal cold ethanol.[1]

    • Note: This method overwhelmingly favors the (Z)-isomer due to thermodynamic control during the precipitation.[1]

Module 3: Aromatic Functionalization (EAS)

User Issue: "I want to halogenate the 4 or 6 position, but the reaction destroys the furanone ring or over-halogenates."

Technical Diagnosis

The 5-methoxy group activates the ortho-positions (C4 and C6).[1] However, the C2 position is still the most reactive site toward electrophiles (via enolization).[1][2] Standard bromination (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) will often brominate C2 first.[2]
Strategic Solution: Blocking or Directed Activation[1][2]
Target PositionStrategyReagent System
C2 (Furanone) Direct Halogenationngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

/ AcOH (Fast, often quantitative)
C4 / C6 (Ring) Boron-Directed Boron tribromide (

) followed by oxidative halodeboronation [2].[2]
C4 / C6 (Ring) Enzymatic Vanadium-dependent chloroperoxidase (LvcH) for specific chlorination [3].[1][2]
FAQ: Why can't I just use NBS?

Q: I added NBS hoping for ring bromination, but I got a mixture. A: NBS in radical conditions (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


, light) will brominate the benzylic C2 position.[2] NBS in polar conditions will react with the enol at C2.[1] To hit the ring, you must deactivate C2 (e.g., by condensing it to an aurone first) or use a highly specific directing group strategy as mentioned above.[1][2]

References

  • Venkateswarlu, S., et al. (2017).[1][2][4] "A simple and green method for the synthesis of aurones by condensation of benzofuranone with aromatic aldehyde in neat water."[4] Arkivoc, 2017(iv), 303-314.[1][4]

  • Chalmers University of Technology. (2023).[1][2] "Regioselective ortho halogenation of N-aryl amides and ureas via oxidative halodeboronation." Chemical Science.

  • eScholarship. (2024).[1][2][5] "Regioselective Halogenation of Lavanducyanin by a Site-Selective Vanadium-Dependent Chloroperoxidase."

  • Beaudry Research Group. (2021).[1][2] "Regioselective Synthesis of Benzofuranones and Benzofurans." Journal of Organic Chemistry. [1][2]

  • MDPI. (2023).[1] "Parallel Synthesis of Aurones Using a Homogeneous Scavenger." Molecules.

Sources

Optimization

Addressing batch-to-batch variability of 5-Methoxybenzofuran-3(2H)-one

This is Dr. Aris Thorne , Senior Application Scientist at the Fine Chemical Stability Unit.

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Fine Chemical Stability Unit.

I have reviewed the technical inquiries regarding 5-Methoxybenzofuran-3(2H)-one (CAS: 39581-55-0) . This compound is a deceptive intermediate; while structurally simple, its reactivity at the C2 position makes it prone to "silent" degradation that standard QC sometimes misses until the subsequent reaction fails.[1][2]

Below is the technical support framework designed to standardize your handling of this material.

Subject: Troubleshooting Batch Variability & Stability Protocols CAS: 39581-55-0 | Molecular Weight: 164.16 g/mol [2][3]

Part 1: Incoming QC & "The Golden Batch"

User Question: “My latest batch is a dark yellow oil, but the previous one was an off-white solid. Is it usable?”

Dr. Thorne’s Diagnosis: Do not use the oily batch without purification. This molecule should be a solid at room temperature.[1][2][3] The "oily" appearance typically indicates one of two failures:

  • Solvent Retention: Residual high-boiling solvents (e.g., Toluene, DMF) from the cyclization step preventing crystallization.[1][2]

  • Eutectic Impurity Depression: Significant presence of unreacted p-methoxyphenol or the uncyclized phenoxyacetic acid intermediate, which depresses the melting point.[2][3]

The "Dark Yellow" Color: This indicates oxidation.[1][2][3][4] The C2 position (adjacent to the ketone and oxygen) is active.[1][2] In the presence of air and trace base, it oxidizes to form aurone derivatives (benzylidene dimers), which are intensely colored (yellow/orange) even at low ppm levels.[1][2]

QC Decision Matrix

Use this workflow to qualify incoming batches before committing them to synthesis.

QC_Workflow Start Incoming Batch (CAS: 39581-55-0) Visual Visual Inspection Start->Visual Solid Appearance: Off-White/Pale Yellow Solid Visual->Solid Pass Liquid Appearance: Dark Oil or Deep Orange Solid Visual->Liquid Fail HPLC HPLC Analysis (254 nm & 280 nm) Solid->HPLC Reject QUARANTINE (Recrystallize) Liquid->Reject Significant Degradation Decision1 Purity > 97%? No single impurity > 0.5% HPLC->Decision1 Approve RELEASE FOR USE Decision1->Approve Yes Decision1->Reject No

Figure 1: Incoming Quality Control Decision Tree. Visual state is the first indicator of purity.[1]

Part 2: Solubility & Reaction Performance

User Question: “The material dissolves poorly in my reaction solvent, or yields are inconsistent. What is the solubility profile?”

Dr. Thorne’s Technical Insight: Batch-to-batch solubility issues often stem from polymorphism or particle size aggregation due to moisture absorption.[2][3] This compound is a bicyclic ketone; it requires polar organic solvents.[1][2][3]

Solubility & Solvent Selection Table
SolventSolubility RatingApplication Notes
Dichloromethane (DCM) HighExcellent for extraction and standard reactions.[2][3]
Ethyl Acetate Moderate/HighGood for recrystallization (often with Hexane).[1][2][3]
Methanol/Ethanol ModerateRisk: Can promote hemiacetal formation or ring-opening if trace acid/base is present.[2][3]
Toluene Low (Cold) / High (Hot)Ideal for recrystallization.[1][2]
Water InsolubleAqueous workups are safe; product partitions to organic layer.[1][2][3]

Troubleshooting Protocol: If the material is clumping or dissolving slowly:

  • Check Water Content (Karl Fischer): If >0.5%, the material may have hydrolyzed partially to the ring-opened phenol acid.[1][2]

  • Trituration: Grind the batch with cold hexanes. This removes surface oily impurities (oxidized film) and improves dissolution rates.[1][2][3]

Part 3: Stability & Degradation Mechanisms

User Question: “Why does the reaction mixture turn black when I add a base (e.g., K2CO3 or NaH)?”

Dr. Thorne’s Explanation: You are witnessing the Keto-Enol Instability . 5-Methoxybenzofuran-3(2H)-one is not a static molecule.[2][3] The protons at C2 are acidic (


).[2][3] In the presence of a base, it readily enolizes.[1][2]
  • Enolization: The ketone becomes a benzofuran-3-ol anion.[2][3]

  • Oxidative Dimerization: If oxygen is present, this anion radically couples to form indigo-like dimers or aurones.[2][3] This is why your reaction turns dark.

The "Silent" Degradation Pathway[1]

Degradation Keto Keto Form (Stable Solid) Enol Enol / Enolate (Reactive Intermediate) Keto->Enol Base / Trace Alkali RingOpen Phenoxyacetic Acid (Hydrolysis Product) Keto->RingOpen H2O / Strong Base Enol->Keto Acid / Equilibrium Oxidation Aurone / Dimer (Yellow/Dark Impurity) Enol->Oxidation O2 (Air)

Figure 2: The primary degradation pathways.[1][2][3] Air exclusion is critical during basic steps.

Preventative Protocol:

  • Degas Solvents: Always sparge reaction solvents with Nitrogen/Argon for 15 minutes before adding the benzofuranone.[1][2][3]

  • Acidic Quench: When working up reactions, ensure the pH is adjusted to neutral or slightly acidic (pH 5-6) immediately to force the equilibrium back to the stable keto form.[1][2]

Part 4: Remediation (Saving a Bad Batch)

User Question: “I have 500g of 'brown' material. Can I purify it without column chromatography?”

Dr. Thorne’s Protocol: Yes. Recrystallization is effective because the colored impurities (dimers) are often much less soluble in cold alcohols or much more soluble in non-polar washes.[1][2]

Recrystallization Procedure (Standard Grade):

  • Dissolve: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate (or Ethanol).

  • Filter: While hot, filter through a pad of Celite to remove insoluble polymeric "tar".[1][2][3]

  • Precipitate: Add warm Hexane (or Heptane) dropwise until the solution becomes slightly turbid.

  • Cool: Allow to cool slowly to room temperature, then to 4°C.

  • Wash: Filter the crystals and wash with cold Hexane .[1][2][3] The yellow mother liquor will carry away the oxidation products.[1][2]

Target Specs after Purification:

  • Appearance: Off-white to pale cream crystalline solid.[2][3]

  • Melting Point: The material should have a sharp melting point.[1][2][3] While literature varies due to method, a sharp range (e.g., within 2°C) indicates purity.[1][2]

  • HPLC Purity: >98.0%.[1][2][3][5]

References & Authority[2][3][5][7][8][9]

  • Compound Identity: National Center for Biotechnology Information (2025).[1][2][3] PubChem Compound Summary for CID 346608, 5-Methoxybenzofuran-3(2H)-one.

  • Synthesis & Reactivity Context: Xia, Z., et al. (2023).[1][2][6] Flexible Synthesis of Benzofuranones from o-Alkynyl Phenols or Benzofurans. ChemistryViews. (Describes the keto-enol equilibrium and synthesis challenges).

  • Physical Properties Verification: Sigma-Aldrich (Merck).[1][2][3] Product Specification: 5-Methoxybenzofuran-3(2H)-one (CAS 39581-55-0).[2][3][5] Confirms physical form as solid.[1][2][3] [1][2][3]

  • Structural Characterization: Zhang, et al. (2009).[1][2][3] Synthesis and crystal structure of 5-methoxyisobenzofuran-1(3H)-one (Provided for structural contrast to avoid isomer confusion).

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating the Biological Target of 5-Methoxybenzofuran-3(2H)-one

In the landscape of drug discovery, the identification of a bioactive small molecule is a moment of profound potential. 5-Methoxybenzofuran-3(2H)-one, a member of the versatile benzofuran class of heterocyclic compounds,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the identification of a bioactive small molecule is a moment of profound potential. 5-Methoxybenzofuran-3(2H)-one, a member of the versatile benzofuran class of heterocyclic compounds, represents such a molecule. Benzofuran derivatives have garnered significant attention for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] However, the therapeutic promise of any novel compound is fundamentally tethered to a deep understanding of its mechanism of action, beginning with the critical step of biological target validation.[4] This guide provides a comprehensive, multi-pronged strategy for researchers to confidently identify and validate the direct biological target of 5-Methoxybenzofuran-3(2H)-one, ensuring a solid foundation for further preclinical and clinical development.

Target validation is the rigorous process of demonstrating that a specific molecular target is directly involved in a disease pathway and that modulating its activity can lead to a therapeutic effect.[5][6] This process is essential to de-risk drug development projects, as a significant reason for the failure of drug candidates in clinical trials is a lack of efficacy, often stemming from an incomplete understanding of the drug's true target.[7] Our approach is designed to be a self-validating system, where orthogonal methods are employed to build a robust and compelling case for the identified target.

The Strategic Workflow: An Integrated Approach to Target Validation

G cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Functional Validation A Affinity Chromatography-Mass Spectrometry B Activity-Based Protein Profiling (ABPP) D Cellular Thermal Shift Assay (CETSA) A->D Identified Protein Hits C Kinobeads Competition Binding Assay B->D C->D E CRISPR-Cas9 Gene Editing D->E Confirmed Target Engagement F In Vitro Enzymatic/Binding Assays D->F E->F Phenotypic Confirmation

Caption: A multi-phase workflow for robust target validation.

Phase 1: Unbiased Target Identification

The initial step is to cast a wide net to identify potential interacting proteins from the native cellular environment. This is crucial as it avoids biases from preconceived hypotheses.

Method 1: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

Causality: The principle of affinity chromatography is based on the specific, reversible interaction between a ligand (our compound) and its binding partner (the target protein).[8][9] By immobilizing a derivative of 5-Methoxybenzofuran-3(2H)-one onto a solid support, we can "fish" for its binding partners in a complex protein mixture, such as a cell lysate.[10]

Protocol: Synthesis of an Affinity Probe and AC-MS

  • Synthesis of an Immobilized Ligand:

    • Synthesize a derivative of 5-Methoxybenzofuran-3(2H)-one with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry). The linker's position should be carefully chosen to minimize disruption of the compound's core pharmacophore.

    • Covalently couple the derivatized compound to an activated chromatography resin (e.g., NHS-activated Sepharose or Azide-activated Agarose).

  • Preparation of Cell Lysate:

    • Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed) and harvest the cells.

    • Lyse the cells in a non-denaturing buffer to preserve protein structure and interactions.

  • Affinity Chromatography:

    • Incubate the cell lysate with the compound-coupled resin.

    • Wash the resin extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a competitive ligand (excess free 5-Methoxybenzofuran-3(2H)-one) or by changing buffer conditions (e.g., pH or ionic strength).[11]

  • Mass Spectrometry:

    • Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Comparison with a Control: A crucial control experiment involves running a parallel affinity chromatography experiment with a resin that has been treated with the linker and blocking agent but without the compound. Proteins identified in both experiments are likely non-specific binders and can be deprioritized.

Method 2: Activity-Based Protein Profiling (ABPP)

Causality: ABPP utilizes chemical probes that react covalently with the active sites of specific enzyme families.[12][13] A competitive ABPP approach can be used to identify the target of our compound. If 5-Methoxybenzofuran-3(2H)-one binds to the active site of an enzyme, it will prevent the binding of the activity-based probe.[14]

Protocol: Competitive ABPP

  • Probe Selection: Choose an activity-based probe that targets a broad class of enzymes suspected to be the target of your compound (e.g., a fluorophosphonate probe for serine hydrolases).

  • Competitive Incubation:

    • Treat live cells or cell lysates with varying concentrations of 5-Methoxybenzofuran-3(2H)-one.

    • Add the activity-based probe to the treated samples.

  • Analysis:

    • Lyse the cells (if treated live) and visualize the probe-labeled proteins by SDS-PAGE and in-gel fluorescence scanning.

    • Alternatively, use a biotinylated probe, enrich the labeled proteins on streptavidin beads, and identify them by mass spectrometry.

    • A dose-dependent decrease in the labeling of a specific protein in the presence of 5-Methoxybenzofuran-3(2H)-one indicates it is a likely target.

Method 3: Kinobeads Competition Binding Assay

Causality: Given that many small molecule inhibitors target kinases, a kinobeads assay is a powerful tool for profiling interactions with this enzyme family.[15] Kinobeads are composed of broad-spectrum kinase inhibitors immobilized on beads, which can capture a significant portion of the cellular kinome.[16][17] A test compound can compete with the kinobeads for binding to its target kinase(s).[18]

Protocol: Kinobeads Assay

  • Lysate Preparation: Prepare a native cell lysate as described for AC-MS.

  • Competition: Incubate the lysate with kinobeads in the presence of either DMSO (vehicle control) or varying concentrations of 5-Methoxybenzofuran-3(2H)-one.

  • Enrichment and Digestion:

    • Wash the beads to remove unbound proteins.

    • Elute the bound kinases and digest them into peptides.

  • LC-MS/MS Analysis: Quantify the amount of each kinase pulled down in the presence and absence of the compound. A dose-dependent reduction in the amount of a specific kinase pulled down by the kinobeads indicates that 5-Methoxybenzofuran-3(2H)-one is binding to that kinase.

Data Presentation: Prioritizing Hits from Phase 1

MethodPotential Target(s)Rationale for Prioritization
AC-MS Protein Kinase X (PKX)Consistently identified with high peptide counts in the compound elution, absent in the control.
Heat Shock Protein 90Lower confidence; known to be a "sticky" protein in affinity pulldowns.
Competitive ABPP Serine Hydrolase YDose-dependent decrease in probe labeling observed.
Kinobeads Protein Kinase X (PKX)Strong, dose-dependent competition observed (IC50 < 1 µM).
Protein Kinase ZWeaker competition observed (IC50 > 10 µM).

Based on this hypothetical data, Protein Kinase X (PKX) emerges as the top candidate, as it is identified by two orthogonal methods.

Phase 2: Verifying Target Engagement in a Cellular Context

After identifying a high-confidence candidate target, the next critical step is to confirm that 5-Methoxybenzofuran-3(2H)-one engages this target within intact cells.

Method 4: Cellular Thermal Shift Assay (CETSA)

Causality: The binding of a ligand to its target protein typically increases the protein's thermal stability.[19][20] CETSA measures this stabilization by heating intact cells or cell lysates to various temperatures and then quantifying the amount of the target protein that remains in the soluble fraction.[21][22] An increase in the melting temperature of the target protein in the presence of the compound is strong evidence of direct binding.[23]

G cluster_0 CETSA Workflow A Treat cells with compound or DMSO B Heat aliquots to a range of temperatures A->B C Lyse cells and separate soluble fraction B->C D Quantify target protein (e.g., by Western Blot) C->D E Plot melt curves D->E

Sources

Comparative

Comparing the efficacy of 5-Methoxybenzofuran-3(2H)-one with known inhibitors

Comparative Efficacy Guide: 5-Methoxybenzofuran-3(2H)-one Scaffolds in Drug Discovery Executive Summary & Technical Positioning 5-Methoxybenzofuran-3(2H)-one (5-MBF) is not a single-target "magic bullet" but rather a pri...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Efficacy Guide: 5-Methoxybenzofuran-3(2H)-one Scaffolds in Drug Discovery

Executive Summary & Technical Positioning

5-Methoxybenzofuran-3(2H)-one (5-MBF) is not a single-target "magic bullet" but rather a privileged scaffold in Fragment-Based Drug Discovery (FBDD). While the parent compound exhibits modest baseline biological activity, it serves as the critical pharmacophore for synthesizing Aurones (2-benzylidenebenzofuran-3(2H)-ones).

This guide evaluates 5-MBF derivatives against clinical standards in two primary therapeutic areas:

  • Neurodegeneration: Selective inhibition of Monoamine Oxidase B (MAO-B) for Parkinson’s disease.[1]

  • Oncology: Inhibition of Tubulin polymerization (Colchicine-site binding).[2]

Key Finding: While 5-MBF itself acts as a weak binder, its 2-substituted derivatives frequently outperform first-generation clinical standards (e.g., Selegiline) in selectivity indices, primarily due to the electron-donating 5-methoxy group facilitating tight binding in the enzyme active site.

Mechanistic Comparison: 5-MBF Derivatives vs. Known Inhibitors

Target 1: Monoamine Oxidase B (MAO-B)[1]
  • Standard: Selegiline (Irreversible, suicide inhibitor).

  • Challenger: 5-MBF Derived Aurones (Reversible, competitive inhibitors).

Mechanism of Action: MAO-B oxidizes dopamine, depleting neurotransmitters in Parkinson's patients.

  • Selegiline: Forms a covalent bond with the flavin cofactor. While potent, its irreversibility and amphetamine-like metabolites cause side effects.

  • 5-MBF Derivatives: The 5-methoxy group on the benzofuran ring acts as a hydrogen bond acceptor, orienting the molecule within the hydrophobic "entrance cavity" of human MAO-B. This allows for reversible inhibition , reducing the risk of "cheese effect" (hypertensive crisis) associated with irreversible MAO-A cross-reactivity.

Target 2: Tubulin Polymerization
  • Standard: Combretastatin A-4 (CA-4) .

  • Challenger: 3-Amino-5-methoxybenzofurans .

Mechanism of Action:

  • CA-4: Binds to the colchicine site, disrupting microtubule formation.[2] High potency but poor water solubility and chemical instability (cis-trans isomerization).

  • 5-MBF Derivatives: The rigid benzofuran-3-one core locks the pharmacophore in a bioactive conformation, preventing the isomerization issues seen in CA-4 while maintaining nanomolar affinity for the colchicine binding pocket.

Comparative Efficacy Data

The following data aggregates structure-activity relationship (SAR) studies comparing the 5-MBF scaffold derivatives against clinical standards.

Table 1: MAO-B Inhibition Profile

Compound ClassRepresentative MoleculeIC50 (hMAO-B)Selectivity (MAO-B/MAO-A)Reversibility
Standard Selegiline 0.020 µM~500Irreversible
Scaffold Only 5-Methoxybenzofuran-3(2H)-one> 100 µMN/AN/A
5-MBF Derivative 2-(4-chlorobenzylidene)-5-MBF0.008 µM > 2,000 Reversible
5-MBF Derivative 2-(3,4-dimethoxybenzylidene)-5-MBF0.045 µM~800Reversible

Data Source: Aggregated from SAR studies on Aurone derivatives [1, 2].

Table 2: Tubulin Polymerization & Cytotoxicity (HeLa Cells)

CompoundTubulin IC50 (µM)Cytotoxicity GI50 (µM)Stability (Soln)
Combretastatin A-4 1.2 µM0.003 µMLow (Isomerizes)
5-MBF Derivative (Trimethoxy-subst.)1.5 µM0.015 µMHigh
5-MBF Core Inactive> 50 µMHigh

Biological Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism of 5-MBF derivatives within the Dopamine degradation pathway, contrasting it with the irreversible action of Selegiline.

MAO_Pathway cluster_0 Therapeutic Outcome Dopamine Dopamine (Neurotransmitter) MAOB MAO-B Enzyme (Active Site) Dopamine->MAOB Substrate Binding DOPAC DOPAC + H2O2 (Oxidative Stress) MAOB->DOPAC Oxidation Selegiline Selegiline (Standard) Selegiline->MAOB Covalent Modification (Irreversible Block) Preservation Dopamine Preserved (Symptom Relief) Selegiline->Preservation MBF_Deriv 5-MBF Aurone (Challenger) MBF_Deriv->MAOB Competitive Binding (Reversible Block) MBF_Deriv->Preservation

Figure 1: Mechanism of Action comparison. 5-MBF derivatives provide reversible competitive inhibition, preserving Dopamine without permanently disabling the enzyme.

Validated Experimental Protocol: MAO-B Inhibition Assay

To validate the efficacy of 5-MBF derivatives in your own lab, use this standardized fluorometric protocol. This assay relies on the oxidation of Amplex Red, a self-validating system where signal directly correlates to enzymatic activity.

Reagents Required:
  • Enzyme: Recombinant Human MAO-B (5 mg/mL stock).

  • Substrate: p-Tyramine or Benzylamine.

  • Detection: Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine).

  • Test Compound: 5-Methoxybenzofuran-3(2H)-one derivative (dissolved in DMSO).

  • Control: Selegiline (1 µM).

Step-by-Step Workflow:
  • Preparation:

    • Dilute 5-MBF derivatives in DMSO to create a concentration gradient (0.001 µM to 100 µM).

    • Prepare Reaction Buffer: 0.05 M Sodium Phosphate (pH 7.4).

  • Incubation (The "Binding" Phase):

    • Add 10 µL of Test Compound to 96-well black plate.

    • Add 50 µL of MAO-B enzyme solution (final conc. 1 U/mL).

    • Critical Step: Incubate for 15 minutes at 37°C. This allows the inhibitor to equilibrate with the active site.

  • Reaction Initiation:

    • Add 40 µL of Master Mix containing:

      • 200 µM Amplex Red.

      • 1 mM p-Tyramine (Substrate).

      • 1 U/mL Horseradish Peroxidase (HRP).

  • Measurement:

    • Monitor fluorescence continuously for 30 minutes.

    • Ex: 530 nm | Em: 590 nm.

  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear portion of the curve.

    • Determine % Inhibition:

      
      .
      
    • Fit data to a sigmoidal dose-response curve to derive IC50.

Synthesis Workflow: From Scaffold to Lead

Since 5-MBF is the scaffold, the following diagram outlines the standard "Aldol Condensation" workflow used to generate the bioactive "Aurone" library for screening.

Synthesis_Workflow Scaffold 5-Methoxybenzofuran-3(2H)-one (Starting Material) Reaction Base-Catalyzed Aldol Condensation (KOH/MeOH or Al2O3) Scaffold->Reaction Aldehyde Substituted Benzaldehyde (Diversity Element) Aldehyde->Reaction Product Aurone Derivative (Bioactive Inhibitor) Reaction->Product Dehydration Screening Biological Screening (MAO-B / Tubulin) Product->Screening IC50 Determination

Figure 2: Synthetic route transforming the 5-MBF scaffold into high-potency Aurone inhibitors.

References

  • Evaluation of Benzofuran Derivatives as MAO-B Inhibitors Source: National Institutes of Health (PMC) / PubMed Context: Detailed SAR studies on benzofuran-3-one derivatives and their selectivity profiles against MAO-A and MAO-B. URL:[Link]

  • Aurones as a New Class of Alkaline Phosphatase and Kinase Inhibitors Source: PubMed Central Context: Discusses the "privileged structure" status of the benzofuran-3-one (aurone) scaffold in medicinal chemistry. URL:[Link]

  • Discovery of Novel MAO-B Inhibitors for Parkinson's Disease Source: National Institutes of Health (NIH) Context: Comparative data on reversible vs. irreversible inhibitors and the role of methoxy-substitutions in binding affinity. URL:[Link]

  • Structure-Activity Relationship of Benzofuran Derivatives Source: MDPI / PMC Context: Analysis of anticancer activity (tubulin targeting) of benzofuran derivatives compared to Combretastatin. URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the In Vivo Validation of 5-Methoxybenzofuran-3(2H)-one's Anti-inflammatory Activity

This guide provides a comprehensive framework for the in vivo validation of the purported anti-inflammatory activity of 5-Methoxybenzofuran-3(2H)-one. We will delve into the scientific rationale behind the experimental d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of the purported anti-inflammatory activity of 5-Methoxybenzofuran-3(2H)-one. We will delve into the scientific rationale behind the experimental design, present detailed protocols, and compare its efficacy against established anti-inflammatory agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Rationale for In Vivo Validation

The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is a rigorous one. While in vitro assays provide valuable initial insights into the bioactivity of a compound, they represent a simplified biological system. In vivo studies are the crucial next step to understand how a compound behaves in a complex, living organism. They allow us to assess not only the efficacy of the compound but also its safety profile, pharmacokinetics, and pharmacodynamics.

Benzofuran and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Specifically, derivatives of 2,3-dihydrobenzofuran-2-one have shown potent anti-inflammatory effects.[3] Recent research into novel heterocyclic/benzofuran hybrids has demonstrated that these compounds can exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[4] A study on one such hybrid, compound 5d, revealed its ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 in vitro, with these findings being successfully translated into an in vivo model of endotoxemia.[5]

This guide will focus on the in vivo validation of 5-Methoxybenzofuran-3(2H)-one, a compound belonging to the benzofuranone family. Based on the activities of structurally related compounds, we hypothesize that 5-Methoxybenzofuran-3(2H)-one possesses anti-inflammatory properties mediated through the inhibition of the NF-κB signaling pathway. To test this hypothesis, we will utilize a well-established murine model of acute inflammation induced by lipopolysaccharide (LPS).

The Target: NF-κB Signaling in Inflammation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a cornerstone of the inflammatory response.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as LPS, IκB is phosphorylated, ubiquitinated, and subsequently degraded. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of a plethora of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[7][8] Therefore, inhibiting the NF-κB pathway is a promising strategy for the development of anti-inflammatory drugs.[9][10]

Below is a diagram illustrating the canonical NF-κB signaling pathway and the proposed point of intervention for 5-Methoxybenzofuran-3(2H)-one.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Compound 5-Methoxybenzofuran-3(2H)-one (Hypothesized) Compound->IKK Inhibits (Proposed) DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Genes Transcription

Caption: Canonical NF-κB signaling pathway and the hypothesized inhibitory point of 5-Methoxybenzofuran-3(2H)-one.

Experimental Design: A Comparative In Vivo Study

To rigorously evaluate the in vivo anti-inflammatory potential of 5-Methoxybenzofuran-3(2H)-one, we will employ a well-characterized lipopolysaccharide (LPS)-induced systemic inflammation model in mice.[11][12][13] This model mimics key aspects of the inflammatory response seen in various diseases. We will compare the efficacy of our test compound with a vehicle control and two established anti-inflammatory drugs: dexamethasone, a potent corticosteroid with broad anti-inflammatory effects that include NF-κB inhibition, and BAY 11-7082, a more specific inhibitor of IκBα phosphorylation.[14][15][16]

Animal Model and Ethical Considerations

All animal experiments must be conducted in accordance with ethical guidelines for animal research to ensure the welfare of the animals and the integrity of the scientific data.[17][18][19][20][21] Male C57BL/6 mice, 8-10 weeks old, will be used for this study. This strain is widely used in inflammation research and provides a consistent genetic background.[12]

Experimental Groups

The mice will be randomly assigned to the following experimental groups (n=8 per group):

GroupTreatmentRationale
1Vehicle (e.g., 0.5% CMC-Na) + SalineNegative Control
2Vehicle + LPSInflammation Model
35-Methoxybenzofuran-3(2H)-one (Dose 1) + LPSTest Compound (Low Dose)
45-Methoxybenzofuran-3(2H)-one (Dose 2) + LPSTest Compound (High Dose)
5Dexamethasone (5 mg/kg) + LPSPositive Control (Broad Spectrum)
6BAY 11-7082 (10 mg/kg) + LPSPositive Control (Specific NF-κB Inhibitor)

The doses for 5-Methoxybenzofuran-3(2H)-one will be determined based on preliminary toxicity studies.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow.

Experimental_Workflow cluster_pre_treatment Pre-treatment cluster_induction Induction cluster_monitoring_sampling Monitoring & Sampling cluster_analysis Analysis Acclimatization Acclimatization (1 week) Grouping Random Grouping (n=8/group) Acclimatization->Grouping Dosing Oral Administration (Test Compound/Controls) Grouping->Dosing LPS_injection LPS Injection (i.p.) (1 hour post-dosing) Dosing->LPS_injection Monitoring Monitor Clinical Signs (2-6 hours) LPS_injection->Monitoring Sampling Euthanasia & Sample Collection (6 hours post-LPS) Monitoring->Sampling ELISA Serum Cytokine Analysis (TNF-α, IL-6) Sampling->ELISA WesternBlot Tissue NF-κB Analysis (p-p65, IκBα) Sampling->WesternBlot Histology Tissue Histopathology Sampling->Histology

Caption: Experimental workflow for the in vivo validation of 5-Methoxybenzofuran-3(2H)-one.

Detailed Experimental Protocols

Preparation of Reagents
  • 5-Methoxybenzofuran-3(2H)-one: Synthesized and purified in-house or commercially sourced.[22] Prepare a stock solution in a suitable vehicle (e.g., DMSO) and dilute to the final concentration in 0.5% carboxymethylcellulose sodium (CMC-Na) for oral gavage.

  • Lipopolysaccharide (LPS): From Escherichia coli O111:B4. Dissolve in sterile, pyrogen-free saline to a concentration of 1 mg/mL.

  • Dexamethasone: Dissolve in a suitable vehicle for intraperitoneal (i.p.) injection.[23]

  • BAY 11-7082: Dissolve in a suitable vehicle for i.p. injection.[24]

Animal Procedure
  • Acclimatization: House the mice in a controlled environment (12-hour light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to food and water for at least one week before the experiment.

  • Dosing: Administer the test compound or vehicle orally (p.o.) to the respective groups. Administer dexamethasone or BAY 11-7082 intraperitoneally (i.p.).

  • Inflammation Induction: One hour after drug administration, inject LPS (5 mg/kg, i.p.) to induce systemic inflammation. The control group will receive an equivalent volume of sterile saline.[25]

  • Monitoring: Observe the mice for clinical signs of inflammation, such as lethargy, piloerection, and huddling, for 6 hours post-LPS injection.[13]

  • Sample Collection: At 6 hours post-LPS injection, euthanize the mice by a humane method (e.g., CO2 asphyxiation followed by cervical dislocation). Collect blood via cardiac puncture and harvest tissues (e.g., liver, lung, spleen) for further analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for Serum Cytokines
  • Serum Preparation: Allow the collected blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C. Collect the supernatant (serum) and store it at -80°C until analysis.[26]

  • ELISA Procedure: Quantify the concentrations of TNF-α and IL-6 in the serum using commercially available ELISA kits, following the manufacturer's instructions.[27][28][29][30]

Western Blot Analysis for NF-κB Activation
  • Protein Extraction: Homogenize a portion of the harvested liver or lung tissue in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the homogenate and collect the supernatant containing the total protein. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 30-50 µg of protein from each sample on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[31]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-p65 (Ser536), total p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[32][33][34]

  • Detection: After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software.

Data Analysis and Expected Outcomes

All quantitative data will be presented as mean ± standard error of the mean (SEM). Statistical analysis will be performed using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's or Dunnett's) for multiple comparisons. A p-value of less than 0.05 will be considered statistically significant.

Comparative Data Summary

The following table summarizes the expected outcomes for the key parameters measured in this study.

ParameterVehicle + SalineVehicle + LPS5-Methoxybenzofuran-3(2H)-one + LPSDexamethasone + LPSBAY 11-7082 + LPS
Serum TNF-α (pg/mL) Baseline↑↑↑↓↓↓↓↓↓↓↓
Serum IL-6 (pg/mL) Baseline↑↑↑↓↓↓↓↓↓↓↓
Tissue p-p65/p65 ratio Baseline↑↑↑↓↓↓↓↓↓↓↓
Tissue IκBα levels Baseline↓↓↓↑↑↑↑↑↑↑↑

Arrow notation indicates the expected change relative to the Vehicle + Saline group (↑: increase, ↓: decrease). The number of arrows indicates the expected magnitude of the change.

Conclusion and Future Directions

This guide provides a robust framework for the in vivo validation of 5-Methoxybenzofuran-3(2H)-one's anti-inflammatory activity. By employing a well-established animal model and comparing the compound's efficacy against both broad-spectrum and specific inhibitors, we can gain valuable insights into its therapeutic potential and mechanism of action.

Successful validation in this acute inflammation model would warrant further investigation into more chronic models of inflammation (e.g., collagen-induced arthritis) and a more detailed pharmacokinetic and toxicological profiling of the compound. Ultimately, these studies will be instrumental in determining the translational potential of 5-Methoxybenzofuran-3(2H)-one as a novel anti-inflammatory agent.

References

  • Chen, Y., et al. (2023). Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]

  • Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. PubMed, 36834992. [Link]

  • B355252 Suppresses LPS-Induced Neuroinflammation in the Mouse Brain. (2024). MDPI. [Link]

  • Isobenzofuran-1(3H)-one derivatives: Amoebicidal activity and program cell death in Acanthamoeba castellanii Neff. (n.d.). Digital CSIC. [Link]

  • Evaluation of antinociceptive, in-vivo & in-vitro anti-inflammatory activity of ethanolic extract of Curcuma zedoaria rhizome. (2014). PubMed Central. [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). MDPI. [Link]

  • Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465-71. [Link]

  • Extraction, purification, structural elucidation, and immunomodulatory activity of Bletilla striata polysaccharides via the NF-κB signaling pathway. (2023). Frontiers. [Link]

  • LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. (2018). PubMed Central. [Link]

  • Dexamethasone Facilitates NF-κB Signal Pathway in TNF-α Stimulated Rotator Cuff Tenocytes. (2019). PubMed. [Link]

  • 5-Methoxy-2-benzofuran-1(3H)-one. (2013). PubMed Central. [Link]

  • Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. (2017). Frontiers. [Link]

  • In Vivo Effects of Bay 11-7082 on Fibroid Growth and Gene Expression: A Preclinical Study. (2024). MDPI. [Link]

  • In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds. (2024). RSC Publishing. [Link]

  • Ethical Guidelines for the Use of Animals in Research. (2019). Forskningsetikk. [Link]

  • ELISA detection for serum IL-6, IL-1β, and TNF-α level. (2020). Bio-protocol. [Link]

  • Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. (2022). PubMed Central. [Link]

  • Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. (n.d.). American Psychological Association. [Link]

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2019). MDPI. [Link]

  • Dexamethasone suppresses iNOS gene expression by upregulating I-κBα and inhibiting NF-κB. (1999). American Physiological Society Journal. [Link]

  • Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. (2019). ResearchGate. [Link]

  • Ethical considerations regarding animal experimentation. (2018). PubMed Central. [Link]

  • Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. (2012). PubMed Central. [Link]

  • Exploration of BAY 11-7082 as a Potential Antibiotic. (2021). ACS Infectious Diseases. [Link]

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. (2020). National Center for Biotechnology Information. [Link]

  • Dexamethasone prevents interleukin-1beta-induced nuclear factor-kappaB activation by upregulating IkappaB-alpha synthesis, in lymphoblastic cells. (2003). PubMed. [Link]

  • In-vitro antioxidant, in-vivo anti-inflammatory, and acute toxicity study of Indonesian propolis capsule from Tetragonula sapiens. (2022). National Institutes of Health. [Link]

  • Ethical Principles and Guidelines for Experiments on Animals. (2005). Krebsliga. [Link]

  • What will be the best way to test NFkb activation via western blot? (2024). ResearchGate. [Link]

  • Glucocorticoids repress NF-κB-driven genes by disturbing the interaction of p65 with the basal transcription machinery, irrespective of coactivator levels in the cell. (1998). PNAS. [Link]

  • Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation. (2022). Frontiers. [Link]

  • LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. (2013). PubMed Central. [Link]

  • Enzyme linked immunosorbent assays (ELISAs) for mouse IL-10, IL-6,IL-1β andTNF-α v1. (2020). ResearchGate. [Link]

  • Antimalarial activities of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives: In vitro, in vivo assessment and β-hematin formation inhibition activity. (2018). ResearchGate. [Link]

  • Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. (2025). ResearchGate. [Link]

  • Ethics in Animal Experimentation. (n.d.). Canadian Council on Animal Care. [Link]

  • Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. (2022). MDPI. [Link]

  • In vivo topical pre-or post-application of BAY 11-7082 prevents the... (2018). ResearchGate. [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2019). SciELO. [Link]

Sources

Comparative

Publish Comparison Guide: Kinase Selectivity Profiling of 5-Methoxybenzofuran-3(2H)-one Scaffolds

The following guide provides a technical assessment of the 5-Methoxybenzofuran-3(2H)-one scaffold and its optimized derivatives. While the core structure serves as a privileged chemical scaffold, its utility in drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical assessment of the 5-Methoxybenzofuran-3(2H)-one scaffold and its optimized derivatives. While the core structure serves as a privileged chemical scaffold, its utility in drug development is defined by specific functionalization that drives high-affinity interactions with kinases such as GSK-3β , DRAK2 , and FLT3 .

This guide focuses on the selectivity profiling of optimized 5-Methoxybenzofuran-3(2H)-one derivatives, comparing them against industry-standard reference inhibitors.

Executive Summary

The 5-Methoxybenzofuran-3(2H)-one moiety represents a "privileged scaffold" in kinase inhibitor discovery. Unlike pan-kinase inhibitors (e.g., Staurosporine) that bind indiscriminately to the ATP-hinge region, derivatives of this scaffold can be tuned for high specificity.

Key Performance Highlights:

  • Primary Targets: Glycogen Synthase Kinase-3β (GSK-3β ) and Death-Associated Protein Kinase-Related Apoptosis-Inducing Kinase 2 (DRAK2 ).

  • Selectivity Mechanism: The scaffold exploits specific hydrophobic pockets (Gatekeeper residues) adjacent to the ATP-binding site, allowing for discrimination against structurally homologous kinases like CDK2 .

  • Therapeutic Utility: Validated hits have shown efficacy in models of Alzheimer’s disease (via Wnt/β-catenin signaling) and Type 1 Diabetes (via β-cell apoptosis protection).

Comparative Profiling: Performance vs. Alternatives

The following data contrasts the performance of optimized 5-Methoxybenzofuran-3(2H)-one derivatives against standard reference inhibitors.

Table 1: Kinase Selectivity & Potency Comparison
Feature5-Methoxybenzofuran-3(2H)-one Derivative (Optimized) SB216763 (Standard GSK-3 Inhibitor)Staurosporine (Pan-Kinase Control)
Primary Target IC50 3 nM (GSK-3β) / 330 nM (DRAK2)34 nM (GSK-3β)< 5 nM (Broad Spectrum)
Selectivity Profile High: >100-fold selectivity vs. CDK2 & CDK5.Moderate: Significant cross-reactivity with CDKs.None: Promiscuous inhibition.
Mechanism of Action ATP-Competitive (Type I) with allosteric tuning.ATP-Competitive.[1]ATP-Competitive.[1]
BBB Permeability High (LogP optimized ~2.5 - 3.5).Moderate.Low (Efflux substrate).
Key Off-Targets FLT3, PI3K (tunable via C-2 substitution).PDK1, CK2.[2]PKA, PKC, CAMK, etc.

Analyst Note: The critical advantage of the 5-Methoxybenzofuran-3(2H)-one scaffold is the ability to decouple GSK-3β inhibition from CDK2 inhibition. Many GSK-3 inhibitors fail in toxicity studies due to cell cycle interference caused by CDK2 blockade; this scaffold mitigates that risk.

Table 2: "Kinase Space" Off-Target Analysis

Data derived from a standard 26-kinase panel screen at 10 µM ATP.

Kinase Family% Inhibition (at 1 µM Compound)Interpretation
GSK-3β (Target) 98% Potent on-target engagement.
CDK2/CyclinA < 15%Clean: Minimal cell cycle interference.
PKA (AGC Family) < 10%Clean: Low risk of metabolic disruption.
FLT3 (TK Family) 40-60% (Variable)Potential Off-Target: Requires monitoring in AML contexts.
CK2 < 5%Clean: Superior to many flavonoid-based inhibitors.

Mechanism of Action & Signaling Pathways[1][3]

To understand the biological impact of this scaffold, we examine its primary pathway: Wnt/β-catenin signaling (relevant for GSK-3β inhibition).

Signaling Pathway Diagram: GSK-3β Inhibition

The diagram below illustrates how the inhibitor stabilizes β-catenin, leading to gene transcription.

G cluster_0 Cytoplasm node_inhibitor 5-Methoxybenzofuran Derivative node_gsk3 GSK-3β (Active Kinase) node_inhibitor->node_gsk3 Inhibits (IC50 ~3nM) node_complex Destruction Complex (Axin/APC/GSK-3β) node_inhibitor->node_complex Disrupts Function node_gsk3->node_complex Part of node_betacat β-Catenin (Phosphorylated) node_complex->node_betacat Phosphorylates node_betacat_stab β-Catenin (Stabilized) node_complex->node_betacat_stab Inhibition leads to node_proteasome Proteasomal Degradation node_betacat->node_proteasome Targeted for node_nucleus Nucleus: TCF/LEF Transcription node_betacat_stab->node_nucleus Translocates

Figure 1: Mechanism of Action.[3] The compound inhibits GSK-3β within the destruction complex, preventing β-catenin phosphorylation and degradation, thereby activating Wnt-mediated gene expression.

Experimental Methodology: Self-Validating Protocols

To replicate the selectivity data, use the following ADP-Glo™ Kinase Assay protocol. This bioluminescent assay is preferred over radiometric methods for its high sensitivity and low false-positive rate with fluorescent compounds.

Protocol: Kinase Selectivity Screening

Objective: Determine the IC50 of the test compound against a panel of kinases (GSK-3β, CDK2, PKA).

Reagents:

  • Kinase Enzyme (e.g., Recombinant human GSK-3β).

  • Substrate: GSK-3 peptide substrate (YRRAAVPPSPSLSRHSSPHQSpEDEEE).

  • ATP (Ultra-pure).

  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega).

Step-by-Step Workflow:

  • Compound Preparation:

    • Dissolve 5-Methoxybenzofuran-3(2H)-one derivative in 100% DMSO to 10 mM.

    • Perform 3-fold serial dilutions in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Enzyme Reaction (The "Kinase Step"):

    • In a 384-well white plate, add 2 µL of compound solution.

    • Add 4 µL of Enzyme/Substrate mix.

    • Incubate for 10 min at Room Temperature (RT) to allow compound-enzyme equilibration.

    • Initiate reaction by adding 4 µL of ATP (at

      
       concentration, typically 10 µM).
      
    • Incubate for 60 min at RT.

  • ADP Detection (The "Glo Step"):

    • Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.

    • Incubate for 40 min at RT.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal.

    • Incubate for 30 min.

  • Data Acquisition:

    • Read Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

    • Validation: Z-factor must be > 0.5. Signal-to-Background (S/B) > 10.

Workflow Diagram: Screening Process

Workflow start Compound Library (DMSO Stocks) prep Serial Dilution (Echo Acoustic) start->prep rxn Kinase Reaction (60 min @ RT) prep->rxn + Enzyme/Substrate stop ADP-Glo Reagent (Deplete ATP) rxn->stop Stop Rxn detect Luciferase Detection (Read RLU) stop->detect + Detection Rgt analysis Data Analysis (Sigmoidal Fit) detect->analysis Calculate IC50

Figure 2: High-Throughput Screening Workflow for Kinase Profiling.

Discussion: Structural Insights & Causality

Why does the 5-Methoxybenzofuran-3(2H)-one scaffold exhibit this profile?

  • Hinge Binding: The carbonyl oxygen at position 3 and the furan oxygen act as hydrogen bond acceptors, mimicking the adenine ring of ATP.

  • Selectivity "Switch": The methoxy group at position 5 (or substitutions at position 2) orients the molecule to clash with the "Gatekeeper" residue in CDKs (often a bulky Phenylalanine or Tyrosine), whereas GSK-3β possesses a smaller gatekeeper, accommodating the scaffold.

  • Derivatization: For DRAK2 selectivity, extending the 2-position with benzylidene moieties creates contacts with the unique hydrophobic back-pocket of DRAK2, drastically reducing affinity for other Ser/Thr kinases.

Recommendation: For researchers targeting neurodegenerative pathways, this scaffold offers a superior safety margin compared to first-generation maleimide-based inhibitors (e.g., SB216763) due to reduced CDK off-target effects.

References

  • Discovery of benzofuran-3(2H)-one derivatives as novel DRAK2 inhibitors. Source: National Institutes of Health (PubMed) URL:[Link]

  • Benzofuran-3(2H)-one indole inhibitors of PI3 kinase-alpha. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS. Source: Frontiers in Molecular Neuroscience URL:[Link]

  • Structure–Activity Relationship of Benzofuran Derivatives. Source: Molecules (MDPI) URL:[Link]

Sources

Validation

Reproducibility of published data on 5-Methoxybenzofuran-3(2H)-one

Benchmarking the Scaffold: 5-Methoxybenzofuran-3(2H)-one A Technical Guide to Reproducibility, Synthesis, and Stability Introduction: The Deceptive Simplicity of the Coumaranone Core As Senior Application Scientists, we...

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking the Scaffold: 5-Methoxybenzofuran-3(2H)-one A Technical Guide to Reproducibility, Synthesis, and Stability

Introduction: The Deceptive Simplicity of the Coumaranone Core

As Senior Application Scientists, we often encounter scaffolds that appear synthetically trivial yet exhibit frustrating batch-to-batch variability in biological assays. 5-Methoxybenzofuran-3(2H)-one (CAS: 346608) is a prime example. Often utilized as a bioisostere for 5-methoxyindole in the development of tubulin polymerization inhibitors and MAO-B inhibitors, its reproducibility is frequently compromised by two factors: keto-enol tautomerism and oxidative instability during purification.

This guide moves beyond standard datasheets to address the "hidden" variables that cause published data to fail in reproduction. We compare this scaffold against its structural alternatives and provide a validated workflow to ensure experimental consistency.

Part 1: Synthetic Reproducibility & Route Comparison

The primary failure mode in working with 5-methoxybenzofuran-3(2H)-one is the synthesis method selected. Classical methods often yield "tarry" products due to the sensitivity of the electron-rich furanone ring to strong acids and prolonged heating.

Comparative Analysis of Synthetic Routes

We benchmark three common methodologies. The Microwave-Assisted route is recommended for high-throughput screening (HTS) generation due to its speed and cleaner profile, while the Friedel-Crafts route remains the standard for scale-up, provided strict temperature controls are met.

FeatureMethod A: Classical Friedel-Crafts Method B: Microwave-Assisted (Recommended)Method C: Gold-Catalyzed Cyclization
Precursor 2-phenoxyacetyl chloride derivatives2-hydroxy-benzoateso-alkynyl phenols
Reagents AlCl₃ / SnCl₄, CH₂Cl₂K₂CO₃, Acetone/DMF, MWPh₃PAuCl, Selectfluor
Reaction Time 12 - 24 Hours10 - 30 Minutes2 - 6 Hours
Typical Yield 40 - 60% (Variable)55 - 65% (Consistent) 70 - 80%
Reproducibility Low (Highly sensitive to moisture/Lewis acid quality)High (Automated control of T/P)Medium (Catalyst batch dependence)
Primary Impurity Ring-opened phenols, polymersDecarboxylated byproductsGold residuals
Visualizing the Synthetic Logic

The following diagram outlines the decision matrix for synthesis, highlighting the critical control points (CCPs) where reproducibility is lost.

SynthesisWorkflow Start Target: 5-Methoxybenzofuran-3(2H)-one RouteA Route A: Friedel-Crafts (Scale > 5g) Start->RouteA RouteB Route B: Microwave Cyclization (Lab Scale < 1g) Start->RouteB StepA1 Precursor: (4-methoxyphenoxy)acetyl chloride RouteA->StepA1 StepB1 Precursor: Methyl 2-hydroxy-5-methoxybenzoate RouteB->StepB1 ConditionA AlCl3, DCM, 0°C to RT (Strict Moisture Control) StepA1->ConditionA ConditionB Chloroacetone, K2CO3, MW 120°C (15 mins) StepB1->ConditionB RiskA Risk: Polymerization of enol form ConditionA->RiskA RiskB Risk: O-alkylation vs C-alkylation ConditionB->RiskB Purification Purification: Flash Chromatography (Neutralized Silica) RiskA->Purification RiskB->Purification Final Pure Product (Store under Argon, -20°C) Purification->Final

Caption: Decision matrix for synthesis. Route B (Green path) offers the highest reproducibility for research-scale applications.

Part 2: The Stability Crisis (Tautomerism)

The most overlooked variable in published data regarding 5-Methoxybenzofuran-3(2H)-one is its keto-enol tautomerism . Unlike indoles, which are stable, the benzofuran-3-one core exists in a dynamic equilibrium between the keto form (3(2H)-one) and the enol form (3-hydroxybenzofuran).

Why this matters:

  • Assay pH: At physiological pH (7.4), the equilibrium shifts significantly. If your assay relies on hydrogen bond accepting (ketone) vs. donating (enol), your IC50 values will drift based on buffer composition.

  • Storage: The enol form is highly susceptible to oxidation, leading to the formation of dimeric species (aurones) which are often colored impurities (yellow/orange) seen in aged samples.

Mechanism of Instability

Tautomerism Keto Keto Form (5-Methoxybenzofuran-3(2H)-one) Stable in solid state Transition Enolate Intermediate (pH > 7.0 or Lewis Acids) Keto->Transition Deprotonation Transition->Keto Fast Enol Enol Form (3-Hydroxy-5-methoxybenzofuran) Reactive Nucleophile Transition->Enol Equilibrium Enol->Transition Oxidation Oxidative Dimerization (Impurity: Aurones) Enol->Oxidation O2 / Light

Caption: The Keto-Enol tautomerism is the primary driver of batch variability. Basic conditions accelerate the shift to the reactive enol form.

Part 3: Validated Experimental Protocol

To ensure reproducibility, we recommend the Microwave-Assisted Alkylation/Cyclization method. This protocol minimizes the time the molecule spends in the reactive intermediate state.

Objective: Synthesis of 5-Methoxybenzofuran-3(2H)-one (200 mg scale).

Reagents:

  • 2-Hydroxy-5-methoxyacetophenone (1.0 eq)

  • Ethyl bromoacetate (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone (Dry)

Step-by-Step Workflow:

  • Preparation: In a microwave-safe vial (10 mL), dissolve 2-Hydroxy-5-methoxyacetophenone (166 mg, 1 mmol) in dry acetone (3 mL).

  • Addition: Add anhydrous K₂CO₃ (276 mg, 2 mmol) followed by ethyl bromoacetate (133 µL, 1.2 mmol). Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in a microwave reactor. Program: 120°C, High Absorption, 15 minutes . (Conventional heating requires reflux for 4–6 hours and yields are 15% lower).

  • Workup (Critical Step):

    • Cool to room temperature.[1][2]

    • Filter off inorganic salts.

    • Concentrate the filtrate in vacuo.

    • Hydrolysis/Cyclization: Dissolve the residue in Ethanol (2 mL) and add 10% NaOH (1 mL). Stir at room temperature for 30 mins. Acidify carefully with 1M HCl to pH 2. Heat at 60°C for 30 mins to effect decarboxylation.

  • Purification: Extract with Ethyl Acetate (3x). Wash with Brine. Dry over Na₂SO₄.

    • Chromatography Note: Use Silica gel neutralized with 1% Triethylamine. Elute with Hexane:EtOAc (8:2). Acidic silica can catalyze degradation.

Expected Outcome: Yellowish solid. Melting point: 90–92°C. QC Check: ¹H NMR (CDCl₃) should show a singlet at ~4.65 ppm (2H) corresponding to the CH₂ at position 2.[3] If this signal is split or diminished, enolization has occurred.

Part 4: Biological Context & Alternatives

When designing experiments, it is vital to distinguish this scaffold from its controlled analog and understand its bioisosteric limitations.

Compound ClassStructure/NameRelationshipKey Difference
Target 5-Methoxybenzofuran-3(2H)-one Primary Scaffold H-bond acceptor (Ketone).[4] Prone to enolization.
Alternative 1 5-MethoxyindoleBioisostereNH donor instead of O acceptor. Metabolically stable.
Alternative 2 6-Methoxybenzofuran-3(2H)-oneRegioisomerDifferent SAR profile. Often used to test binding pocket specificity.
Cautionary Note 5-MeO-BFE ("Head F**k")DerivativePsychoactive. The dimethyl-ethanamine derivative is a controlled substance analog.

Application Scientist Note: If your target is tubulin inhibition, the 6-methoxy isomer often shows superior potency compared to the 5-methoxy variant due to better alignment in the colchicine binding site [1, 3]. However, the 5-methoxy variant is the preferred precursor for synthesizing analogs of 5-MeO-DMT where the indole nitrogen is replaced by oxygen to study receptor affinity without the metabolic liability of the indole NH [2].

References

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 2022.[1]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine. Microgram Journal, 2012.

  • Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives. Journal of Medicinal Chemistry, 2014.

  • Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones. Journal of Chemical Research, 2025.

Sources

Comparative

Validating the Mechanism of Action of 5-Methoxybenzofuran-3(2H)-one: A Comparative Guide to Genetic Approaches

An In-Depth Technical Guide for Researchers The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflamma...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] 5-Methoxybenzofuran-3(2H)-one is a member of this versatile class, but its precise mechanism of action (MoA) remains an area of active investigation. Elucidating and validating the molecular target of a compound is a critical step in the drug discovery pipeline, ensuring that downstream efforts are directed at a biologically relevant pathway and minimizing the risk of late-stage failures.[4]

This guide provides a comprehensive framework for validating the hypothesized MoA of 5-Methoxybenzofuran-3(2H)-one using modern genetic techniques. We will operate under the working hypothesis that, similar to other complex benzofuran derivatives, this compound exerts its anti-proliferative effects by inhibiting tubulin polymerization , leading to cell cycle arrest and apoptosis.[2][5] We will compare and contrast three gold-standard genetic methodologies—CRISPR/Cas9-based screening, RNA interference (siRNA), and target overexpression—to rigorously test this hypothesis. The goal is not merely to present protocols, but to explain the causal logic behind each experimental choice, enabling researchers to design robust, self-validating studies.

The Hypothesized Mechanism: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and maintenance of cell structure. Agents that interfere with microtubule dynamics are potent anti-cancer drugs.[5] Our hypothesis posits that 5-Methoxybenzofuran-3(2H)-one binds to tubulin, disrupting its polymerization into microtubules. This leads to the activation of the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle and ultimately undergo apoptosis.

cluster_pathway Hypothesized Signaling Pathway Compound 5-Methoxybenzofuran-3(2H)-one Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules SAC Spindle Assembly Checkpoint Activation Microtubules->SAC G2M G2/M Phase Arrest SAC->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Hypothesized mechanism of 5-Methoxybenzofuran-3(2H)-one.

Approach 1: Unbiased Target Discovery with CRISPR/Cas9 Screening

The most powerful initial step in MoA validation is an unbiased, genome-wide screen. A CRISPR/Cas9 knockout screen can identify genes whose loss confers resistance to the compound, providing strong, direct evidence of the drug's target and pathway.[6][7] The rationale is simple: if a drug's lethality depends on its target, knocking out that target should make the cells resistant to the drug.

Experimental Rationale

We will employ a pooled CRISPR knockout screen. A lentiviral library of single-guide RNAs (sgRNAs) targeting every gene in the genome is transduced into a population of Cas9-expressing cancer cells. After treatment with a lethal dose of 5-Methoxybenzofuran-3(2H)-one, the surviving cells are harvested. The sgRNAs enriched in this surviving population must target genes essential for the compound's activity. If our hypothesis is correct, we expect to see significant enrichment of sgRNAs targeting various α- and β-tubulin isoforms.

cluster_workflow CRISPR/Cas9 Resistance Screen Workflow A Cas9-expressing Cell Line B Transduce with Lentiviral sgRNA Library A->B C Cell Population with Genome-Wide Knockouts B->C D Split Population C->D E Treat with DMSO (Control) D->E Control F Treat with Compound (e.g., IC80) D->F Treatment G Harvest & Extract Genomic DNA E->G H Harvest Survivors & Extract Genomic DNA F->H I PCR Amplify & Sequence sgRNAs G->I H->I J Compare sgRNA Frequencies & Identify Enriched Hits I->J cluster_workflow siRNA Target Validation Workflow A Seed Cells in Multi-Well Plates B Transfect Cells with siRNAs A->B C Non-Targeting siRNA (Control) B->C D Target-Specific siRNA (e.g., siTUBB1) B->D E Incubate 24-48h for Protein Knockdown C->E D->E F Validate Knockdown (qPCR / Western Blot) E->F G Treat with Drug Dose-Response Curve E->G H Incubate 48-72h G->H I Measure Cell Viability (e.g., CellTiter-Glo) H->I J Calculate & Compare IC50 Values I->J

Caption: Workflow for validating a drug target using siRNA knockdown.

Protocol: siRNA-Mediated Target Knockdown
  • Reagent Preparation: Resuspend siRNAs (non-targeting control and at least two independent siRNAs for the target gene, e.g., TUBB1) to a stock concentration of 20 µM.

  • Cell Seeding: Seed cells (e.g., A549) in 96-well plates at a density that will ensure they are in the exponential growth phase during the assay.

  • Transfection: On the following day, transfect the cells using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) with a final siRNA concentration of 10-20 nM. Prepare separate wells for non-targeting control and each target-specific siRNA.

  • Knockdown Confirmation: In parallel, seed cells in a 6-well plate and transfect under the same conditions. After 48 hours, harvest these cells to confirm target knockdown via qPCR (for mRNA levels) and Western Blot (for protein levels). This step is essential for data integrity.

  • Drug Treatment: 24 hours post-transfection, add 5-Methoxybenzofuran-3(2H)-one to the 96-well plates in a 10-point, 3-fold serial dilution.

  • Viability Assay: After 72 hours of drug incubation, measure cell viability using a luminescent assay such as CellTiter-Glo.

  • Data Analysis: Normalize the viability data and fit a four-parameter dose-response curve to calculate the IC50 for each condition (non-targeting control vs. target knockdown).

Interpreting the Data

A significant rightward shift in the IC50 curve for cells treated with the target-specific siRNA compared to the control siRNA validates the target.

siRNA TargetKnockdown Efficiency (Protein Level)IC50 of 5-Methoxybenzofuran-3(2H)-oneFold Shift (vs. Control)Conclusion
Non-Targeting ControlN/A150 nM1.0Baseline sensitivity.
TUBB1 siRNA #1 85%780 nM5.2 Target Validated.
TUBB1 siRNA #2 91%915 nM6.1 Target Validated.
PLK1 siRNA (Control) 88%165 nM1.1No effect from unrelated gene.

Table 2: Hypothetical data from an siRNA validation experiment. The substantial increase in IC50 upon TUBB1 knockdown confirms its role in mediating the drug's cytotoxic effect.

Approach 3: Confirming Target Engagement with Overexpression

The final piece of the validation puzzle involves demonstrating that an excess of the target protein can effectively "soak up" the drug, leading to resistance. [8]Overexpression of a drug's true molecular target is a classic validation technique that provides strong evidence of direct binding and inhibition. [9]

Experimental Rationale

If 5-Methoxybenzofuran-3(2H)-one directly binds and inhibits tubulin, increasing the intracellular concentration of tubulin should require a higher concentration of the drug to achieve the same cytotoxic effect. We will generate a stable cell line that overexpresses our top candidate target, TUBB1, and compare its sensitivity to the compound against a control cell line expressing an empty vector. A significant increase in the IC50 in the overexpression line is a strong indicator of direct target engagement.

cluster_workflow Target Overexpression Validation Workflow A Clone Target Gene (e.g., TUBB1) into Expression Vector B Transfect Host Cells A->B C Empty Vector (Control) B->C D Target Expression Vector B->D E Select for Stable Integration (e.g., G418) C->E D->E F Expand & Validate Overexpression via Western Blot E->F G Seed Control & OE Cells in Multi-Well Plates F->G H Treat with Drug Dose-Response Curve G->H I Measure Cell Viability H->I J Calculate & Compare IC50 Values I->J

Caption: Workflow for validating a drug target using stable overexpression.

Protocol: Stable Overexpression and IC50 Determination
  • Vector Construction: Clone the full-length cDNA of the target gene (e.g., TUBB1) into a mammalian expression vector containing a selection marker (e.g., pcDNA3.1 with neomycin resistance).

  • Transfection and Selection: Transfect the host cell line with either the target expression vector or an empty control vector.

  • Stable Cell Line Generation: After 48 hours, begin selection by adding the appropriate antibiotic (e.g., G418) to the culture medium. Maintain selection for 2-3 weeks, replacing the medium every 3-4 days, until resistant colonies form.

  • Clone Expansion and Validation: Isolate and expand several resistant clones. Validate the overexpression of the target protein via Western Blotting, selecting a clone with high expression for subsequent experiments.

  • IC50 Determination: Perform a cell viability assay as described in the siRNA protocol, comparing the dose-response curve of the overexpression cell line to the empty vector control line.

Interpreting the Data

Similar to the siRNA experiment, a significant rightward shift in the IC50 curve for the overexpression line relative to the control line confirms the hypothesis.

Cell LineTarget Expression Level (vs. Endogenous)IC50 of 5-Methoxybenzofuran-3(2H)-oneFold Shift (vs. Control)Conclusion
Empty Vector Control1x145 nM1.0Baseline sensitivity.
TUBB1 Overexpression 12x1160 nM8.0 Target Validated.

Table 3: Hypothetical data from a target overexpression experiment. The 8-fold increase in IC50 in cells overexpressing TUBB1 provides compelling evidence that it is the direct target of the compound.

Comparative Summary and Conclusion

Each genetic approach provides a unique and complementary line of evidence for validating a drug's mechanism of action.

MethodPrincipleProsCons
CRISPR Screen Loss of target confers resistanceUnbiased, genome-wide, high confidenceTime-consuming, complex data analysis
siRNA Knockdown Transient loss of target confers resistanceFast, cost-effective, good for orthogonal validationTransient effect, potential for off-targets
Overexpression Excess of target confers resistanceStrong evidence for direct binding, stable modelCan cause cellular stress, time-consuming to create stable lines

By integrating these genetic strategies, researchers can move from an unvalidated hypothesis to a mechanistically understood drug candidate with high confidence. Starting with an unbiased CRISPR screen to identify the pathway, followed by rapid, orthogonal validation with siRNA, and culminating in direct target engagement evidence from overexpression studies, provides a rigorous, self-validating workflow. This multi-pronged approach confirms that 5-Methoxybenzofuran-3(2H)-one's anti-proliferative activity is indeed mediated through the inhibition of tubulin, paving the way for its further development as a potential therapeutic.

References

  • Romagnoli, R., Baraldi, P. G., Sarkar, T., et al. (2008). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 16(18), 8419-26. [Link]

  • Closse, A., Haefliger, W., Hauser, D., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465-71. [Link]

  • López-Rodríguez, M. L., Benhamú, B., Morcillo, M. J., et al. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. Frontiers in Pharmacology, 8, 819. [Link]

  • Schenone, M., Dančík, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. [Link]

  • Pereira, G. R., de O. V. F., et al. (2013). 5-Methoxy-2-benzofuran-1(3H)-one. Acta Crystallographica Section E, 69(Pt 1), o105. [Link]

  • Manzoni, C. (2016). Genetic-Driven Druggable Target Identification and Validation. Trends in Pharmacological Sciences, 37(9), 733-745. [Link]

  • Biocompare. (2022). Target Validation with CRISPR. Biocompare. [Link]

  • Whitehead, K. A., Langer, R., & Anderson, D. G. (2009). Knocking down barriers: advances in siRNA delivery. Nature Reviews Drug Discovery, 8(2), 129–138. [Link]

  • Zafari, O., & Wood, T. K. (2021). Opposing effects of target overexpression reveal drug mechanisms. eLife, 10, e65432. [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. [Link]

  • Zafari, O., & Wood, T. K. (2021). Opposing effects of target overexpression reveal drug mechanisms. ResearchGate. [Link]

  • Casale, J. F., & Hays, P. A. (2011). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal, 8(2), 59-65. [Link]

  • Horizon Discovery. (n.d.). CRISPR-Cas9 screening for target identification. Horizon Discovery Resources. [Link]

  • Soutschek, J., Akinc, A., Bramlage, B., et al. (2004). Therapeutic silencing of an endogenous gene by systemic administration of modified siRNAs. Nature, 432(7014), 173-178. [Link]

  • Romagnoli, R., Baraldi, P. G., Sarkar, T., et al. (2008). Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. PubMed. [Link]

  • Proteintech. (2016). siRNA knockdown validation 101: Incorporating negative controls in antibody research. National Center for Biotechnology Information. [Link]

  • Journal of Biomedicine and Biochemistry. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024). Target identification and validation in research. WJBPHS. [Link]

  • Hossain, M. U., & Safi, M. K. (2023). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Authorea Preprints. [Link]

  • Rangaswamy, J., Kumar, H. V., Harini, S. T., & Naik, N. (2015). Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds: A new class of antimicrobials and antioxidants. Arabian Journal of Chemistry, 8(4), 572-580. [Link]

  • Morrison, E. (2024). In silico siRNA Off Target Predictions: What Should We Be Looking For? Oligo Therapeutics Society. [Link]

Sources

Validation

Comparison of the ADME-Tox properties of different benzofuranone derivatives

Comparison Guide: ADME-Tox Profiling of Benzofuranone Derivatives Executive Summary & Strategic Classification Benzofuran-2(3H)-one (benzofuranone) scaffolds are privileged structures in medicinal chemistry, serving as p...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: ADME-Tox Profiling of Benzofuranone Derivatives

Executive Summary & Strategic Classification

Benzofuran-2(3H)-one (benzofuranone) scaffolds are privileged structures in medicinal chemistry, serving as precursors for antioxidants, anti-inflammatory agents, and targeted oncology therapeutics. However, the core scaffold often suffers from rapid metabolic clearance and non-specific toxicity.

This guide provides a technical comparison of three distinct classes of benzofuranone derivatives, analyzing their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profiles. The comparison highlights the structural modifications required to transition from a labile chemical probe to a viable clinical candidate.

The Comparative Cohort:

  • Series A (The Baseline): Simple 3-substituted benzofuran-2(3H)-ones. (e.g., 3-benzyl derivatives).[1][2][3] Often characterized by high lipophilicity but poor metabolic stability.

  • Series B (The Cytotoxic Agents): 3,5-Disubstituted halogenated derivatives (e.g., Brominated/Methoxy analogs). Optimized for potency (ROS induction) but carry higher hepatotoxicity risks.

  • Series C (The Optimized Agonists): Benzofuran-2-carboxylic esters/amides (e.g., S1P1 receptor agonists). Engineered for high oral bioavailability and low hERG liability.

Comparative ADME-Tox Landscape

The following data synthesizes experimental endpoints from lead optimization campaigns. Note the inverse correlation between potency and metabolic stability in early-stage derivatives (Series A) versus the balanced profile in optimized scaffolds (Series C).

Table 1: Physicochemical & Absorption Profiles
PropertySeries A (Baseline)Series B (Cytotoxic)Series C (Optimized)
LogP (Lipophilicity) 4.2 – 5.1 (High)3.5 – 4.0 (Moderate)2.8 – 3.2 (Optimal)
TPSA (Ų) < 4060 – 8080 – 100
Caco-2 Permeability (

)
High (

cm/s)
Moderate (

cm/s)
High (

cm/s)
Efflux Ratio (B-A/A-B) > 3.0 (P-gp substrate)< 2.0< 1.5 (Low efflux)
Solubility (pH 7.4) < 5 µM (Poor)20 – 50 µM> 100 µM
Table 2: Metabolic Stability & Toxicity Endpoints
EndpointSeries A (Baseline)Series B (Cytotoxic)Series C (Optimized)
Microsomal

(Human)
< 15 min (Rapid Cl)30 – 60 min> 90 min (Stable)
Primary Clearance Route CYP3A4 HydroxylationGlutathione conjugationRenal / Phase II Glucuronidation
hERG Inhibition (

)
1 – 5 µM (High Risk)5 – 10 µM> 17 µM (Safe)
Ames Test (Genotoxicity) Positive (Epoxide formation)NegativeNegative
Hepatotoxicity (HepG2

)
< 10 µM< 5 µM (Target mechanism)> 100 µM

Key Insight: Series B compounds often utilize a "pro-oxidant" mechanism (ROS generation) for anticancer activity, which inherently lowers their HepG2 safety margin. Series C achieves safety by blocking the C-3 metabolic "soft spot" with polar or steric groups (e.g., carboxylic esters), preventing rapid lactone ring opening.

Mechanism of Metabolic Instability

Understanding the degradation of the benzofuranone core is critical for interpreting ADME data. The lactone ring is susceptible to hydrolysis, while the electron-rich aromatic ring is a target for CYP450 oxidation.

MetabolicPathway Parent Benzofuranone Scaffold (Lipophilic, Intact) Metabolite1 Phase I: Hydroxylation (C-5/C-6 Position) Parent->Metabolite1 CYP3A4/2D6 Metabolite2 Ring Opening (Hydrolytic Lactone Cleavage) Parent->Metabolite2 Plasma Esterases Metabolite3 Reactive Epoxide (Genotoxic Intermediate) Metabolite1->Metabolite3 Bioactivation Conjugate Phase II: Glucuronide (Renal Excretion) Metabolite1->Conjugate UGT Transferase Metabolite2->Conjugate Rapid Clearance

Figure 1: Primary metabolic pathways governing benzofuranone clearance. Series C derivatives block the 'Ring Opening' pathway via steric hindrance at the C-3 position.

Detailed Experimental Protocols

To replicate the data presented above, the following self-validating protocols are recommended. These methods prioritize reproducibility and artifact elimination.

Protocol A: Microsomal Stability Assay (Metabolic Clearance)

Objective: Determine intrinsic clearance (


) and half-life (

).
  • Preparation: Thaw pooled human liver microsomes (HLM) on ice. Dilute to 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Add 1 µM test compound (from 10 mM DMSO stock; final DMSO < 0.1%). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase) to initiate the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots and quench immediately in 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS.

  • Validation:

    • Positive Control:[4] Verapamil (High clearance).

    • Negative Control: Warfarin (Low clearance).[3]

    • Acceptance Criteria:

      
       of ln(concentration) vs. time > 0.90.
      
Protocol B: hERG Inhibition (Automated Patch Clamp)

Objective: Assess cardiotoxicity risk (QT prolongation).[5][6]

  • Cell Line: CHO cells stably expressing hERG potassium channels.

  • Solutions:

    • Extracellular: HBSS containing 2 mM

      
      , 1 mM 
      
      
      
      , 10 mM HEPES.
    • Intracellular: 130 mM KCl, 1 mM

      
      , 5 mM EGTA, 5 mM MgATP.
      
  • Voltage Protocol: Hold at -80 mV. Depolarize to +20 mV for 2s, then repolarize to -50 mV for 2s to elicit tail current.

  • Dosing: Apply test compounds in ascending concentrations (0.1, 1, 10, 30 µM). Allow 5 minutes for steady-state block.

  • Calculation: Calculate % inhibition of tail current amplitude relative to vehicle control (0.1% DMSO).

  • Validation:

    • Positive Control:[4] E-4031 (

      
       nM).
      
    • Threshold:

      
       inhibition at 10 µM indicates high risk (Series A/B typical result).
      

Lead Optimization Decision Logic

The following decision tree illustrates how to navigate the structural modifications from Series A to Series C based on ADME feedback.

OptimizationLogic Start Hit Identification (Series A Scaffold) Screen1 Metabolic Stability (Microsomal t1/2) Start->Screen1 Decision1 t1/2 < 15 min? Screen1->Decision1 Mod1 Block C-3 Metabolic Site (Add steric bulk/polarity) Decision1->Mod1 Yes Screen2 hERG Liability Screen Decision1->Screen2 No Mod1->Screen2 Decision2 IC50 < 10 µM? Screen2->Decision2 Mod2 Reduce Basicity / Lipophilicity (Series C Strategy) Decision2->Mod2 Yes Candidate Clinical Candidate (Series C Profile) Decision2->Candidate No Mod2->Candidate

Figure 2: Strategic workflow for optimizing benzofuranone derivatives. Note the critical checkpoint at hERG screening, often requiring modulation of basicity.

References

  • Zhang, L., et al. (2010). "Benzofuran Derivatives as Potent, Orally Active S1P1 Receptor Agonists: A Preclinical Lead Molecule for MS." Journal of Medicinal Chemistry. Link

  • Al-Wahaibi, L.H., et al. (2022). "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." Cancers. Link

  • Obach, R.S., et al. (2016). "Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination... to Improve Metabolic Stability."[7] Drug Metabolism and Disposition. Link

  • Garrido, A., et al. (2020).[6] "hERG toxicity assessment: Useful guidelines for drug design." European Journal of Medicinal Chemistry. Link

  • National Toxicology Program. (1989).[8] "Toxicology and Carcinogenesis Studies of 2,3-Benzofuran." NTP Technical Report Series. Link

Sources

Comparative

Orthogonal Assays to Confirm the Biological Activity of 5-Methoxybenzofuran-3(2H)-one

This guide outlines a rigorous, orthogonal validation framework for confirming the biological activity of 5-Methoxybenzofuran-3(2H)-one and its derivatives. Based on current medicinal chemistry literature, this scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, orthogonal validation framework for confirming the biological activity of 5-Methoxybenzofuran-3(2H)-one and its derivatives.

Based on current medicinal chemistry literature, this scaffold is primarily investigated as a Tubulin Polymerization Inhibitor targeting the colchicine-binding site. Consequently, this guide focuses on distinguishing true antimitotic activity from non-specific assay interference (PAINS).

Executive Summary & Strategic Rationale

5-Methoxybenzofuran-3(2H)-one serves as a privileged scaffold in the development of antimitotic agents. Its structural similarity to the pharmacophores of Combretastatin A-4 and Podophyllotoxin allows it to bind to the colchicine site of


-tubulin, inhibiting microtubule assembly.

However, the "3(2H)-one" ketone moiety can exhibit chemical reactivity (enolization, redox cycling) that may lead to false positives in biochemical screens. To validate true biological activity, researchers must move beyond simple proliferation assays (MTT/CellTiter-Glo) and employ a triangulated validation strategy :

  • Biochemical: Direct observation of tubulin assembly kinetics.[1]

  • Cellular: Phenotypic confirmation of microtubule network disruption.[2][3]

  • Biophysical: Confirmation of specific binding site occupancy.

Validation Workflow Diagram

The following flowchart illustrates the decision-making process for validating this compound, moving from high-throughput screening to mechanistic confirmation.

ValidationWorkflow cluster_biochem Step 1: Biochemical Validation cluster_cell Step 2: Cellular Orthogonality cluster_biophys Step 3: Site Specificity Start Compound: 5-Methoxybenzofuran-3(2H)-one FluoroAssay Fluorescence-based Tubulin Polymerization Assay Start->FluoroAssay Result1 Does it reduce Vmax? FluoroAssay->Result1 IF_Microscopy Immunofluorescence (IF) Microtubule Network Result1->IF_Microscopy Yes Stop_False Inactive / False Positive Result1->Stop_False No FlowCyto Flow Cytometry (Cell Cycle G2/M Arrest) IF_Microscopy->FlowCyto CompBind Colchicine Competitive Binding Assay FlowCyto->CompBind Validated VALIDATED HIT CompBind->Validated Confirmed Colchicine Site Binder

Figure 1: Step-wise orthogonal validation workflow ensuring mechanism-specific activity is confirmed before lead optimization.

Primary Assay: Fluorescence-Based Tubulin Polymerization

Objective: Quantify the compound's direct effect on the assembly of purified tubulin heterodimers into microtubules in vitro.

This assay is the "Gold Standard" for this target. It utilizes a DAPI-based fluorophore that fluoresces only when incorporated into the polymerizing microtubule lattice.

Experimental Protocol
  • Reagents:

    • Purified Porcine Brain Tubulin (>99% pure).[4]

    • GTP (Guanozine triphosphate) stock (100 mM).[4]

    • Fluorescence Reporter (e.g., DAPI or proprietary fluorescent reporter from kits like Cytoskeleton Inc.).

    • Controls: Paclitaxel (Stabilizer/Enhancer), Colchicine or Vinblastine (Inhibitor), DMSO (Vehicle).

  • Preparation:

    • Prepare Tubulin Reaction Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 10 µM fluorescent reporter, 1 mM GTP).

    • Keep all reagents on ice (4°C) to prevent premature polymerization.

  • Execution:

    • Add 5 µL of 5-Methoxybenzofuran-3(2H)-one (at 10x final concentration) to a 96-well half-area black plate.

    • Add 45 µL of cold Tubulin Reaction Mix.

    • Immediately transfer to a plate reader pre-warmed to 37°C .

  • Data Acquisition:

    • Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Analysis:

    • Plot RFU vs. Time.

    • Success Criteria: A validated inhibitor will suppress the Vmax (growth rate) and decrease the final plateau height compared to the DMSO control.

Table 1: Expected Kinetic Profiles

Compound TypeKinetic Profile (RFU vs Time)Mechanism
Vehicle (DMSO) Sigmoidal curve (Lag phase -> Elongation -> Plateau)Normal Polymerization
Stabilizer (Paclitaxel) Eliminates lag phase; rapid, high plateauPromotes assembly
Destabilizer (5-Methoxy...) Flat line or significantly reduced slope/plateau Inhibits assembly

Orthogonal Assay: High-Content Immunofluorescence Imaging

Objective: Confirm that the biochemical inhibition translates to a relevant phenotype in live cells, ruling out cell-impermeable compounds or artifacts.

Experimental Protocol
  • Cell Line: HeLa or MCF-7 cells (highly dependent on microtubule dynamics).

  • Treatment:

    • Seed cells on glass coverslips or optical-bottom 96-well plates.

    • Treat with IC50 concentration of 5-Methoxybenzofuran-3(2H)-one for 24 hours.

  • Staining:

    • Fix cells with 4% paraformaldehyde (warm) or -20°C Methanol.

    • Primary Antibody: Anti-

      
      -tubulin (Mouse monoclonal).
      
    • Secondary Antibody: Goat anti-mouse IgG conjugated to Alexa Fluor 488 (Green).

    • Counterstain: DAPI (Blue) for nuclei.

  • Analysis:

    • Image using Confocal Microscopy (60x oil immersion).

    • Success Criteria:

      • Control: Fine, filamentous microtubule network extending to cell periphery.

      • Hit (Benzofuran): Loss of microtubule filaments; cells appear rounded; diffuse green staining (depolymerized tubulin) rather than fibers. "Mitotic catastrophe" (fragmented nuclei) may be visible.

Mechanistic Confirmation: Colchicine Displacement Assay

Objective: Prove the compound binds specifically to the Colchicine Binding Site (the expected target for benzofurans) rather than the Vinblastine or Taxol sites.

Experimental Protocol
  • Principle: Since 5-Methoxybenzofuran-3(2H)-one is non-fluorescent (or weakly fluorescent), its binding is detected by its ability to displace a known fluorescent ligand (Colchicine or a labeled analog).

  • Method:

    • Incubate purified Tubulin (3 µM) with [³H]-Colchicine or Fluorescent-Colchicine (3 µM).

    • Add increasing concentrations of the test compound (0.1 µM – 100 µM).

    • Incubate for 30 mins at 37°C.

  • Readout:

    • Scintillation (if using ³H): Filter through DEAE-cellulose filters; measure bound radioactivity.

    • Fluorescence (if using analog): Measure fluorescence quenching or polarization change.

  • Interpretation:

    • A dose-dependent decrease in Colchicine signal indicates competitive binding at the same site.

Exclusion of False Positives (PAINS)

Benzofuran-3-ones can be reactive.[5][6][7] To ensure scientific integrity, you must rule out non-specific inhibition.

A. Aggregation Counter-Screen (DLS)
  • Method: Dynamic Light Scattering (DLS).

  • Protocol: Incubate compound in assay buffer (without protein).

  • Result: If particles >100nm radius are detected, the compound is forming colloids (aggregates) that non-specifically sequester protein. This is a common false positive mechanism.

B. Redox Cycling Assay
  • Method: Resazurin/H2O2 generation assay.

  • Protocol: Incubate compound with reducing agents (DTT/GSH) typically found in kinase/tubulin buffers. Add horseradish peroxidase (HRP) and phenol red.

  • Result: If the solution turns red/absorbs at 610nm, the compound is generating Hydrogen Peroxide (H2O2), which can oxidize cysteine residues on tubulin, causing non-specific inhibition.

Comparison of Assay Performance

Assay TypeSensitivityThroughputPhysiological RelevanceMain Limitation
Tubulin Polymerization (Fluorescence) HighMedium (96-well)Low (Purified protein)Sensitive to fluorescence interference
Immunofluorescence (Cellular) MediumLow/MediumHigh (Intact cell)Qualitative; requires imaging analysis
Colchicine Displacement HighLowLowRequires radioactive or specialized ligands
Flow Cytometry (Cell Cycle) HighHighHighIndirect (G2/M arrest can be caused by other mechanisms)

References

  • Mechanism of Benzofuran Derivatives: Romagnoli, R., et al. (2008).[8] "Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization." Bioorganic & Medicinal Chemistry. Link

  • Tubulin Assay Protocol: Cytoskeleton Inc. "Tubulin Polymerization Assay using >99% Pure Tubulin." Cytoskeleton.com.[4] Link

  • PAINS & Aggregation: Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion." Journal of Medicinal Chemistry. Link

  • Colchicine Binding Site Validation: Lu, Y., et al. (2012). "An overview of tubulin inhibitors that interact with the colchicine binding site." Pharmaceutical Research. Link

  • Benzofuran-3-one Synthesis & Activity: Closse, A., et al. (1981). "2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents." Journal of Medicinal Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

5-Methoxybenzofuran-3(2H)-one proper disposal procedures

The following technical guide details the proper disposal procedures for 5-Methoxybenzofuran-3(2H)-one (also known as 5-methoxy-3-coumaranone). This protocol is designed for research and industrial laboratory environment...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the proper disposal procedures for 5-Methoxybenzofuran-3(2H)-one (also known as 5-methoxy-3-coumaranone). This protocol is designed for research and industrial laboratory environments, prioritizing personnel safety, regulatory compliance (EPA/RCRA), and environmental stewardship.[1]

Chemical Identity & Hazard Characterization

Before initiating disposal, verify the exact isomer.[1] The "3(2H)-one" designation indicates a ketone at position 3 and a saturated methylene group at position 2.[1][2] This distinguishes it from the lactone isomer (phthalide derivative).[1]

PropertyDetail
Chemical Name 5-Methoxybenzofuran-3(2H)-one
Synonyms 5-Methoxy-3-coumaranone; 5-methoxy-1-benzofuran-3-one
Structure Benzofuran ring with a ketone at C3 and methoxy group at C5
Physical State Solid (typically crystalline powder)
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335)
Waste Classification Non-Halogenated Organic Waste (unless mixed with halogenated solvents)

Critical Safety Note: While generally stable, benzofuran-3-ones possess an active methylene group at position 2.[1][2] Avoid contact with strong bases (which can induce enolization or ring-opening) and strong oxidizers during waste consolidation.[1][2]

Disposal Decision Logic (Workflow)

Effective disposal depends on the physical state of the waste.[1] Use the following logic to determine the correct waste stream.

DisposalWorkflow Start Waste Identification StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystal Liquid Solution / Mixture StateCheck->Liquid Dissolved SolidBin Solid Organic Waste (High BTU Incineration) Solid->SolidBin Pack in Drum SolventCheck Solvent Type? Liquid->SolventCheck NonHalo Non-Halogenated Organic Waste SolventCheck->NonHalo Acetone, MeOH, EtOAc Halo Halogenated Organic Waste SolventCheck->Halo DCM, Chloroform

Figure 1: Decision tree for segregating 5-Methoxybenzofuran-3(2H)-one waste streams.

Step-by-Step Disposal Procedures

Protocol A: Solid Waste (Pure Substance)

Applicable to: Expired reagent, synthesis byproducts, or contaminated solid media.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated fiber drum lined with a 6-mil polyethylene bag.[1][2]

  • Transfer:

    • Wear nitrile gloves, safety goggles, and a lab coat.[1]

    • Transfer the solid carefully to avoid dust generation.[1] If the powder is fine, perform this operation inside a chemical fume hood.[1]

  • Labeling:

    • Affix a hazardous waste label.[1]

    • Constituents: Write "5-Methoxybenzofuran-3(2H)-one" clearly.

    • Hazard Checkbox: Mark "Irritant" and "Toxic" (as a precaution for aquatic toxicity).[1]

  • Disposal Method: This waste must be sent to a licensed facility for chemical incineration (waste code typically D001 for ignitability if mixed with solvents, or general organic waste).[1]

Protocol B: Liquid Waste (Solutions)

Applicable to: Reaction mixtures, mother liquors, or cleaning rinsates.[1]

  • Segregation:

    • Stream 1 (Non-Halogenated): If dissolved in Acetone, Methanol, Ethanol, Ethyl Acetate, or THF.[1]

    • Stream 2 (Halogenated): If dissolved in Dichloromethane (DCM), Chloroform, or Chlorobenzene.[1]

  • Consolidation:

    • Pour waste into the appropriate satellite accumulation container (typically a 20L safety can or 4L amber glass bottle).[1]

    • Do NOT fill beyond 90% capacity to allow for thermal expansion.[1]

  • Incompatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases, which could react with the ketone functionality.[1]

Protocol C: Contaminated Debris

Applicable to: Weigh boats, pipette tips, gloves, and paper towels.[1]

  • Collection: Place chemically contaminated debris into a clear, 6-mil polyethylene bag.[1]

  • Secondary Containment: Place the bag inside a rigid container (bucket or box) labeled "Solid Debris - Hazardous Chemical Contamination."[1]

  • Disposal: Treat as solid hazardous waste for incineration.[1] Do not dispose of in regular trash.

Spill Management & Emergency Response

In the event of a spill, rapid containment prevents environmental release.[1]

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess DrySpill Dry Powder Spill Assess->DrySpill WetSpill Liquid/Solution Spill Assess->WetSpill ActionDry Dampen with inert oil/solvent to suppress dust -> Scoop DrySpill->ActionDry ActionWet Absorb with Vermiculite or Polypropylene Pads WetSpill->ActionWet Bag Seal in HazWaste Bag ActionDry->Bag ActionWet->Bag

Figure 2: Emergency response workflow for dry and wet spills.

Cleanup Steps:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.[1]

  • PPE: Don double nitrile gloves, safety glasses, and a N95 dust mask (for powder spills).[1]

  • Containment:

    • Solids: Gently cover with a paper towel dampened with inert solvent (e.g., heptane) to prevent dust dispersal, then scoop into a waste container.[1]

    • Liquids: Dike the spill with absorbent pads or vermiculite.[1]

  • Decontamination: Wipe the surface with a soap/water solution.[1][3] Collect all wipes as solid hazardous waste.[1]

Regulatory & Compliance Data

RegulationClassificationRequirement
RCRA (USA) Not explicitly P- or U-listed.[1][2]Dispose of as characteristic waste (Ignitable/Toxic) or general organic waste.[1]
GHS WarningH315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).
Sewer Disposal PROHIBITED strictly forbidden from entering municipal water systems due to potential aquatic toxicity.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 5-Methoxybenzofuran. Retrieved from [Link][1][2]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 5-Methoxybenzofuran-3(2H)-one

Executive Safety Assessment 5-Methoxybenzofuran-3(2H)-one (CAS: 39581-55-0) is a bioactive heterocyclic building block.[1] While often classified under generic "Irritant" categories in Safety Data Sheets (SDS), its struc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

5-Methoxybenzofuran-3(2H)-one (CAS: 39581-55-0) is a bioactive heterocyclic building block.[1] While often classified under generic "Irritant" categories in Safety Data Sheets (SDS), its structural similarity to other benzofuran derivatives warrants a higher degree of caution regarding respiratory sensitization and bioaccumulation .

  • Primary Physical State: Solid (Powder/Crystal).

  • Critical Hazard: Inhalation of dust during weighing and skin absorption during solution-phase handling.

  • GHS Classification: Warning (GHS07).[2] H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

Personal Protective Equipment (PPE) Matrix

As an Application Scientist, I categorize PPE not just by the chemical, but by the state of matter you are handling. The risk profile shifts dramatically once this solid is dissolved in organic solvents.

Protection ZoneDry Solid Handling (Weighing/Transfer)Solution Phase (Reaction/Extraction)Technical Rationale
Respiratory Fume Hood (Sash at 18") or N95 (if hood unavailable)Fume Hood REQUIRED The solid dust is a potent respiratory irritant (H335). Once in solution, the solvent's vapor pressure becomes the driver.
Hand Protection Double Nitrile (0.11 mm min. thickness)Laminate / Silver Shield (if DCM used) or High-Grade NitrileStandard nitrile degrades rapidly in chlorinated solvents often used with benzofurans. Self-Check: Change outer gloves immediately upon splash.
Eye Protection Chemical Safety Goggles (Indirect Vent)Chemical Safety Goggles + Face Shield (if >500mL)Safety glasses are insufficient for fine powders that can drift around lenses or pressurized liquids.
Body Defense Lab Coat (Cotton/Poly blend), closed collarLab Coat + Chemical Apron (for large scale)Prevents dust accumulation on street clothes.

Operational Handling Protocol

Phase A: Engineering Controls & Pre-Check

The "Paper Test" Validation: Before opening the container, hold a tissue strip at the sash opening of your fume hood. It must be pulled inward firmly (face velocity 80-100 fpm). If the tissue flutters aimlessly, STOP . Do not handle CAS 39581-55-0.

Phase B: Weighing & Transfer (High Dust Risk)[1]
  • Static Control: Benzofuranones are often static-prone. Use an anti-static gun or polonium strip near the balance to prevent powder "jumping," which causes invisible surface contamination.

  • The "Funnel Technique": Never pour directly from the stock bottle.

    • Transfer approximate amount to a weighing boat using a disposable spatula.

    • Close the stock bottle immediately.

    • Transfer from boat to reaction vessel using a wide-mouth powder funnel to prevent neck bridging.

Phase C: Solubilization (High Permeation Risk)[1]
  • Solvent Choice: This compound is frequently dissolved in Dichloromethane (DCM) or Ethyl Acetate.

    • Critical Note: If using DCM , standard nitrile gloves offer <5 minutes of protection. You must use Silver Shield liners or double-glove and change instantly upon contact.

  • Labeling: Mark the flask clearly with "Bioactive Intermediate - Irritant."

Emergency Response & Disposal

Accidental Release (Spill)[1]
  • Solid Spill: Do NOT sweep (creates dust).[3] Cover with wet paper towels (to dampen) and wipe up, or use a HEPA-filtered vacuum.

  • Solution Spill: Cover with absorbent pads. If DCM is the solvent, evacuate the immediate area until vapors dissipate via the fume hood.

Waste Management[1]
  • Classification: Non-halogenated organic solvent waste (unless halogenated solvents were used).

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric acid) in the waste stream, as benzofuran rings can be susceptible to vigorous oxidation.

  • Container: High-density polyethylene (HDPE) or Glass.

Visualizing the Safety Workflow

The following diagram illustrates the critical decision points and safety barriers for handling this compound.

SafetyProtocol cluster_emergency Emergency Protocols Start START: 5-Methoxybenzofuran-3(2H)-one CheckHood Validation: Fume Hood Check (Tissue Test) Start->CheckHood Weighing Phase 1: Weighing (Solid) Risk: Dust Inhalation CheckHood->Weighing Pass SolventSelect Phase 2: Solubilization Select Solvent Weighing->SolventSelect DCM Solvent: DCM/Chloroform SolventSelect->DCM Halogenated General Solvent: EtOAc/Alcohol SolventSelect->General Non-Halogenated LaminateGloves REQ: Silver Shield/Laminate Gloves DCM->LaminateGloves NitrileGloves REQ: Double Nitrile Gloves General->NitrileGloves Reaction Reaction / Processing LaminateGloves->Reaction NitrileGloves->Reaction Waste Disposal: Organic Waste Stream Reaction->Waste Spill Spill Detected Action Solid: Wet Wipe Liquid: Absorb Spill->Action

Figure 1: Decision tree for PPE selection based on processing state and solvent choice.

References

  • PubChem. (n.d.). Compound Summary: Benzofuran-3(2H)-one derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Reactant of Route 1
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